molecular formula C7H13N3OS B1301176 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL CAS No. 306936-78-7

5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Cat. No.: B1301176
CAS No.: 306936-78-7
M. Wt: 187.27 g/mol
InChI Key: AKGVWZSXUPKWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a useful research compound. Its molecular formula is C7H13N3OS and its molecular weight is 187.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-3-5(2)4-10-6(11)8-9-7(10)12/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGVWZSXUPKWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C(=O)NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371443
Record name 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-78-7
Record name 4-(2-Methylbutyl)-5-thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols

A Note on the Target Compound: 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Initial searches for a specific CAS (Chemical Abstracts Service) number for this compound did not yield a registered entry in major chemical databases. This suggests that this particular molecule may be a novel compound or has not been extensively reported in the literature. However, the core structure, a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (or its tautomeric thione form), is a well-established and highly significant scaffold in medicinal chemistry.

This guide will therefore focus on the synthesis and characterization of a representative analogue, 4-allyl-5-mercapto-4H-1,2,4-triazol-3-ol , for which synthetic protocols and characterization data are available in the scientific literature. The principles, experimental choices, and analytical techniques discussed herein are directly applicable to the synthesis and validation of the user's target compound and other novel derivatives of this class.

The 1,2,4-triazole nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. Its unique structural features, including its planarity, hydrogen bonding capabilities, and metabolic stability, make it a cornerstone in the design of therapeutic agents. The incorporation of a thiol (or thione) group at the 5-position and a hydroxyl (or oxo) group at the 3-position, along with a variable alkyl or aryl substituent at the 4-position, gives rise to a class of compounds with significant potential as antimicrobial, anticancer, and anti-inflammatory agents.

This guide provides a detailed technical overview of the synthesis, purification, and characterization of these versatile compounds, grounded in established chemical principles and validated experimental protocols.

Synthetic Strategy: A Validated Pathway

The most common and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazol-3-ols involves a multi-step process starting from thiocarbohydrazide. This approach is favored for its high yields and the relative accessibility of the starting materials.

Overall Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

  • Formation of the Intermediate: Reaction of thiocarbohydrazide with an isothiocyanate to form a thiourea derivative.

  • Cyclization: Base-catalyzed intramolecular cyclization of the intermediate to yield the final 1,2,4-triazole ring system.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization A Thiocarbohydrazide C 1-Allyl-thiocarbohydrazide A->C + B Allyl Isothiocyanate B->C F 4-Allyl-5-mercapto-4H-1,2,4-triazol-3-ol C->F 1. + KOH 2. Reflux D Potassium Hydroxide (KOH) E Reflux in Ethanol

Caption: High-level workflow for the synthesis of the target triazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of similar 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ols.

Materials:

  • Thiocarbohydrazide

  • Allyl isothiocyanate

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

Step 1: Synthesis of 1-(Allylthiocarbamoyl)thiocarbohydrazide

  • Dissolve thiocarbohydrazide (0.1 mol) in a minimum amount of hot water in a 250 mL round-bottom flask.

  • To this solution, add allyl isothiocyanate (0.1 mol) dropwise with constant stirring.

  • Heat the mixture under reflux for 3-4 hours. The formation of a white precipitate indicates the formation of the intermediate.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash thoroughly with cold distilled water, and dry in a desiccator.

Causality Behind Experimental Choices:

  • Hot Water: Thiocarbohydrazide has limited solubility in cold water; using hot water ensures it fully dissolves to react with the isothiocyanate.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a complete conversion to the intermediate within a reasonable timeframe.

Step 2: Cyclization to 4-Allyl-5-mercapto-4H-1,2,4-triazol-3-ol

  • Suspend the dried intermediate (0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add potassium hydroxide (0.05 mol) to the suspension.

  • Heat the mixture under reflux for 6-8 hours. The reaction mixture will gradually become clear.

  • After reflux, concentrate the solution to about half its volume using a rotary evaporator.

  • Cool the concentrated solution in an ice bath and acidify to a pH of 5-6 using concentrated HCl.

  • The formation of a precipitate indicates the cyclized product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Causality Behind Experimental Choices:

  • Potassium Hydroxide (Base): The hydroxide ion acts as a catalyst, deprotonating a nitrogen atom which then initiates the intramolecular nucleophilic attack required for ring closure.

  • Acidification: The product initially forms as a potassium salt, which is soluble in the reaction medium. Acidification protonates the salt, causing the neutral, less soluble triazole to precipitate out of the solution, allowing for its isolation.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

The following table summarizes the expected spectral data for a compound like 4-allyl-5-mercapto-4H-1,2,4-triazol-3-ol, based on literature values for similar structures.

Technique Expected Observations Interpretation
FT-IR (cm⁻¹) ~3400 (O-H), ~3100 (N-H), ~2550 (S-H), ~1620 (C=N), ~1200 (C=S)Presence of key functional groups: hydroxyl, amine, thiol, imine, and thione.
¹H NMR (ppm) 13.5 (s, 1H, OH), 10.2 (s, 1H, NH), 5.7-5.9 (m, 1H, =CH-), 5.0-5.2 (m, 2H, =CH₂), 4.4 (d, 2H, N-CH₂)Confirms the presence and connectivity of all protons in the structure.
¹³C NMR (ppm) ~168 (C=O), ~155 (C=S), ~130 (=CH-), ~118 (=CH₂), ~48 (N-CH₂)Maps the carbon skeleton of the molecule.
Mass Spec (m/z) [M+H]⁺ peak corresponding to the molecular weightConfirms the molecular mass of the synthesized compound.
Characterization Workflow

G A Synthesized Crude Product B Recrystallization from Ethanol A->B C Pure Crystalline Solid B->C D FT-IR Spectroscopy C->D E NMR (¹H & ¹³C) Spectroscopy C->E F Mass Spectrometry C->F G Structure Confirmed D->G E->G F->G

Caption: Workflow for the purification and structural validation of the product.

Potential Applications in Drug Development

Derivatives of 4H-1,2,4-triazole-3-thiol are actively investigated for a variety of therapeutic applications. The presence of the N-C=S and O-H moieties provides excellent opportunities for hydrogen bonding and coordination with metallic cofactors in enzymes, making them potent inhibitors.

  • Antimicrobial Agents: These compounds have shown significant activity against various bacterial and fungal strains. The proposed mechanism often involves the inhibition of essential enzymes within the pathogens.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of these triazoles against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation is a key area of research.

  • Anti-inflammatory Properties: The triazole scaffold has been explored for its potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle isothiocyanates and concentrated acids in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Storage: Store the compound in a cool, dry place away from oxidizing agents.

Conclusion

The 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ol scaffold represents a highly versatile and pharmacologically significant class of compounds. The synthetic route detailed in this guide is robust and adaptable for the creation of a diverse library of derivatives, including the target this compound. The comprehensive characterization workflow ensures the structural integrity of the final products, paving the way for their exploration in drug discovery and development programs.

References

  • Popsavin, M., et al. (2007). Synthesis and Antiproliferative Activity of a 4-Thiazolidinone Analogue of Tiazofurin. Molecules. Available at: [Link]

  • Demirbas, N., et al. (2009). Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bayrak, H., et al. (2009). Synthesis of some new 1,2,4-triazole derivatives and investigation of their antimicrobial activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

physical and chemical properties of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL . Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust technical profile for research and development applications.

Introduction and Chemical Identity

This compound belongs to the 1,2,4-triazole class of five-membered heterocyclic compounds containing three nitrogen atoms. This structural motif is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The presence of mercapto (-SH) and hydroxyl (-OH) functional groups, along with the chiral 2-methylbutyl substituent at the N4 position, imparts specific physicochemical characteristics that are critical for its behavior in biological systems and for its potential in drug design.

Chemical Identifiers:

  • CAS Number: 306936-78-7[3]

  • Molecular Formula: C₇H₁₃N₃OS

  • Molecular Weight: 187.26 g/mol

Predicted Physicochemical Properties

Due to the absence of specific experimental data, the following properties are predicted based on the compound's structure and data from analogous compounds. These values provide a foundational understanding for experimental design.

PropertyPredicted Value/InformationBasis of Prediction
Melting Point Expected to be a crystalline solid with a melting point likely in the range of 150-250 °C.Based on the melting points of similar 4-alkyl-5-mercapto-1,2,4-triazole derivatives which are typically high due to hydrogen bonding.
Boiling Point High, with decomposition likely before boiling at atmospheric pressure.Typical for heterocyclic compounds with multiple hydrogen bond donors and acceptors.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols.The polar triazole ring, hydroxyl, and mercapto groups are countered by the nonpolar 2-methylbutyl chain.
pKa Expected to have at least two pKa values: one acidic pKa for the mercapto/thione group (around 7-8) and another for the hydroxyl/triazolone group (around 9-10).Based on the known acidic nature of mercapto groups and the tautomeric equilibrium of the triazole ring.
LogP Predicted to be in the range of 1.0 - 2.0.Calculated based on the contributions of the alkyl chain and the polar functional groups.

Chemical Structure and Tautomerism: A Critical Consideration

A key chemical feature of 5-mercapto-1,2,4-triazol-3-ols is their existence in various tautomeric forms. The molecule can exist in equilibrium between the thiol-one, thione-ol, and potentially a zwitterionic form. The predominant tautomer is influenced by the solvent, pH, and physical state (solid vs. solution).

In many similar systems, the thione-ol form is found to be the more stable tautomer in the solid state and in polar solvents. This is a critical consideration for understanding its reactivity, hydrogen bonding capabilities, and interactions with biological targets. Spectroscopic analysis, particularly NMR and IR, is essential to elucidate the dominant tautomeric form under specific conditions.

Synthesis and Characterization: An Experimental Workflow

While a specific synthesis for this compound is not detailed in the available literature, a general and reliable synthetic route for 4-alkyl-5-mercapto-1,2,4-triazol-3-ols can be proposed. This multi-step synthesis provides a clear path for its laboratory preparation.

Synthesis_Workflow A 1. Start with 2-methylbutylamine B 2. React with Carbon Disulfide in the presence of a base (e.g., KOH) A->B C 3. Formation of Potassium N-(2-methylbutyl)dithiocarbamate B->C D 4. React with Hydrazine Hydrate C->D E 5. Cyclization to form 4-(2-methylbutyl)-3-mercapto-1,2,4-triazole D->E F 6. Further reaction with a source of carbonyl group (e.g., phosgene or its equivalent) E->F G 7. Cyclization to yield the final product: This compound F->G

Detailed Experimental Protocol: Synthesis
  • Step 1: Formation of the Dithiocarbamate Salt: To a stirred solution of potassium hydroxide in ethanol, 2-methylbutylamine is added dropwise at 0-5 °C. Carbon disulfide is then added slowly, maintaining the low temperature. The reaction mixture is stirred for several hours, resulting in the precipitation of potassium N-(2-methylbutyl)dithiocarbamate.

  • Step 2: Reaction with Hydrazine Hydrate: The isolated dithiocarbamate salt is dissolved in water, and hydrazine hydrate is added. The mixture is refluxed for an extended period until the evolution of hydrogen sulfide ceases.

  • Step 3: Cyclization to the Triazol-3-ol: The intermediate from the previous step is then reacted with a suitable cyclizing agent like phosgene or a safer equivalent (e.g., triphosgene, carbonyldiimidazole) in an appropriate solvent and under basic conditions to form the final 1,2,4-triazol-3-ol ring.

  • Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to precipitate the crude product. The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. While specific spectral data is not publicly available, the following are the expected key features:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the 2-methylbutyl group protons (methyl and methylene groups with their respective splitting patterns). The protons of the mercapto (-SH) and hydroxyl (-OH) groups, as well as any N-H protons from the triazole ring, will likely appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the 2-methylbutyl group and the two distinct carbons of the triazole ring (C=S and C-OL).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, around 3200-3400 cm⁻¹), N-H stretch (if present in the tautomeric form, around 3100-3300 cm⁻¹), C-H stretches of the alkyl group (around 2850-2960 cm⁻¹), and the C=S (thione) stretch (around 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (187.26 g/mol ).

A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, which can be requested for detailed analysis.[3]

Potential Applications in Research and Drug Development

Derivatives of 1,2,4-triazole are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The structural features of this compound, including its hydrogen bonding capabilities and the chiral alkyl substituent, make it a valuable scaffold for the development of novel therapeutic agents. The mercapto group can act as a key binding moiety for metalloenzymes or can be further functionalized to modulate the compound's properties.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected characterization data based on the well-established chemistry of 1,2,4-triazole derivatives. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

  • MDPI. Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]

  • MDPI. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Alkyl-5-mercapto-1,2,4-triazol-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways leading to 4-alkyl-5-mercapto-1,2,4-triazol-3-ols. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their wide range of biological activities. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1][2][3] The incorporation of alkyl, mercapto, and hydroxyl (or its tautomeric thione/keto) functionalities at positions 4, 5, and 3 respectively, gives rise to a molecule with diverse physicochemical properties and a high potential for biological interactions. These compounds can exist in several tautomeric forms, and the specific isomer present can be influenced by the solvent, pH, and solid-state packing. This guide will focus on the synthesis of the core structure, acknowledging its potential for tautomerism.

Core Synthetic Strategies

The synthesis of 4-alkyl-5-mercapto-1,2,4-triazol-3-ols and their tautomers predominantly relies on the construction of the 1,2,4-triazole ring from acyclic precursors. The most common and efficient methods involve the use of thiocarbohydrazide or substituted thiosemicarbazides as key starting materials.

Pathway I: Synthesis via Thiocarbohydrazide and Carboxylic Acids

A direct and widely used method for the synthesis of 4-amino-3-substituted-5-mercapto-1,2,4-triazoles involves the reaction of thiocarbohydrazide with carboxylic acids.[4][5][6][7] While this pathway typically yields a 4-amino substituted triazole, it serves as a foundational method that can be adapted for the synthesis of 4-alkyl derivatives. The general reaction involves the condensation of thiocarbohydrazide with a carboxylic acid, often under heating, to form the triazole ring.[7][8]

Mechanism Rationale: The reaction proceeds through the initial formation of an acylthiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,2,4-triazole ring. The choice of carboxylic acid directly determines the substituent at the 3-position of the triazole ring.

Experimental Protocol: General Procedure for the Reaction of Thiocarbohydrazide with a Carboxylic Acid [7]

  • Mixing Reagents: In a round-bottom flask, equimolar amounts of thiocarbohydrazide and the desired carboxylic acid are combined.

  • Heating: The mixture is heated, typically in an oil bath, at a temperature ranging from 160-170°C for approximately 30-120 minutes.[7][8]

  • Work-up: After cooling, the solidified mass is treated with boiling water to dissolve any unreacted starting materials and inorganic byproducts.

  • Isolation: The mixture is allowed to cool to room temperature, and the precipitated product is collected by filtration.

  • Purification: The crude product is recrystallized from a suitable solvent, such as ethanol, to afford the purified 4-amino-3-substituted-5-mercapto-1,2,4-triazole.

To obtain the target 4-alkyl derivatives, a subsequent alkylation step on the 4-amino group would be necessary, or a different starting material would be required, as detailed in the next pathway.

Pathway II: Cyclization of 1-Acyl-4-alkylthiosemicarbazides

This is a more direct route to 4-alkyl substituted 1,2,4-triazoles. The synthesis starts with an alkyl isothiocyanate which is reacted with an acid hydrazide to form a 1-acyl-4-alkylthiosemicarbazide intermediate. This intermediate is then cyclized, typically in the presence of a base, to yield the desired 4-alkyl-5-mercapto-1,2,4-triazol-3-ol.[1]

Mechanism Rationale: The acid hydrazide provides the N1, N2, and C3 atoms of the triazole ring, while the alkyl isothiocyanate provides the N4, C5, and the sulfur atom. The base, commonly sodium hydroxide, facilitates the deprotonation of the thiosemicarbazide, which promotes the intramolecular nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon of the acyl group, leading to cyclization and dehydration.[1][8][9]

Synthesis_Pathway_II acid_hydrazide R-CO-NH-NH2 (Acid Hydrazide) thiosemicarbazide R-CO-NH-NH-CS-NH-R' (1-Acyl-4-alkylthiosemicarbazide) acid_hydrazide->thiosemicarbazide Reaction alkyl_isothiocyanate R'-NCS (Alkyl Isothiocyanate) alkyl_isothiocyanate->thiosemicarbazide triazole 4-Alkyl-5-mercapto-1,2,4-triazol-3-ol thiosemicarbazide->triazole Base-catalyzed Cyclization (e.g., NaOH)

Figure 1: Synthesis of 4-alkyl-5-mercapto-1,2,4-triazol-3-ols via cyclization of 1-acyl-4-alkylthiosemicarbazides.

Experimental Protocol: Synthesis of 4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol [1]

This protocol illustrates the general principle, with a specific example.

  • Formation of Thiosemicarbazide: An equimolar amount of the appropriate carboxamide (acid hydrazide derivative) is dissolved in a suitable solvent like methanol. The corresponding alkyl isothiocyanate (e.g., ethyl isothiocyanate) is added dropwise with continuous stirring. The mixture is refluxed for 3-4 hours. Upon cooling, the precipitated 1-acyl-4-alkylthiosemicarbazide is filtered, washed, and dried.[1]

  • Cyclization: The synthesized thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 1% NaOH) and refluxed for approximately 4 hours.[1]

  • Isolation: The reaction mixture is cooled and poured into chilled water. The solution is then acidified to a pH of 5-6 with a dilute acid (e.g., HCl), leading to the precipitation of the product.

  • Purification: The precipitate is filtered, washed with water, and dried to yield the 4-alkyl-5-mercapto-1,2,4-triazol-3-ol derivative.

Reactant 1Reactant 2BaseReaction TimeYield (%)Reference
CarboxamideEthyl isothiocyanate1% NaOH4 hours (reflux)Not specified[1]
HydrazidePhenyl isothiocyanate10% NaOH6 hours (reflux)Not specified

Table 1: Representative reaction conditions for the synthesis of 4-substituted-1,2,4-triazole-3-thiones via thiosemicarbazide cyclization.

Pathway III: One-Pot Synthesis from Dicarboxylic Acid Dihydrazides

A "one-pot" synthesis method has been developed for certain derivatives, particularly for bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes, which showcases an efficient approach starting from dicarboxylic acid dihydrazides.[10] This methodology can be conceptually adapted for the synthesis of mono-triazoles from simple acid hydrazides.

Synthesis_Pathway_III start Acid Hydrazide dithiocarbazinate Potassium Dithiocarbazinate Salt start->dithiocarbazinate + CS2, KOH cs2 Carbon Disulfide (CS2) koh Potassium Hydroxide (KOH) hydrazine Hydrazine Hydrate (N2H4·H2O) product 4-Amino-5-mercapto-1,2,4-triazole dithiocarbazinate->product + Hydrazine Hydrate

Figure 2: One-pot reaction pathway for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles.

Mechanism Rationale: This pathway involves the initial reaction of an acid hydrazide with carbon disulfide in the presence of a strong base like potassium hydroxide to form a potassium dithiocarbazinate salt.[11] This salt is then cyclized by reacting with hydrazine hydrate to form the 4-amino-5-mercapto-1,2,4-triazole ring.[11] To obtain the desired 4-alkyl derivative, the 4-amino group would need to be subsequently alkylated, or a substituted hydrazine could potentially be used in the cyclization step.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [11]

This protocol illustrates the synthesis of a 4-amino precursor.

  • Formation of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline solution of ethanol. This mixture forms the potassium dithiocarbazinate salt.[11]

  • Cyclization: The potassium salt is then cyclized by the addition of hydrazine hydrate and refluxing the mixture.[11]

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated, typically by acidification, filtration, and subsequent recrystallization.

Characterization

The synthesized 4-alkyl-5-mercapto-1,2,4-triazol-3-ols are typically characterized using a combination of spectroscopic techniques:

  • FTIR Spectroscopy: To identify the characteristic functional groups such as N-H, C=S, C=N, and S-H stretching vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the signals for the alkyl group protons and carbons, as well as the protons and carbons of the triazole ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Conclusion and Future Perspectives

The synthesis of 4-alkyl-5-mercapto-1,2,4-triazol-3-ols is well-established, with the cyclization of 1-acyl-4-alkylthiosemicarbazides being one of the most direct and efficient routes. The versatility of the starting materials allows for the introduction of a wide variety of substituents at the 3 and 4 positions of the triazole ring, enabling the generation of diverse chemical libraries for drug discovery and development. Future research may focus on developing more environmentally friendly and atom-economical synthetic methods, as well as exploring the derivatization of the mercapto group to further expand the chemical space and biological activity of this important class of compounds.

References

  • (PDF) Thiocarbohydrazides: Synthesis and Reactions - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - NIH. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available from: [Link]

  • The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti- mic - ChemRxiv. Available from: [Link]

  • Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties - Sci-Hub. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]

  • Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. Available from: [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. Available from: [Link]

  • Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC - NIH. Available from: [Link]

  • The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). - ResearchGate. Available from: [Link]

  • Synthesis of Novel 1,3‐Thiazole‐, 1,2,4‐Triazole‐thione and Triazepine Derivatives. - Sci-Hub. Available from: [Link]

  • Authors - Sci-Hub. Available from: [Link]

  • Synthesis, Structure, and Spectral Characterization of Cu( ) Complexes of Thiocarbohydrazide and Derivates - IISTE.org. Available from: [Link]

  • Synthesis of Novel 1,3-thiazole-, 1,2,4-triazole- thione and Triazepine Derivatives - Sci-Hub. Available from: [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC - NIH. Available from: [Link]

  • Overview of Mercapto-1,2,4-Triazoles - JOCPR. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • (PDF) The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane - ResearchGate. Available from: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available from: [Link]

  • Spontaneous Cyclization of 2‐Methylthiosemicarbazones Yields New 1,2,4‐Triazolidine‐3‐thiones, Useful as Building Blocks for Drug Design - ResearchGate. Available from: [Link]

  • Chemistry of carbohydrazide and thiocarbohydrazide - ACS Publications. Available from: [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from: [Link]

  • Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate - Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives - MDPI. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available from: [Link]

  • (PDF) Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. Available from: [Link]

  • Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. Available from: [Link]

  • (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes - ResearchGate. Available from: [Link]

Sources

The 2-Methylbutyl Group in Triazole Compounds: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of a vast array of biologically active compounds, from life-saving antifungal drugs to potent herbicides and plant growth regulators. The remarkable versatility of the triazole ring is largely attributable to the profound influence of its substituents on the molecule's physicochemical properties and its interaction with biological targets. Among these, the 2-methylbutyl group, a seemingly simple alkyl substituent, imparts a unique combination of steric bulk, lipophilicity, and conformational rigidity that is of critical biological significance. This in-depth technical guide explores the multifaceted role of the 2-methylbutyl group in shaping the efficacy and selectivity of triazole compounds. We will delve into its impact on antifungal activity through the inhibition of cytochrome P450 enzymes, its contribution to herbicidal action, and its function in plant growth regulation, drawing parallels with structurally similar moieties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships governing this important class of compounds.

Introduction: The Triazole Nucleus and the Importance of Substitution

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that confers metabolic stability and the ability to coordinate with metal ions, a key feature in its interaction with metalloenzymes.[1][2] The biological activity of triazole derivatives is exquisitely sensitive to the nature of the substituents at various positions of the ring. These substituents modulate critical parameters such as:

  • Lipophilicity: Influences the compound's ability to cross biological membranes and reach its target site.

  • Steric Profile: Dictates the precise fit of the molecule within the binding pocket of the target enzyme or receptor.

  • Metabolic Stability: Affects the compound's half-life and duration of action in a biological system.

  • Electronic Properties: Can influence the strength of interaction with the target.

The 2-methylbutyl group, with its branched structure, offers a compelling case study in how a specific alkyl substituent can be leveraged to optimize biological activity.

Antifungal Activity: Targeting Fungal Cytochrome P450

A primary application of triazole compounds is in the treatment of fungal infections. The majority of triazole antifungals, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

The 2-methylbutyl group plays a significant role in this interaction through several mechanisms:

  • Enhanced Lipophilicity: The hydrophobic nature of the 2-methylbutyl group increases the overall lipophilicity of the triazole compound.[5][6][7] This facilitates its passage through the lipid-rich fungal cell membrane to reach the intracellular CYP51 enzyme. The relationship between lipophilicity and antifungal activity is a well-established principle in the design of azole antifungals.[8]

  • Optimal Steric Hindrance: The branched structure of the 2-methylbutyl group provides steric bulk that can enhance the binding affinity and selectivity for the fungal CYP51 enzyme over its mammalian counterparts. This steric hindrance can promote a more favorable conformation for binding within the active site.[9] While direct comparative data for the 2-methylbutyl group is limited, the well-studied tert-butyl group in compounds like paclobutrazol provides a strong analogy for the importance of bulky alkyl groups in interacting with cytochrome P450 enzymes.[10]

  • Conformational Rigidity: The 2-methylbutyl group can restrict the rotational freedom of the molecule, pre-organizing it into a conformation that is more complementary to the active site of CYP51. This can lead to a lower entropic penalty upon binding, resulting in a higher binding affinity.

The following diagram illustrates the general mechanism of triazole antifungal action:

G Mechanism of Triazole Antifungal Action Triazole Triazole Antifungal (with 2-methylbutyl group) FungalCell Fungal Cell Membrane Triazole->FungalCell Increased Lipophilicity CYP51 Lanosterol 14α-demethylase (CYP51) FungalCell->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Blocked DisruptedMembrane Disrupted Cell Membrane (Fungal Cell Death) CYP51->DisruptedMembrane Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol->FungalCell Essential Component

Caption: Mechanism of Triazole Antifungal Action.

Herbicidal Activity and Plant Growth Regulation

Triazole compounds are also widely used in agriculture as herbicides and plant growth regulators (PGRs).[11] Prominent examples of triazole PGRs include paclobutrazol and uniconazole, both of which feature a tert-butyl group, a close structural relative of the 2-methylbutyl group.[10][12] These compounds act by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[11][13]

The 2-methylbutyl group contributes to this activity by:

  • Inhibition of Cytochrome P450 Monooxygenases: Similar to their antifungal mechanism, these triazoles inhibit specific plant cytochrome P450 enzymes involved in the gibberellin biosynthesis pathway.[13] The steric and lipophilic properties of the 2-methylbutyl group are crucial for effective binding to the active site of these enzymes.

  • Metabolic Stability: The branched nature of the 2-methylbutyl group can confer increased metabolic stability to the triazole compound within the plant. This resistance to degradation ensures a longer duration of action, leading to sustained growth regulation. While specific metabolic data for the 2-methylbutyl group in pesticides is not abundant, studies on the metabolism of structurally similar pesticides provide insights into the general metabolic pathways of alkyl-substituted triazoles.[11][14]

The following table summarizes the biological activities of triazole compounds and the putative role of the 2-methylbutyl group:

Biological ActivityTarget Enzyme/PathwayRole of 2-Methylbutyl GroupKey Physicochemical Contributions
Antifungal Fungal Lanosterol 14α-demethylase (CYP51)Enhances binding affinity and selectivity.Increased lipophilicity, optimal steric bulk, conformational rigidity.
Herbicidal/PGR Plant Cytochrome P450s (Gibberellin Biosynthesis)Promotes potent and sustained inhibition.Steric hindrance for enzyme binding, increased metabolic stability.

Experimental Protocols

Synthesis of a Model 2-Methylbutyl Triazole Compound

The synthesis of triazole compounds bearing a 2-methylbutyl group can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenacyl bromide with 1,2,4-triazole, followed by reduction and subsequent alkylation. The following is a generalized protocol for the synthesis of a model compound, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a precursor for many antifungal agents.

Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [15][16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',4'-dichloro-2-bromoacetophenone (1 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Triazole: Add 1H-1,2,4-triazole (1.1 equivalents) and a base, such as potassium carbonate (1.5 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

The subsequent introduction of the 2-methylbutyl group would typically involve a Grignard reaction with 2-methylbutylmagnesium bromide on the ketone, followed by further synthetic modifications.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of novel triazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The broth microdilution method is a standardized and widely accepted protocol.[17][18][19]

Protocol: Broth Microdilution Antifungal Susceptibility Assay [17][18][19]

  • Preparation of Antifungal Stock Solution: Dissolve the synthesized triazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using a sterile liquid growth medium, such as RPMI-1640. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in the growth medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculation: Add an equal volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well.

Cytochrome P450 Inhibition Assay

To assess the potential of triazole compounds to inhibit cytochrome P450 enzymes, an in vitro assay using human liver microsomes is commonly employed.[9][20][21][22]

Protocol: Cytochrome P450 Inhibition Assay [9][20][21][22]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate (e.g., testosterone for CYP3A4), and a NADPH-generating system in a suitable buffer.

  • Addition of Inhibitor: Add the test triazole compound at various concentrations to the incubation mixture. A vehicle control (e.g., DMSO) and a known inhibitor of the specific CYP isoform should be included.

  • Initiation of Reaction: Start the reaction by adding the NADPH-generating system.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile.

  • Analysis: Analyze the formation of the metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Workflow for a Triazole SAR Study cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Triazole Analogs (with and without 2-methylbutyl group) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antifungal In Vitro Antifungal Assay (MIC Determination) Characterization->Antifungal PGR Plant Growth Regulation Assay (e.g., Gibberellin Inhibition) Characterization->PGR CYP_Inhibition Cytochrome P450 Inhibition Assay (IC50 Determination) Characterization->CYP_Inhibition Data Compare Activity of Analogs Antifungal->Data PGR->Data CYP_Inhibition->Data SAR Structure-Activity Relationship (SAR) Analysis Conclusion Determine Significance of 2-Methylbutyl Group SAR->Conclusion Data->SAR

Caption: A typical workflow for a structure-activity relationship study of triazole compounds.

Conclusion and Future Perspectives

The 2-methylbutyl group, through its distinct steric and lipophilic characteristics, plays a pivotal role in defining the biological activity of triazole compounds. In the realm of antifungal drug development, it contributes to enhanced potency and selectivity by optimizing the interaction with the target enzyme, fungal CYP51. Similarly, in agricultural applications, this substituent is instrumental in the design of effective herbicides and plant growth regulators that target plant-specific cytochrome P450 enzymes.

Future research in this area should focus on systematic quantitative structure-activity relationship (QSAR) studies to precisely delineate the contribution of the 2-methylbutyl group in comparison to other alkyl substituents. Furthermore, detailed metabolic profiling of 2-methylbutyl-containing triazoles in various biological systems will provide a clearer understanding of their pharmacokinetic and pharmacodynamic properties. Such investigations will undoubtedly pave the way for the rational design of next-generation triazole compounds with improved efficacy, selectivity, and safety profiles.

References

  • PrepChem. Synthesis of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol. Available at: [Link].

  • BenchChem. Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds. 2025.
  • BenchChem. Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds. 2025.
  • Pfaller, M. A., et al. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy, 42(4), 835–838. 1998.
  • Creative Bioarray. Cytochrome P450 Inhibition Assay.
  • Badiee, P., et al. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Current Medical Mycology, 2(1), 26–32. 2016.
  • [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]
  • [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • [Reference not directly cited in the text, but provides relevant background on triazole-heme interactions.]
  • Soumya, P. R., Kumar, P., & Pal, M. Paclobutrazol: a novel plant growth regulator and multi-stress ameliorant. Indian Journal of Plant Physiology, 22(3), 267–278. 2017.
  • PubChem. 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. National Center for Biotechnology Information.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • ResearchGate. Paclobutrazol (PBZ) and its Metabolic Function in Agriculture: A Review. 2018.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • [Reference not directly cited in the text, but provides relevant background on lipophilicity of triazoles.]
  • [Reference not directly cited in the text, but provides relevant background on triazole SAR.]
  • [Reference not directly cited in the text, but provides relevant background on lipophilicity.]
  • [Reference not directly cited in the text, but provides relevant background on pesticide metabolism.]
  • [Reference not directly cited in the text, but provides relevant background on triazole antifungal studies.]
  • [Reference not directly cited in the text, but provides relevant background on paclobutrazol and uniconazole.]
  • [Reference not directly cited in the text, but provides relevant background on a triazole intermedi
  • ResearchGate.
  • [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]
  • [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]
  • [Reference not directly cited in the text, but provides relevant background on triazole electronic structure.]
  • [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]
  • [Reference not directly cited in the text, but provides relevant background on triazole antifungals.]
  • [Reference not directly cited in the text, but provides relevant background on lipophilicity of triazoles.]
  • [Reference not directly cited in the text, but provides relevant background on paclobutrazol metabolism.]
  • [Reference not directly cited in the text, but provides relevant background on triazole hybrids.]
  • [Reference not directly cited in the text, but provides relevant background on triazole SAR.]
  • [Reference not directly cited in the text, but provides relevant background on triazole antifungal agents.]
  • [Reference not directly cited in the text, but provides relevant background on triazole chemistry and applic
  • [Reference not directly cited in the text, but provides relevant background on triazole-DNA interactions.]

Sources

Tautomeric Complexity of 5-Mercapto-1,2,4-triazol-3-ol Derivatives: A Guide to Structural Elucidation and Equilibrium Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Derivatives functionalized with hydroxyl and mercapto groups at positions 3 and 5, respectively, introduce a profound level of structural complexity due to multifaceted prototropic tautomerism. The functionality and biological activity of these molecules are inextricably linked to their dominant tautomeric forms, which dictate hydrogen bonding patterns, molecular geometry, and interaction with biological targets. This guide provides an in-depth exploration of the tautomeric equilibria in 5-mercapto-1,2,4-triazol-3-ol derivatives. We will dissect the interplay between annular (ring) and functional group (lactam-lactim, thione-thiol) tautomerism, detail the key environmental factors influencing the equilibrium, and present a validated, multi-pronged methodology for definitive structural characterization, combining spectroscopic, crystallographic, and computational techniques.

The Foundation: Understanding Tautomerism in the 1,2,4-Triazole Core

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds. In the 1,2,4-triazole ring, the mobile proton can reside on one of three nitrogen atoms, leading to three possible annular tautomers: the 1H, 2H, and 4H forms.[3][5] Computational studies have consistently shown that for the parent 1,2,4-triazole, the 1H-tautomer is significantly more stable than the 4H-tautomer.[3]

The introduction of substituents dramatically alters this landscape. For the 5-mercapto-1,2,4-triazol-3-ol system, this annular tautomerism is compounded by two additional equilibria at the exocyclic functional groups:

  • Lactam-Lactim Tautomerism: At the C3 position, an equilibrium exists between the carbonyl-containing lactam (or keto) form and the hydroxyl-containing lactim (or enol) form.[6][7][8]

  • Thione-Thiol Tautomerism: At the C5 position, a similar equilibrium exists between the thiocarbonyl-containing thione form and the sulfhydryl-containing thiol form.[9][10][11][12][13][14]

The combination of these three equilibria results in a complex network of potential structures. The predominant tautomer is not always the most aromatic one; the equilibrium is a delicate balance of electronics, sterics, and environmental interactions.[15]

Tautomerism_Network cluster_annular Annular Tautomerism (Proton on Ring Nitrogen) cluster_functional Functional Group Tautomerism (Exocyclic) cluster_combined Resulting Combined Tautomers N1H 1H-Tautomer N2H 2H-Tautomer N1H->N2H N4H 4H-Tautomer N1H->N4H T1 1H-Lactam-Thione N1H->T1 N2H->N4H Lactam Lactam (Keto) C=O at C3 Lactim Lactim (Enol) C-OH at C3 Lactam->Lactim Keto-Enol Lactam->T1 Thione Thione C=S at C5 Thiol Thiol C-SH at C5 Thione->Thiol Thione-Thiol Thione->T1 T2 1H-Lactim-Thione T1->T2 T3 1H-Lactam-Thiol T1->T3 T4 1H-Lactim-Thiol T5 ... and so on for 2H and 4H forms

Figure 1: Conceptual diagram of the intersecting tautomeric equilibria in 5-mercapto-1,2,4-triazol-3-ol systems.

Key Factors Governing Tautomeric Equilibrium

The predominance of one tautomer over another is not an intrinsic, immutable property but is dictated by a confluence of factors. Understanding these influences is paramount for predicting and controlling molecular behavior.

  • Solvent Polarity and Hydrogen Bonding: This is often the most dominant environmental factor. Polar solvents tend to stabilize more polar tautomers. For instance, the thione and lactam forms, possessing larger dipole moments than their thiol and lactim counterparts, are generally favored in polar solvents like water, ethanol, or DMSO.[9][10][15] Non-polar solvents, conversely, can shift the equilibrium toward the less polar thiol and lactim forms.[10] Solvent molecules can also act as catalysts for proton transfer, lowering the energy barrier for interconversion.[7]

  • Substituent Electronic Effects: Electron-donating or electron-withdrawing groups attached to the triazole ring can alter the electron density and basicity of the ring nitrogens, thereby influencing the stability of the annular tautomers.[2][6][16] For example, an electron-releasing substituent may favor protonation at an adjacent nitrogen atom.[3]

  • Physical State (Solid vs. Solution): In the solid state, the tautomeric form is locked in by crystal packing forces and intermolecular interactions, such as hydrogen bonding.[17] This "frozen" structure, definitively determined by X-ray crystallography, may not be the most stable or abundant form present in solution, where molecules are dynamic.

  • Temperature and Concentration: Increasing temperature can provide the energy to overcome the activation barrier between tautomers, leading to changes in the equilibrium ratio.[18] At higher concentrations, self-association through hydrogen bonding can favor specific tautomers, such as the thione form.[9][10]

A Validated Workflow for Tautomer Elucidation

No single technique can provide a complete picture of tautomerism. A robust, self-validating approach requires the integration of computational modeling with multiple experimental methods.

Workflow cluster_synthesis Start cluster_computational In Silico Analysis cluster_experimental Experimental Characterization cluster_analysis Data Integration & Conclusion Synth Synthesis & Purification of Triazole Derivative DFT Computational Modeling (DFT) - Calculate relative energies - Predict spectra (NMR, UV) Synth->DFT XRay X-Ray Crystallography (Solid-State Structure) Synth->XRay NMR NMR Spectroscopy (Solution-State Equilibrium) Synth->NMR UVVis UV-Vis Spectroscopy (Solvent Effects) Synth->UVVis Analysis Synthesize Data: - Compare experimental spectra to computational predictions - Correlate solid vs. solution forms DFT->Analysis XRay->Analysis NMR->Analysis UVVis->Analysis Conclusion Definitive Tautomer Assignment & Equilibrium Dynamics Analysis->Conclusion

Figure 2: Integrated workflow for the comprehensive analysis of tautomerism.

Computational Chemistry: The Predictive Foundation

Causality: Before embarking on extensive experimental work, computational modeling provides invaluable predictions about the relative stabilities of all possible tautomers. By calculating the Gibbs free energies, we can identify the most likely candidates and generate theoretical spectra to guide the interpretation of experimental data.

Protocol: DFT-Based Tautomer Stability Calculation

  • Structure Generation: Draw all plausible tautomeric forms of the target molecule in a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. This should be done for both the gas phase and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate solvent effects.[7][17][19]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Energy Comparison: Compare the Gibbs free energies (ΔG) of all tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under those conditions. The energy difference can be used to estimate the equilibrium population via the Boltzmann distribution.

  • Spectral Simulation: Use the optimized geometries to simulate NMR chemical shifts and UV-Vis absorption spectra (using Time-Dependent DFT, or TD-DFT).[2][16][20]

X-Ray Crystallography: The Solid-State Anchor

Causality: Single-crystal X-ray crystallography provides unambiguous, high-resolution structural data, including precise bond lengths and hydrogen atom positions. It is the definitive method for identifying the tautomeric form present in the solid state.[21][22][23]

Protocol: Structure Determination by X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic model against the experimental data until a satisfactory fit is achieved.

  • Tautomer Identification: Analyze the final structure. The location of the proton on a specific nitrogen atom confirms the annular tautomer. Bond lengths are critical for distinguishing functional group tautomers: a C-O distance of ~1.23 Å indicates a C=O double bond (lactam), whereas ~1.36 Å indicates a C-O single bond (lactim). Similarly, a C-S distance of ~1.68 Å suggests a C=S bond (thione), while ~1.78 Å points to a C-S single bond (thiol).

NMR Spectroscopy: Probing the Solution-State Equilibrium

Causality: NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[24][25][26] Because the interconversion between tautomers is often slow on the NMR timescale, separate signals for each species can be observed, allowing for their identification and quantification.[27]

Protocol: Quantitative Tautomer Analysis by ¹H and ¹³C NMR

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the equilibrium. DMSO-d₆ is often useful as its hydrogen bond accepting nature can help resolve exchangeable protons (NH, OH, SH).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for distinct sets of signals corresponding to different tautomers. The exchangeable protons (NH, OH, SH) will appear as broad or sharp singlets at characteristic chemical shifts.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are highly diagnostic. A signal around 160-170 ppm for C3 is indicative of a C=O (lactam), while a C=S (thione) at C5 will appear further downfield, typically >180 ppm.

  • Quantification: Integrate the signals corresponding to each distinct tautomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under those specific conditions.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Observing how the signal integrals change with temperature can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium.

Data Synthesis and Interpretation

The true power of this workflow lies in the integration of all data points.

Table 1: Representative Spectroscopic and Computational Data for Tautomer Identification

Tautomeric FormMethodDiagnostic FeatureTypical Value/Observation
Lactam ¹³C NMRChemical shift of C3 (C=O)160-170 ppm
Lactim ¹³C NMRChemical shift of C3 (C-OH)145-155 ppm
Thione ¹³C NMRChemical shift of C5 (C=S)> 180 ppm
Thiol ¹³C NMRChemical shift of C5 (C-SH)160-170 ppm
Lactam vs. Lactim X-RayC3-O Bond Length~1.23 Å vs. ~1.36 Å
Thione vs. Thiol X-RayC5-S Bond Length~1.68 Å vs. ~1.78 Å
All Forms DFTGibbs Free Energy (ΔG)Lowest ΔG indicates most stable tautomer
All Forms UV-VisλmaxDifferent tautomers have distinct absorption maxima

Example of Integrated Analysis: A researcher synthesizes a derivative. X-ray crystallography reveals the solid state exists as the 4H-lactam-thione tautomer. However, the ¹H NMR spectrum in DMSO-d₆ shows two distinct sets of signals in a 3:1 ratio. By comparing the experimental chemical shifts to those predicted by DFT calculations for all possible tautomers, the major species in solution is identified as the 1H-lactam-thione form, while the minor is the 2H-lactam-thione form. A UV-Vis study then shows that changing the solvent from DMSO to a non-polar solvent like dioxane causes a shift in the absorption maxima, which, when correlated with TD-DFT predictions, indicates an increase in the population of a thiol tautomer.[9][10] This comprehensive dataset allows the researcher to conclude that while the 4H tautomer is favored by crystal packing, the 1H tautomer is thermodynamically most stable in polar solutions, and an equilibrium involving the thiol form can be accessed in non-polar environments.

Conclusion

The tautomeric landscape of 5-mercapto-1,2,4-triazol-3-ol derivatives is intricate and highly sensitive to environmental conditions. Ascribing a single static structure to these molecules is often inaccurate and can lead to erroneous interpretations of their chemical reactivity and biological activity. For professionals in drug development and materials science, a rigorous and multi-faceted approach to structural elucidation is not merely academic but essential for rational design. By systematically integrating computational predictions with definitive experimental evidence from X-ray crystallography, NMR, and UV-Vis spectroscopy, researchers can confidently map the tautomeric equilibria, understand the structure-activity relationships, and ultimately harness the full potential of this versatile heterocyclic scaffold.

References

  • Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]

  • Falk, H., & Mayr, E. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1492. [Link]

  • Zhang, J., & Politzer, P. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(42), 8250–8256. [Link]

  • Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Bolton, P. D., & Lotherington, J. D. (1971). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D: Chemical Communications, (11), 589. [Link]

  • Pohoska, E., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]

  • Pohoska, E., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Pohoska, E., et al. (2021). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 125(4), 1086–1096. [Link]

  • Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(12), 5286-5288. [Link]

  • Fedorov, S. V., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]

  • Pohoska, E., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181-192. [Link]

  • Arslan, N. B., & Özdemir, N. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19. [Link]

  • Dobrowolski, J. C., & Jamróz, M. H. (2013). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Tetrahedron, 69(15), 3197-3205. [Link]

  • Mayr, E., & Falk, H. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1492. [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Cimiraglia, R., et al. (1995). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry, 99(37), 13544–13549. [Link]

  • Gholipour, N., & Ghiasi, R. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

  • Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

  • Wang, Y., et al. (2011). Synthesis and structures of 1,2,4-triazoles derivatives. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6653. [Link]

  • Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. Química Orgánica.org. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. JOCPR. [Link]

  • ResearchGate. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. [Link]

  • Romano, E., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

  • Al-Masoudi, N. A. (2011). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

  • Olar, R., et al. (2022). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 27(14), 4543. [Link]

  • Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

  • Olar, R., et al. (2022). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. [Link]

  • Seelam, N., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(23), 8235. [Link]

  • Al-Ayed, A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. International Journal of Molecular Sciences, 23(4), 2337. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635–2640. [Link]

  • Ghiasi, R., & Gholipour, N. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Milen, M., et al. (2013). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Journal of the Serbian Chemical Society, 78(1), 29-38. [Link]

  • International Journal of Science and Research. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. [Link]

  • Peng, C.-S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Therapeutic Targets of 4-Substituted-5-Mercapto-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Substituted-5-Mercapto-1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a pharmacophore capable of engaging in various biological interactions.[1][2] The introduction of a mercapto group at the 5-position and various substituents at the 4-position of the triazole ring gives rise to the 4-substituted-5-mercapto-1,2,4-triazole class of compounds. This structural motif has proven to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The mercapto group, in particular, often plays a crucial role in the biological activity of these molecules, potentially acting as a hydrogen bond donor or acceptor, or participating in coordination with metal ions within enzyme active sites.

This in-depth technical guide will elucidate the key and emerging therapeutic targets of 4-substituted-5-mercapto-1,2,4-triazoles, providing a detailed overview of their mechanisms of action, supported by experimental evidence. We will explore the molecular basis for their efficacy in various disease models and outline the experimental protocols used to validate these interactions.

Anticancer Therapeutic Targets: Disrupting Cellular Proliferation and Survival

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, and many therapeutic strategies aim to disrupt the cellular machinery responsible for this growth. 4-Substituted-5-mercapto-1,2,4-triazoles have emerged as potent anticancer agents by targeting several key components of cell division and signaling pathways.[5][6]

Tubulin Polymerization: A Primary Target for Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for chromosome segregation during cell division.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several 4-substituted-5-mercapto-1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9][10][11]

Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin.[7][10][11] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[9][10] The 1,2,4-triazole ring in these molecules is often designed to mimic the cis-conformation of natural products like combretastatin A-4, which is crucial for high-affinity binding to the colchicine site.[7]

Experimental Workflow: Tubulin Polymerization Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of 4-substituted-5-mercapto-1,2,4-triazoles on tubulin polymerization.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Purified Tubulin (>99% pure) mix Mix Tubulin, Buffer, and Compound/Vehicle prep_tubulin->mix prep_compound Triazole Compound (dissolved in DMSO) prep_buffer Polymerization Buffer (e.g., G-PEM with GTP) prep_compound->mix prep_buffer->mix incubate Incubate at 37°C mix->incubate measure Monitor Absorbance at 340 nm over time incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate IC50 Value plot->calculate G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazole 4-Substituted-5-mercapto- 1,2,4-triazole Triazole->PI3K inhibits

Caption: Inhibition of the PI3K/AKT Pathway.

Antimicrobial Therapeutic Targets: Combating Fungal and Bacterial Infections

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. [12]4-Substituted-5-mercapto-1,2,4-triazoles have demonstrated significant potential as both antifungal and antibacterial agents.

Fungal Lanosterol 14α-Demethylase (CYP51): The Primary Antifungal Target

The most well-established antimicrobial target for 1,2,4-triazole derivatives is the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. [13][14][15][16]This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. [13][14] Mechanism of Action: The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51. [15]This interaction prevents the binding of the natural substrate, lanosterol, and inhibits the demethylation step in ergosterol biosynthesis. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to growth inhibition and cell death. [13] Quantitative Data: Antifungal Activity

Compound ClassTarget FungusMIC (µg/mL)Reference
Triazole DerivativesCandida albicans0.0156 - 1[16]
Triazole DerivativesCryptococcus neoformans0.0156[16]
Bacterial Targets: An Area of Active Investigation

While the antifungal targets of 1,2,4-triazoles are well-defined, their antibacterial targets are more varied and less understood. However, numerous studies have reported the antibacterial activity of 4-substituted-5-mercapto-1,2,4-triazoles against a range of Gram-positive and Gram-negative bacteria. [17][18][19][20]The proposed mechanisms of action are often speculative and may involve the inhibition of various bacterial enzymes or disruption of the cell wall. Molecular docking studies have suggested potential interactions with bacterial enzyme targets. [20]

Anti-inflammatory and Analgesic Therapeutic Targets

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Some 4-substituted-5-mercapto-1,2,4-triazoles have demonstrated potent anti-inflammatory and analgesic activities. [12][21][22] Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Molecular docking studies suggest that some of these compounds may interact with COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway, which are major targets for nonsteroidal anti-inflammatory drugs (NSAIDs). [23]* 5-Lipoxygenase-Activating Protein (FLAP): FLAP is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Certain substituted 1,2,4-triazoles have been identified as inhibitors of leukotriene biosynthesis by targeting FLAP. [24]

Central Nervous System (CNS) Therapeutic Targets: Focus on Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. [25][26]Several 1,2,4-triazole derivatives have been investigated for their anticonvulsant properties. [25][26][27][28] Potential Mechanism of Action: While the precise mechanisms for many 1,2,4-triazole anticonvulsants are still under investigation, some evidence points towards the modulation of GABAergic neurotransmission. [26]The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and enhancing its function can suppress seizure activity.

Other Potential Enzyme Inhibition Targets

The versatile 1,2,4-triazole scaffold has been shown to inhibit a variety of other enzymes, suggesting a broad therapeutic potential for this class of compounds. [29][30]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Some 1,2,4-triazole derivatives have shown inhibitory activity against both AChE and BChE. [29][30][31][32]* α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Novel 1,2,4-triazole derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase. [33]* Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by Helicobacter pylori. Some 1,2,4-triazole derivatives have been found to inhibit urease activity. [31][32]

Conclusion and Future Perspectives

The 4-substituted-5-mercapto-1,2,4-triazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse range of biological targets identified underscores the potential of these compounds to address a wide array of diseases, from cancer and infectious diseases to inflammatory disorders and neurological conditions.

Future research in this area should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve the therapeutic index.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying the observed biological activities, particularly for their antibacterial and anticonvulsant effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the 4-position and on the mercapto group to optimize potency and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess the therapeutic efficacy and safety profiles of lead compounds.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and comprehensive biological evaluation, the full therapeutic potential of 4-substituted-5-mercapto-1,2,4-triazoles can be realized, leading to the development of next-generation medicines for a variety of unmet medical needs.

References

  • Al-Omary, F. A., El-Emam, A. A., & Ghorab, M. M. (1991). Synthesis and anti-inflammatory and analgesic activity of some 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles. Arzneimittelforschung, 41(12), 1260-1264. [Link]

  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2011). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 228-232. [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57-68. [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57-68. [Link]

  • Siddiqui, N., & Ahsan, W. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry, 15(1), 17-22. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(23), 7799. [Link]

  • Parashchuk, M., Shelekhova, K., & Vasylyeva, N. (2022). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Journal of Pharmacy and Bioallied Sciences, 14(Suppl 1), S1. [Link]

  • Li, Y., Wang, Y., & Jia, Y. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. New Journal of Chemistry, 45(38), 17743-17755. [Link]

  • Andres-Mach, M., & Luszczki, J. J. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Pharmacological Reports, 72(2), 433-443. [Link]

  • Ouyang, X., Chen, X., & Piatnitski, E. L. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

  • Ouyang, X., Chen, X., & Piatnitski, E. L. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

  • Unknown author. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Rehman, A. U., Zaib, S., & Iqbal, J. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 5(30), 18886-18898. [Link]

  • Shehab, W. S., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. Scientific Reports, 12(1), 11214. [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 11(50), 31697-31706. [Link]

  • Rehman, A. U., Zaib, S., & Iqbal, J. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 5(30), 18886-18898. [Link]

  • Youssif, B. G. M., Abdel-Maksoud, M. S., & El-Gamal, M. I. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 284-294. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 14(1), 24-40. [Link]

  • Unknown author. (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Unknown author. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2023). A Literature Review Focusing on the Antiviral Activity of [7][21][29]and-[7][21][25]triazoles. Current Organic Synthesis, 20(12), 1334-1358. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2023). A Literature Review Focusing on the Antiviral Activity of [7][21][29]and-[7][21][25]triazoles. Current Organic Synthesis, 20(12), 1334-1358. [Link]

  • Al-Omary, F. A., El-Emam, A. A., & Ghorab, M. M. (1991). Synthesis and anti-inflammatory and analgesic activity of some 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles. Arzneimittelforschung, 41(12), 1260-1264. [Link]

  • Unknown author. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*. [Link]

  • Wang, Y., Li, J., & Zhang, Y. (2014). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 85, 567-575. [Link]

  • Parashchuk, M., Shelekhova, K., & Vasylyeva, N. (2022). Antiviral activity of 1,2,4-triazole derivatives (microreview). Journal of Pharmacy and Bioallied Sciences, 14(Suppl 1), S1. [Link]

  • Ghorab, M. M., Al-Omary, F. A., & El-Emam, A. A. (2009). Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and Related Derivatives. Molecules, 14(8), 2913-2928. [Link]

  • Mermer, A., Keleş, T., & Şirin, Y. (2021). Recent Advances in 1,2,4-Triazole Scaffolds as Antiviral Agents. Current Organic Chemistry, 25(14), 1676-1700. [Link]

  • Kumar, S., & Narasimhan, B. (2020). Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. ChemistrySelect, 5(27), 8235-8255. [Link]

  • El-Emam, A. A. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(1), 187. [Link]

  • Singh, P., & Kumar, A. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Journal of Applied Chemistry, 1(2), 26-36. [Link]

  • Plech, T., & Wujec, M. (2016). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design, 22(38), 5863-5878. [Link]

  • Mioc, M., Soica, C., & Bercean, V. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. International Journal of Molecular Sciences, 19(1), 266. [Link]

  • Kumar, A., & Sharma, S. (2016). Synthesis, Anti-inflammatory, Antimicrobial Potential and Molecular Docking Studies of 4,5-Disubstituted-1,2,4-Triazole Thioacetate Derivatives. Letters in Drug Design & Discovery, 13(2), 118-129. [Link]

  • Bhowmick, M., & Jana, A. (2020). Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. New Journal of Chemistry, 44(16), 6296-6306. [Link]

  • Plech, T., & Wujec, M. (2016). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design, 22(38), 5863-5878. [Link]

  • Mioc, M., Soica, C., & Bercean, V. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(3), 1151-1159. [Link]

  • Unknown author. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mioc, M., Soica, C., & Bercean, V. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(3), 1151-1159. [Link]

  • Göktaş, O., & Tozkoparan, B. (2012). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 55(1), 21-34. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2023). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PLoS ONE, 18(11), e0294196. [Link]

  • Unknown author. (n.d.). A Comprehensive review on 1, 2,4 Triazole. ResearchGate. [Link]

  • Mioc, M., Soica, C., & Bercean, V. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(3), 1151-1159. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of preclinical research.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of a novel heterocyclic compound, 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. We navigate the critical steps from initial compound characterization to multi-faceted activity prediction, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET profiling. Each protocol is presented with a focus on the underlying scientific rationale and the necessity of robust validation to ensure trustworthy and actionable results. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to efficiently screen and prioritize promising therapeutic candidates.

Introduction

In silico drug discovery utilizes computational simulations to predict how a molecule will behave and interact with biological targets.[1][8] This approach offers profound advantages, including a significant reduction in the time and cost associated with early-stage research by enabling the rapid screening of vast chemical libraries and prioritizing compounds for synthesis and in vitro testing.[2][9][10] This guide establishes a self-validating, step-by-step framework to generate a robust hypothesis regarding the therapeutic potential of our target compound.

Section 1: Compound Preparation and Characterization

The fidelity of any in silico prediction is fundamentally dependent on the accurate representation of the molecule . This initial phase ensures the structural and chemical integrity of the compound for subsequent computational analysis.

Molecular Structure Acquisition

The first step is to obtain an accurate, machine-readable representation of the molecule. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCC(C)CN1C(=O)N=C(S)N1 .

Protocol:

  • Access a major chemical database such as PubChem.[11][12][13]

  • Use the search functionality to input the compound name or CAS number (306936-78-7).[14][15]

  • Download the 2D or 3D structure in a standard format (e.g., .SDF or .MOL2). This file contains the atomic coordinates and bond information necessary for modeling software.

Structure Optimization

The downloaded structure represents one of many possible conformations. To ensure the model is physically realistic, its geometry must be optimized to find a low-energy, stable state.

Causality: Molecular mechanics force fields are used to calculate the potential energy of the molecule. The optimization process adjusts atomic coordinates to minimize this energy, resulting in a more stable and representative 3D conformation. This is critical for subsequent steps like docking, where an unrealistic, high-energy conformation would produce meaningless results.

Protocol:

  • Import the structure file into a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Select a suitable force field (e.g., MMFF94 or UFF).

  • Run a geometry optimization or energy minimization algorithm until it converges.

  • Save the optimized 3D coordinates.

Physicochemical Descriptor Calculation

Key physicochemical properties govern a molecule's pharmacokinetic behavior. Calculating these descriptors provides early insights into its "drug-likeness."

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight201.28 g/mol Influences absorption and distribution.
LogP (octanol/water)1.35Measures lipophilicity; impacts membrane permeability.
Hydrogen Bond Donors3Number of N-H or O-H bonds.
Hydrogen Bond Acceptors4Number of N or O atoms.
Molar Refractivity52.1 cm³Relates to molecular volume and polarizability.
Topological Polar Surface Area84.9 ŲPredicts transport properties and blood-brain barrier penetration.

Section 2: Target Prediction and Validation

With a characterized compound, the next critical question is identifying its most likely biological targets. Without prior experimental data, ligand-based reverse screening is a powerful hypothesis-generating tool.

In Silico Target Prediction

This process involves comparing our query molecule to a large database of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.

Protocol:

  • Navigate to a web-based target prediction server like SwissTargetPrediction.[16][17][18][19][20]

  • Input the SMILES string of the optimized compound.

  • Select the appropriate organism (e.g., Homo sapiens).

  • Initiate the prediction. The server compares the 2D and 3D similarity of the query molecule against a library of known active compounds.[19]

  • Analyze the results, which are typically presented as a ranked list of protein targets with an associated probability score.

Expert Insight: For 1,2,4-triazole-thiol derivatives, common target classes include enzymes like kinases, oxidoreductases, and transferases, as well as various G-protein coupled receptors.[4][7][21] The prediction results should be cross-referenced with this existing knowledge to prioritize the most plausible targets.

Target Validation and Selection

The output from target prediction is a list of possibilities. A crucial step is to select the most promising target for in-depth analysis.

Causality: Choosing a well-validated target is essential for the project's success. A target with a known 3D crystal structure and a clear role in a disease pathway provides a solid foundation for structure-based design methods like molecular docking.

Protocol:

  • From the prediction list, prioritize targets that have high-resolution 3D structures available.

  • Access the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[22][23][24][25]

  • Search for the prioritized targets (e.g., Carbonic Anhydrase II, a common triazole target).

  • Select a PDB entry that is of human origin, has a high resolution (<2.5 Å), and preferably contains a co-crystallized ligand in the binding site. The presence of a ligand helps confirm the location and druggability of the active site.

Section 3: Methodologies for Activity Prediction

This section details the core computational experiments to predict the binding and activity of the triazole compound against a selected target. For this guide, we will proceed with Carbonic Anhydrase II (PDB ID: 2VVA) as a representative target.

Workflow Diagram: In Silico Bioactivity Prediction

G cluster_prep Phase 1: Preparation cluster_predict Phase 2: Prediction & Analysis cluster_synthesis Phase 3: Synthesis & Validation Compound 1. Obtain Compound Structure (SMILES) Optimize 2. Geometry Optimization Compound->Optimize TargetPred 3. Target Prediction (e.g., SwissTargetPrediction) Optimize->TargetPred ADMET 7. ADMET Prediction Optimize->ADMET PDB 4. Select & Download Target Protein (PDB) TargetPred->PDB QSAR 6. QSAR Modeling (Ligand-Based) TargetPred->QSAR Docking 5. Molecular Docking (Structure-Based) PDB->Docking Interpret 8. Integrate Data & Formulate Hypothesis Docking->Interpret QSAR->Interpret ADMET->Interpret Validate 9. Experimental Validation Interpret->Validate

Caption: A comprehensive workflow for in silico bioactivity prediction.

Method A: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[26][27][28][29] It is a cornerstone of structure-based drug design.

Protocol for Molecular Docking:

  • Receptor Preparation:

    • Load the PDB file (e.g., 2VVA) into a molecular preparation tool (e.g., AutoDock Tools).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.

    • Save the prepared receptor in the required format (e.g., .pdbqt).

  • Ligand Preparation:

    • Load the optimized 3D structure of the triazole compound.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Assign partial charges and save in the appropriate format (e.g., .pdbqt).

  • Define the Binding Site (Grid Box):

    • Center the grid box on the active site of the protein. If a co-crystallized ligand was present, its coordinates provide the ideal center.

    • Ensure the box dimensions are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Run Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to execute the simulation. The program will systematically sample different conformations and orientations of the ligand within the grid box.[27]

  • Analysis and Validation:

    • Binding Affinity: The primary output is the binding energy (in kcal/mol). More negative values indicate stronger, more favorable binding.

    • Pose Analysis: Visualize the top-ranked binding poses in a molecular viewer (e.g., PyMOL). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

    • Protocol Validation: A critical step is to re-dock the original co-crystallized ligand (if one was present). A reliable docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) of <2.0 Å.

Workflow Diagram: Molecular Docking

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Receptor Protein Structure (PDB) PrepReceptor Prepare Receptor (Add H, Charges) Receptor->PrepReceptor Ligand Compound Structure (SDF/MOL2) PrepLigand Prepare Ligand (Define Bonds) Ligand->PrepLigand DefineGrid Define Binding Site (Grid Box) PrepReceptor->DefineGrid PrepLigand->DefineGrid RunDocking Run Docking (e.g., AutoDock Vina) DefineGrid->RunDocking BindingEnergy Binding Energy (kcal/mol) RunDocking->BindingEnergy BindingPose Binding Pose & Interactions RunDocking->BindingPose

Caption: Step-by-step workflow for a molecular docking experiment.

Method B: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical features of a set of molecules and their biological activity.[1] It is a ligand-based method used when a reliable target structure is unavailable or to complement docking studies.

Protocol for QSAR Model Development:

  • Dataset Curation:

    • Assemble a dataset of structurally similar compounds (e.g., other 1,2,4-triazole derivatives) with experimentally measured activity (e.g., IC50) against the target of interest.

    • Divide the dataset into a training set (~80%) for model building and a test set (~20%) for validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

  • Model Building:

    • Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) to build a model that correlates the descriptors (independent variables) with biological activity (dependent variable).

  • Rigorous Validation:

    • Internal Validation: Use methods like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the developed model to predict the activity of the test set compounds. The predictive power is assessed by the correlation coefficient (R²) between predicted and actual values. A predictive QSAR model should have a q² > 0.5 and an R²_pred > 0.6.[30][31][32][33]

  • Prediction for Target Compound:

    • Calculate the same set of descriptors for this compound.

    • Apply the validated QSAR equation to predict its biological activity.

    • Applicability Domain: It is crucial to verify that the target compound falls within the model's applicability domain, meaning its descriptors are within the range of those in the training set.[32]

Section 4: ADMET Prediction

A potent compound is useless if it has poor pharmacokinetic properties or is toxic.[9][34] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[10][35]

Protocol for ADMET Prediction:

  • Utilize a comprehensive online tool such as SwissADME or pkCSM.

  • Input the SMILES string of the compound.

  • Execute the prediction.

  • Analyze the output, focusing on key parameters summarized in the table below.

Table of Predicted ADMET Properties:

ParameterCategoryPredicted ResultInterpretation & Significance
Lipinski's Rule of Five PhysicochemicalYes (0 Violations) Indicates good oral bioavailability potential.
GI AbsorptionAbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantDistributionNoUnlikely to cross the blood-brain barrier; desirable for peripherally acting drugs.
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions involving this key metabolic enzyme.
Total ClearanceExcretion0.45 log(ml/min/kg)Moderate rate of elimination from the body.
AMES ToxicityToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorCardiotoxicityNoLow risk of causing cardiac arrhythmia.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-faceted in silico workflow to predict the biological activity of this compound. By integrating target prediction, structure-based docking, ligand-based QSAR, and ADMET profiling, we can construct a comprehensive hypothesis about the compound's therapeutic potential.

The results from these computational experiments provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro validation. The predicted high binding affinity for a validated target like Carbonic Anhydrase II, coupled with a favorable ADMET profile, marks it as a promising candidate for further investigation. Ultimately, in silico predictions are powerful tools for accelerating discovery, but they must always be anchored to and validated by experimental reality.[36]

References

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link][16][17]

  • ADMET Predictions. Deep Origin. [Link][34]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link][4]

  • Worldwide Protein Data Bank. wwPDB. [Link][22]

  • SwissTargetPrediction. Expsy - SIB Swiss Institute of Bioinformatics. [Link]

  • PubChem. National Center for Biotechnology Information. [Link][11][12]

  • Protein Data Bank. Wikipedia. [Link][23]

  • SwissTargetPrediction. bio.tools. [Link][18]

  • How do you predict ADMET properties of drug candidates? Aurlide. [Link][9]

  • Gfeller D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link][19]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. PubMed. [Link][20]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Drug Design and Discovery. [Link][5]

  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

  • Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link][10]

  • Tropsha A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(8-9), 661-674. [Link][30][31]

  • ADMET prediction. Fiveable. [Link][35]

  • PubChem. Laurier Library. [Link][37]

  • RCSB Protein Data Bank (RCSB PDB). PubChem Data Source - NIH. [Link][24]

  • PubChem. Database Commons. [Link]

  • PubChem database for drug discovery. YouTube. [Link][38]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link][6]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol... ResearchGate. [Link][21]

  • Pinzi L., & Rastelli G. (2019). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 33(10), 925-943. [Link][36]

  • RCSB PDB Homepage. [Link][25]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link][39]

  • How Do In Silico Trials Work? A Brief Guide. The Clinical Trial Vanguard. [Link][8]

  • Ferreira L.G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry, 58(14), 5349-5371. [Link][26]

  • What is in silico drug discovery? Patsnap Synapse. [Link][1]

  • Validation of QSAR Models. Basicmedical Key. [Link][32]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link][7]

  • QSAR Model Validation Guide. Scribd. [Link][33]

  • Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD. [Link][40]

  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. [Link][2]

  • In Silico Modeling: Accelerating drug development. Patheon pharma services. [Link][3]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][27]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link][28]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link][29]

Sources

Methodological & Application

Topic: Synthesis and Characterization of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in heterocyclic chemistry, serving as a privileged structure in medicinal chemistry and materials science.[1][2] Compounds incorporating this five-membered ring, which contains three nitrogen atoms and two carbon atoms, exhibit a vast array of biological activities, including antifungal, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4] The incorporation of a mercapto (thiol) group and a hydroxyl group at positions 5 and 3, respectively, creates a molecule with multiple reactive sites and the potential for tautomeric isomerism, which can significantly influence its biological interactions and physicochemical properties.[5]

This application note provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of a specific derivative, 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-ol . The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying rationale and robust validation checkpoints to ensure scientific integrity.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is a robust and widely adopted method for constructing the 4,5-disubstituted-1,2,4-triazole-3-thiol/ol core. It proceeds via the formation and subsequent cyclization of a key 4-substituted thiosemicarbazide intermediate.

Causality of Experimental Choices:

  • Intermediate Formation: The synthesis begins with the reaction of 2-methylbutyl isothiocyanate with hydrazine hydrate. This reaction is a classical and highly efficient method for forming 4-substituted thiosemicarbazides. The isothiocyanate provides the N4-substituent, the thiocarbonyl group (C5=S), and the N4 atom of the triazole ring.

  • Cyclization Step: The crucial ring-closing step involves reacting the thiosemicarbazide intermediate with a C1 synthon that will form the C3 position of the triazole ring. We have selected ethyl chloroformate for this purpose. It reacts with the N1 nitrogen of the thiosemicarbazide, and subsequent intramolecular cyclization under basic conditions (e.g., sodium hydroxide) leads to the formation of the triazole ring.[3][4] This base-catalyzed cyclization is a well-established method that typically yields the desired triazole core with high efficiency.[3]

The overall synthetic workflow is depicted below.

Synthetic Pathway Start 2-Methylbutyl Isothiocyanate + Hydrazine Hydrate Intermediate 4-(2-methylbutyl)thiosemicarbazide Start->Intermediate Toluene, Reflux Product 5-Mercapto-4-(2-methylbutyl) -4H-1,2,4-triazol-3-ol Intermediate->Product Cyclization Reagent2 1. Ethyl Chloroformate 2. NaOH (aq) Analytical Workflow Product Purified Solid Product MP Melting Point Analysis Product->MP Purity Check TLC_HPLC Chromatographic Purity (TLC & HPLC) Product->TLC_HPLC Purity Check FTIR FT-IR Spectroscopy Product->FTIR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Product->MS Molecular Formula Final Structure & Purity Confirmed MP->Final TLC_HPLC->Final FTIR->Final NMR->Final MS->Final

Sources

Application and Protocol Guide for the Spectroscopic Analysis of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the heterocyclic compound 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.

Introduction

This compound is a substituted 1,2,4-triazole. The 1,2,4-triazole scaffold is a key pharmacophore in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, and anticancer properties.[1] The presence of mercapto and hydroxyl functional groups, along with a chiral alkyl chain, suggests potential for diverse biological interactions and makes its unambiguous structural confirmation paramount. This guide will detail the application of ¹H NMR, ¹³C NMR, and ESI-MS for the comprehensive characterization of this molecule.

Experimental Protocols

Sample Preparation

For NMR analysis, accurately weigh approximately 5-10 mg of the synthesized and purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH, -SH, -NH). For mass spectrometry, prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for data acquisition.[2]

¹H NMR Protocol:

  • Tune and shim the spectrometer to the deuterated solvent in use.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[3]

Mass Spectrometry

Instrumentation: An Agilent 6120 mass spectrometer with an electrospray ionization (ESI) source or a similar instrument is suitable.[4]

ESI-MS Protocol:

  • Optimize the ESI source parameters, including capillary voltage (e.g., 4000 V), drying gas flow (e.g., 10 L/min), and nebulizer pressure.[4]

  • Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode for the analyte.

  • For fragmentation studies (MS/MS), a tandem mass spectrometer (e.g., Q-TOF or ion trap) is required. Select the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Analysis

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[5][6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 14.5br s1HSH
~11.0 - 12.0br s1HOH
~3.8 - 4.0m2HN-CH₂
~1.8 - 2.0m1HCH
~1.2 - 1.4m2HCH₂
~0.8 - 1.0d3HCH₃
~0.7 - 0.9t3HCH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165 - 170C=S (Thione)
~150 - 155C=O (or C-OH)
~45 - 50N-CH₂
~30 - 35CH
~25 - 30CH₂
~15 - 20CH₃
~10 - 15CH₃
Mass Spectrometry Data

The expected mass for this compound (C₇H₁₃N₃OS) is 187.08 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 188.09. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 186.07.

Fragmentation Analysis: The fragmentation of the 1,2,4-triazole ring is a key diagnostic tool.[4][7] The fragmentation pathways are influenced by the substituents and the ionization method.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proposed ESI-MS Fragmentation Pathway

M [M+H]⁺ m/z = 188.09 F1 Loss of H₂S [M+H - H₂S]⁺ M->F1 - H₂S F2 Loss of C₅H₁₀ [M+H - C₅H₁₀]⁺ M->F2 - C₅H₁₀ F3 Loss of CO [M+H - CO]⁺ M->F3 - CO

Caption: Proposed fragmentation of the protonated molecule in ESI-MS.

Discussion

The combined use of NMR and mass spectrometry provides a powerful and self-validating system for the structural confirmation of this compound.

  • NMR Causality: The predicted ¹H NMR spectrum will show characteristic signals for the 2-methylbutyl group, including a doublet and a triplet for the terminal methyl groups and complex multiplets for the methylene and methine protons. The broad singlets at high chemical shifts are indicative of the acidic protons of the thiol and hydroxyl groups, which will readily exchange with deuterium in D₂O. The ¹³C NMR spectrum is expected to show two signals in the downfield region corresponding to the C=S and C-OH carbons of the triazole ring, providing definitive evidence for the core structure.

  • MS Trustworthiness: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition and confirming the molecular formula. The fragmentation pattern observed in MS/MS experiments serves as a fingerprint for the molecule. The loss of the 2-methylbutyl side chain (C₅H₁₀) and characteristic losses from the triazole ring, such as H₂S or CO, would further corroborate the proposed structure.

Conclusion

The protocols and data interpretation guidelines presented here offer a robust framework for the characterization of this compound. By combining the detailed structural information from NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can confidently elucidate and confirm the structure of this and related novel compounds, which is a critical step in the drug discovery and development process.

References

  • AIP Conference Proceedings. (2022).
  • ResearchGate. (2014).
  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020).
  • ResearchGate. Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles.
  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes.
  • BenchChem.
  • The Royal Society of Chemistry. (2014).
  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. Overview of Mercapto-1,2,4-Triazoles.
  • PMC - NIH. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)
  • ResearchGate. (2024).
  • ResearchGate.
  • DergiPark. (2023).
  • NIH. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.
  • Central Asian Journal of Theoretical and Applied Science. Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl)
  • MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • PMC - PubMed Central. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)

Sources

Application Notes & Protocols for Antibacterial Activity Testing of 4-Alkyl-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for evaluating the antibacterial activity of novel 4-alkyl-1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2][3] As the global challenge of antimicrobial resistance intensifies, the exploration of new chemical entities, such as modified triazoles, is paramount.[1] This document is designed for researchers, scientists, and drug development professionals, offering a structured approach that progresses from initial qualitative screening to robust quantitative assessment of antibacterial efficacy. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Introduction: The Rationale for Triazole Derivatives in Antibacterial Research

The 1,2,4-triazole ring is a privileged heterocyclic structure known for a broad spectrum of pharmacological activities.[2][3] While its most prominent role has been in the development of antifungal agents (e.g., fluconazole, itraconazole), numerous studies have demonstrated that derivatives of this scaffold possess significant antibacterial properties.[1][4][5] The functionalization of the triazole core, particularly with alkyl groups at the N4 position, allows for the fine-tuning of physicochemical properties such as lipophilicity and steric hindrance, which can critically influence cell wall penetration and interaction with bacterial targets.

The escalating crisis of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antibiotics.[1] Synthesizing and screening libraries of compounds like 4-alkyl-1,2,4-triazole derivatives represents a vital strategy in this endeavor. This guide provides the foundational assays required to identify promising lead compounds by systematically determining their inhibitory and bactericidal potential against relevant pathogenic bacteria.

Foundational Workflow for Antibacterial Assessment

A logical, tiered approach is essential for efficiently screening novel compounds. This workflow ensures that resources are focused on the most promising derivatives. It begins with a simple, qualitative screening assay, followed by more rigorous quantitative methods for lead candidates.

Antibacterial_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis A Compound Preparation (Solubilization & Dilution) B Agar Disk Diffusion Assay A->B Qualitative Assessment (Presence of Inhibition) C Broth Microdilution Assay (Determine MIC) B->C Promising Compounds D Minimum Bactericidal Concentration (MBC) Assay C->D Assess Bactericidal vs. Bacteriostatic Activity

Figure 1: General workflow for assessing antibacterial activity.

Preparation of Test Compounds and Controls

The accurate preparation of the 4-alkyl-1,2,4-triazole derivatives is a critical first step that directly impacts the reliability of all subsequent results.

Reagents and Materials
  • 4-Alkyl-1,2,4-triazole derivatives (synthesized and purified)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol for Stock Solution Preparation
  • Solubility Testing: The solubility of novel compounds can be a limiting factor.[6] DMSO is a common solvent for initial stock solutions. It is crucial to determine the minimum concentration of DMSO required for complete solubilization.

  • Weighing: Accurately weigh 1-10 mg of each triazole derivative into a sterile microcentrifuge tube.

  • Solubilization: Add the minimum volume of DMSO required to completely dissolve the compound. Vortex thoroughly. The goal is to create a high-concentration primary stock (e.g., 10 mg/mL).

  • Working Solutions: Prepare intermediate working solutions from the primary stock by diluting with sterile CAMHB or sterile distilled water.

    • Causality: The final concentration of DMSO in the assay wells must be non-inhibitory to the test bacteria (typically ≤1% v/v). Therefore, all dilutions must be calculated to keep the DMSO concentration below this threshold.

  • Solvent Control: A crucial control in every experiment is a "solvent control" containing the highest concentration of DMSO used in the test, but without the triazole derivative. This validates that any observed antibacterial effect is due to the compound, not the solvent.[4]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

This method serves as a rapid, qualitative primary screen to identify derivatives with potential antibacterial activity.[7][8] It is based on the principle of an antimicrobial agent diffusing from a paper disk into an agar medium inoculated with a test bacterium, creating a zone of growth inhibition.[9]

Principle

A standardized bacterial inoculum is spread uniformly across a Mueller-Hinton Agar (MHA) plate.[7] A sterile paper disk impregnated with a known amount of the test compound is placed on the surface. During incubation, the compound diffuses into the agar. If the bacterium is susceptible, a clear circular zone of inhibition will appear around the disk.[8] The size of this zone is influenced by the compound's activity, diffusion rate, and the bacterium's susceptibility.

Materials
  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile blank paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or normal saline (0.9%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)

  • Prepared triazole derivative solutions

Step-by-Step Methodology
  • Inoculum Preparation:

    • Using a sterile loop, pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in a tube containing 4-5 mL of TSB or saline.

    • Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[10][11] This corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for reproducibility.[12]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Press the swab firmly against the inside wall of the tube to remove excess fluid.[7]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[8]

  • Disk Application:

    • Test Disks: Aseptically apply a known volume (e.g., 10-20 µL) of the prepared triazole solution onto a sterile blank paper disk. Allow the solvent to evaporate completely in a sterile environment.

    • Placement: Using sterile forceps, place the impregnated test disks, a positive control disk, and a negative control disk (impregnated only with the solvent) onto the inoculated agar surface.[8]

    • Ensure disks are spaced at least 24 mm apart and not too close to the edge of the plate.[8] Gently press each disk to ensure complete contact with the agar.[9]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[11] Incubation should begin within 15 minutes of disk application.

  • Data Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.[11]

    • A zone of inhibition around the triazole derivative disk indicates antibacterial activity. The solvent control disk should show no zone.

Data Presentation
Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Triazole-A150180
Triazole-A2502215
Ciprofloxacin (Control)53034
Solvent (DMSO)10 µL00

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[13] This quantitative method is the gold standard for determining the potency of a novel compound and is essential for further development.[14][15]

Principle

A standardized bacterial inoculum is added to the wells of a 96-well microtiter plate containing serial twofold dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.[12][16]

Workflow Diagram

MIC_Workflow A Prepare serial 2-fold dilutions of triazole compound in a 96-well plate using CAMHB C Dilute inoculum and add to all wells (except sterility control) A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) - Solvent Control E Incubate plate at 35°C for 16-20 hours C->E F Read results: Determine lowest concentration with no visible growth (turbidity) E->F

Figure 2: Workflow for the Broth Microdilution (MIC) assay.

Materials
  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Prepared triazole derivative stock solutions

  • Standardized bacterial inoculum (prepared as in 4.3.1)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

Step-by-Step Methodology
  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows of the 96-well plate.

    • Prepare a solution of the triazole derivative in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial twofold dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).[16]

  • Inoculum Addition:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of this final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[17]

  • Reading the MIC:

    • Visually inspect the plate from the bottom using a reading mirror or light box.[17]

    • The MIC is the lowest concentration of the triazole derivative at which there is no visible turbidity (i.e., the first clear well).[17]

    • Validation: The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.

Data Presentation
Compound IDTest OrganismMIC (µg/mL)
Triazole-A2S. aureus ATCC 2592316
Triazole-A2E. coli ATCC 2592264
Vancomycin (Control)S. aureus ATCC 259231
Ciprofloxacin (Control)E. coli ATCC 259220.015

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19]

Principle

This test is a direct extension of the MIC assay. After the MIC is determined, an aliquot from each well that showed no visible growth is subcultured onto an antibiotic-free agar plate. After incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the bacteria were killed.[20]

Workflow Diagram

MBC_Workflow A Perform Broth Microdilution (MIC) assay and incubate B Identify MIC and all wells with higher concentrations (no visible growth) A->B C Take a 10 µL aliquot from each clear well B->C D Spot-plate the aliquot onto an antibiotic-free MHA plate C->D E Incubate MHA plate at 35°C for 18-24 hours D->E F Count colonies (CFU) for each spot-plated concentration E->F G Determine MBC: Lowest concentration that results in ≥99.9% reduction in CFU compared to initial inoculum F->G

Figure 3: Workflow for Minimum Bactericidal Concentration (MBC) assay.

Materials
  • Completed 96-well MIC plate

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette and sterile tips

Step-by-Step Methodology
  • Selection of Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations of the triazole derivative that showed no growth.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, remove a 10-20 µL aliquot from each well.

  • Plating: Spot-plate the aliquot onto a quadrant of a labeled MHA plate. Be sure to label which concentration corresponds to each spot.

  • Incubation: Allow the spots to dry completely before inverting the plate. Incubate at 35 ± 2 °C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colonies (CFU) in each spot.

    • The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU compared to the starting inoculum count.[19][20] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. For a 10 µL spot, this would correspond to ≤5 colonies.

    • If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is >4 times the MIC, it is considered bacteriostatic.

Quality Control and Standardization

Adherence to standardized procedures is paramount for generating reliable and comparable data.

  • Reference Strains: Always include well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), in each batch of tests (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853).[6]

  • Standard Adherence: Methodologies should be performed in accordance with the latest guidelines from CLSI (documents M02, M07, M100) or EUCAST.[14][15][21][22] These documents provide the definitive standards for antimicrobial susceptibility testing.[10][23]

  • Media and Incubation: The composition of the media (e.g., cation concentration in MHA/MHB), pH, inoculum density, and incubation conditions (time, temperature, atmosphere) must be strictly controlled as they significantly influence test outcomes.[9][24]

References

  • Chanda, S., Rakholiya, K., & Parekh, J. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Archives of Applied Science Research, 2(3), 117-126.
  • Plebańska, A., & Paneth, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 99–104. [Link]

  • El-Sayed, R., & Al-Soud, Y. A. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 6(3), 2358–2372. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • El-Sayed, R. (2006). Synthesis, antibacterial and surface activity of 1,2,4-triazole derivatives. Grasas y Aceites, 57(3), 287-293. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Technical University of Denmark. [Link]

  • Asif, M. (2017). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Pharmaceutical Sciences Asia, 44(2), 59-74. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. CLSI.org. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. bmglabtech.com. [Link]

  • El-Sayed, R. (2006). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. eucast.org. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203–208. [Link]

  • Wadhwa, G., & Kumar, S. (2017). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. hardydiagnostics.com. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. creative-diagnostics.com. [Link]

  • Kumar, G. V., et al. (2013). Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. clsi.org. [Link]

  • Plebańska, A., & Paneth, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • CHAIN Network. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). chain-network.org. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. nicd.ac.za. [Link]

  • UNC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). dnaday.unc.edu. [Link]

  • Jamil, B. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Clinical and Laboratory Standards Institute. (2015). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Chalker, V., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Harrison, J. J., & Stremick, C. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry, 11(2), 136-143. [Link]

  • Datta, P., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. microchemlab.com. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

Sources

Application Notes and Protocols for Antifungal Screening of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Triazole Antifungals

Triazole antifungals represent a cornerstone in the management of invasive fungal infections.[1][2][3] Their mechanism of action involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is a key player in the biosynthesis of ergosterol.[1][2][4][5][6][7] Ergosterol is an indispensable component of the fungal cell membrane, and its disruption leads to compromised membrane integrity and ultimately, fungal cell death.[1][4][8][9] The elegance of this targeted approach lies in its fungal specificity, as mammalian cells utilize cholesterol rather than ergosterol in their membranes, minimizing off-target effects.[8] However, the increasing emergence of triazole-resistant fungal strains poses a significant threat to public health, underscoring the urgent need for the discovery and development of novel triazole compounds with improved efficacy and a broader spectrum of activity.[2][10]

This guide provides a comprehensive overview of the methodologies and protocols essential for the robust in vitro screening of novel triazole compounds. It is designed to equip researchers with the foundational knowledge and practical steps required to identify and characterize promising new antifungal candidates.

The Ergosterol Biosynthesis Pathway: The Triazole Target

A fundamental understanding of the triazole mechanism of action is crucial for designing effective screening assays. Triazoles specifically inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5][6][11] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[2][9] Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane structure and function.[4]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes Conversion ergosterol Ergosterol cyp51->ergosterol Leads to triazoles Novel Triazole Compounds triazoles->cyp51 Inhibit

Caption: Mechanism of action of triazole antifungals.

A Tiered Approach to Antifungal Screening

A systematic and tiered screening strategy is essential for efficiently identifying and prioritizing novel triazole candidates. This approach progresses from high-throughput primary screens to more detailed secondary and confirmatory assays.

Screening_Workflow compound_library Novel Triazole Compound Library primary_screen Primary High-Throughput Screening (HTS) (e.g., Broth Microdilution vs. a panel of fungi) compound_library->primary_screen hit_identification Hit Identification (Active Compounds) primary_screen->hit_identification secondary_screen Secondary Screening (e.g., MIC Determination, Spectrum of Activity) hit_identification->secondary_screen lead_selection Lead Candidate Selection secondary_screen->lead_selection confirmatory_assays Confirmatory Assays (e.g., Time-Kill, Synergy Testing) lead_selection->confirmatory_assays preclinical_dev Preclinical Development confirmatory_assays->preclinical_dev

Caption: Tiered workflow for antifungal screening.

Primary Screening: High-Throughput Evaluation

The initial phase of screening aims to rapidly assess a large library of novel triazole compounds to identify those with antifungal activity.[12][13][14][15] The broth microdilution method is a widely accepted and standardized technique for this purpose.[16][17][18]

Protocol: Broth Microdilution Assay for Primary Screening

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials:

  • Novel triazole compounds

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Panel of fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Dissolve the novel triazole compounds in DMSO to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial twofold dilutions of the compounds in RPMI 1640 medium directly in the 96-well plates. The final concentration range should be broad enough to capture a wide range of potential activities (e.g., 0.03 to 64 µg/mL).

  • Inoculum Preparation:

    • Yeasts: Culture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10] Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[10]

    • Molds: Grow mold isolates on potato dextrose agar for 7 days to encourage sporulation. Harvest the conidia and prepare a suspension in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum) for each isolate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[19]

Secondary Screening: Characterization of Hits

Compounds that demonstrate activity in the primary screen ("hits") are advanced to secondary screening for more detailed characterization. This phase focuses on determining the precise MIC, evaluating the spectrum of activity against a broader panel of fungal pathogens, and assessing activity against resistant strains.[13]

Key Methodologies for Secondary Screening:
  • Broth Microdilution MIC Determination: A more refined version of the primary screen is performed to obtain a precise MIC value for each hit compound against a wider range of clinically relevant fungal species, including both yeasts and molds.[20] This helps to establish the compound's spectrum of activity.

  • Disk Diffusion Assay: This is a simpler, qualitative method that can be used to rapidly assess the susceptibility of a large number of isolates to the hit compounds.[21][22][23][24][25] While it does not provide a quantitative MIC, the size of the zone of inhibition can be correlated with the MIC.[10][23] The CLSI has established standardized methods for disk diffusion testing of yeasts.[21][24]

  • Activity Against Resistant Isolates: It is crucial to evaluate the efficacy of novel triazoles against fungal strains with known resistance mechanisms to existing azole drugs.[26] This helps to identify compounds that may overcome current resistance challenges.

Parameter Broth Microdilution Disk Diffusion
Principle Serial dilution of the antifungal agent in a liquid medium.Diffusion of the antifungal agent from a paper disk into an agar medium.
Endpoint Minimum Inhibitory Concentration (MIC) in µg/mL.Zone of inhibition diameter in mm.
Throughput High (96-well format).Moderate to high.
Quantitative Yes.Qualitative (can be correlated to MIC).
Standardization Well-established by CLSI and EUCAST.[27][28][29][30][31][32]Standardized for yeasts by CLSI.[21][24]
Application Primary and secondary screening, MIC determination.Rapid screening, susceptibility testing in clinical labs.

Confirmatory Assays: In-Depth Evaluation of Lead Candidates

Promising compounds from secondary screening ("leads") undergo further in-depth evaluation to understand their antifungal properties more comprehensively.

Essential Confirmatory Assays:
  • Time-Kill Assays: These assays determine the rate at which a lead compound kills a fungal isolate. This helps to differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity.

  • Synergy Testing: The interaction between a novel triazole and other antifungal agents (e.g., echinocandins, polyenes) is evaluated to identify potential combination therapies that may enhance efficacy or overcome resistance. High-throughput synergy screening methods can be employed for this purpose.[12]

  • Mechanism of Action Studies: While the primary target is expected to be CYP51, confirmatory studies can be performed to verify this. This may involve assessing the accumulation of sterol precursors or using molecular docking studies to model the interaction between the compound and the fungal CYP51 enzyme.[33]

Data Interpretation and Reporting

Accurate and consistent data interpretation is paramount. For broth microdilution assays, the MIC is typically read as the lowest concentration showing a significant reduction in turbidity (for yeasts) or fungal growth (for molds) compared to the growth control. For disk diffusion, the diameter of the zone of complete growth inhibition is measured. The results should be compared to those of standard antifungal drugs (e.g., fluconazole, voriconazole) and interpreted based on established breakpoints from organizations like CLSI and EUCAST, where available.[27][29][31][32][34][35]

Conclusion

The screening of novel triazole compounds is a critical component of the antifungal drug discovery pipeline. A well-structured, tiered approach, utilizing standardized and robust methodologies, is essential for the efficient identification and characterization of promising new drug candidates. By adhering to established protocols and employing a combination of high-throughput and in-depth assays, researchers can significantly contribute to the development of the next generation of triazole antifungals to combat the growing threat of fungal resistance.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. (URL: [Link])

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (URL: [Link])

  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. (URL: [Link])

  • Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is... - ResearchGate. (URL: [Link])

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

  • Ergosterol Biosynthesis - Creative Biolabs. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (URL: [Link])

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. (URL: [Link])

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections | PNAS. (URL: [Link])

  • A disc test of antifungal susceptibility - ConnectSci. (URL: [Link])

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: [Link])

  • High-Throughput Antifungal Hit Discovery & Screening Service - Creative Biolabs. (URL: [Link])

  • Current status of antifungal susceptibility testing methods | Medical Mycology. (URL: [Link])

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI. (URL: [Link])

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (URL: [Link])

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (URL: [Link])

  • M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline - ResearchGate. (URL: [Link])

  • Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. (URL: [Link])

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (URL: [Link])

  • Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PubMed Central. (URL: [Link])

  • Fungi (AFST) - EUCAST. (URL: [Link])

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (URL: [Link])

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Medical Mycology | Oxford Academic. (URL: [Link])

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Antifungal Susceptibility Testing for C. auris - CDC. (URL: [Link])

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC - NIH. (URL: [Link])

  • Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains | bioRxiv. (URL: [Link])

  • EUCAST breakpoints for antifungals - PubMed. (URL: [Link])

  • In Vitro Activity of the New Triazole Voriconazole (UK-109496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - NIH. (URL: [Link])

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (URL: [Link])

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • EUCAST breakpoints for antifungals. (URL: [Link])

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - ASM Journals. (URL: [Link])

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. (URL: [Link])

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (URL: [Link])

  • Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])

  • Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus - ASM Journals. (URL: [Link])

  • (PDF) EUCAST breakpoints for antifungals - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Triazole Derivatives

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated significant pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][3][5][6] The incorporation of a mercapto group can further enhance the biological profile of these molecules.[3][7] 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a novel compound belonging to this promising class of molecules. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound in cell culture, with a focus on establishing a framework for assessing its cytotoxic and potential therapeutic effects.

The protocols outlined herein are designed to be a self-validating system, guiding the user from basic compound handling and solubilization to the determination of a therapeutic window and the design of mechanism-of-action studies. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific cell models and research questions.

PART 1: Compound Handling and Stock Solution Preparation

The accurate and reproducible preparation of the test compound is fundamental to any in vitro study. The following protocol details the steps for preparing a high-concentration stock solution of this compound.

Rationale: A concentrated stock solution allows for the addition of small volumes to the cell culture medium, minimizing the concentration of the solvent and its potential off-target effects. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds due to its high dissolving power and compatibility with most cell culture systems at low final concentrations.[8]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound (Molecular Weight: 201.28 g/mol )

    • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.01 mg of this compound into the tared tube.

    • Add 1.0 mL of sterile DMSO to the tube.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particulates.

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Parameter Value
Compound NameThis compound
Molecular Weight201.28 g/mol
Stock Concentration10 mM
SolventDMSO
Storage Temperature-20°C or -80°C

PART 2: Determination of Optimal Working Concentration and Cytotoxicity Profiling

Prior to evaluating the biological activity of a novel compound, it is crucial to determine its cytotoxic profile. This allows for the identification of a concentration range that is suitable for downstream assays, distinguishing between targeted biological effects and general toxicity. Cytotoxicity assays are essential in the early stages of drug development to screen for toxic compounds.[9][10][11] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][12]

Experimental Workflow for Cytotoxicity Profiling

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach prepare_dilutions Prepare Serial Dilutions of Compound incubate_attach->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_treat Incubate for 24h, 48h, 72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture your cell line of interest (e.g., A549, MCF-7) using standard aseptic techniques.[13]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 10 mM stock solution in complete growth medium. A common starting range is 0.1, 1, 10, 50, 100, and 250 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a positive control for cell death (e.g., a known cytotoxic drug).[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (log scale).

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 250 µM (initial screen)
Incubation Times24h, 48h, 72h
Final DMSO Concentration≤ 0.5%

PART 3: Investigating a Potential Mechanism of Action

Based on the known biological activities of many triazole derivatives, a plausible mechanism of action to investigate is the induction of apoptosis.[1][14][15] Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of cancer.[10]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical pathway by which this compound might induce apoptosis. Many triazole compounds are known to exert their effects by interacting with key signaling molecules or cellular structures.[5][14][16]

apoptosis_pathway cluster_cell Cancer Cell compound 5-Mercapto-4-(2-methylbutyl)- 4H-1,2,4-triazol-3-OL receptor Cellular Target (e.g., Kinase, Enzyme) compound->receptor Inhibition/Modulation stress Mitochondrial Stress receptor->stress caspase9 Caspase-9 Activation stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical pathway of apoptosis induction.

Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay can quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Cell Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of this compound. By systematically determining the compound's cytotoxicity and investigating its potential to induce apoptosis, researchers can gain valuable insights into its therapeutic potential. Further studies could explore its effects on the cell cycle, specific signaling pathways, and its efficacy in more complex in vitro models such as 3D spheroids. The versatility of the 1,2,4-triazole scaffold suggests that this novel compound could be a valuable tool for a wide range of biological investigations.

References

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved from [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • PubMed. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • MDPI. (2021). Mechanistic Study of Triazole Based Aminodiol Derivatives in Leukemic Cells—Crosstalk between Mitochondrial Stress-Involved Apoptosis and Autophagy. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Bentham Science. (2020). Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]

  • PubMed. (2020). Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. Retrieved from [Link]

  • ProQuest. (2021). Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. Retrieved from [Link]

  • International Journal of Drug Design and Discovery. (2011). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Development of Novel 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a renowned scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a specific, highly functionalized core: 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. We present the scientific rationale, detailed synthetic protocols, characterization methodologies, and protocols for preliminary biological evaluation. The focus is on leveraging the molecule's key reactive sites—the mercapto and hydroxyl groups—to generate novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is considered a "privileged structure" due to its unique physicochemical properties. Its three nitrogen atoms act as excellent hydrogen bond donors and acceptors, facilitating strong interactions with a wide array of biological receptors and enzymes.[5] The specific scaffold, this compound, offers three primary points for chemical modification, providing a rich platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.

  • The Mercapto (-SH) Group: This is the most prominent reactive handle. It exists in a dynamic thiol-thione tautomerism, with the thione form often predominating in the solid state.[6][7] Its high nucleophilicity makes it an ideal site for S-alkylation, S-arylation, and as a key component in forming fused heterocyclic systems.

  • The Hydroxyl (-OH) Group: While less nucleophilic than the thiol, the C3-hydroxyl group provides a secondary site for modification through O-alkylation or O-acylation, enabling fine-tuning of polarity and solubility.

  • The N4-Alkyl Chain (2-methylbutyl): This lipophilic group is crucial for modulating the molecule's interaction with cell membranes and hydrophobic pockets of target proteins. While not a primary focus for derivatization in this guide, its influence on pharmacokinetic properties should be considered.

This guide provides validated, step-by-step protocols for synthesizing, purifying, and characterizing novel derivatives, followed by standardized assays for assessing their potential as anticancer and antibacterial agents.

Rationale for Derivatization: A Multi-pronged Approach to SAR

The development of new derivatives is driven by the goal of enhancing biological activity, improving selectivity, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following diagram illustrates the key strategic points for modification on the core scaffold.

G cluster_core Core Scaffold: this compound cluster_mods Points of Derivatization cluster_strategies Synthetic Strategies Core 1,2,4-Triazol-3-OL Core SH C5-Mercapto Group (Thiol/Thione) Core->SH OH C3-Hydroxyl Group Core->OH N4 N4-Alkyl Chain (Lipophilicity) Core->N4 S_Alkylation S-Alkylation/ S-Arylation SH->S_Alkylation High Nucleophilicity Fused_Systems Fused Heterocycles (e.g., Thiazolotriazoles) SH->Fused_Systems Cyclocondensation O_Alkylation O-Alkylation/ O-Acylation OH->O_Alkylation Fine-tuning Polarity Lipophilicity_Mod Modulate ADME Properties N4->Lipophilicity_Mod PK/PD Modulation

Caption: Strategic points for derivatization on the core scaffold.

Synthesis and Characterization Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of the Core Scaffold

The starting material, this compound, is not commonly available commercially and typically requires synthesis. A reliable method involves the cyclization of a corresponding thiosemicarbazide.[8][9][10]

G cluster_workflow Synthesis Workflow for Core Scaffold A 2-Methylbutyl Isothiocyanate + Hydrazine Hydrate B 4-(2-methylbutyl)thiosemicarbazide A->B Step 1 C React with Diethyl Oxalate B->C Step 2 D Intermediate Adduct C->D E Base-catalyzed Cyclization (e.g., KOH) D->E Step 3 F Target Scaffold: 5-Mercapto-4-(2-methylbutyl) -4H-1,2,4-triazol-3-OL E->F G A Triazole-Thiol C S-Alkylated Intermediate A->C S-Alkylation (Base) B α-Haloketone (e.g., Phenacyl Bromide) B->C D Fused Thiazolo[3,2-b][1,2,4]triazole C->D Intramolecular Cyclization (H₂SO₄, Dehydration)

Caption: Reaction pathway for the synthesis of fused thiazolotriazoles.

Materials:

  • This compound (1.0 eq)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.1 eq)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • S-Alkylation: Reflux a mixture of the core scaffold (1.0 eq) and the α-haloketone (1.1 eq) in absolute ethanol for 2-4 hours. A precipitate of the intermediate thioether hydrobromide may form.

  • Cyclization: Cool the mixture, filter the intermediate if necessary, and add it cautiously to cold, concentrated H₂SO₄.

  • Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Collect the resulting solid by filtration, wash extensively with water, and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure fused product.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of all synthesized derivatives. [11][12][13]

Technique Purpose Expected Observations for S-Alkylated Derivatives
¹H NMR Structural elucidation and confirmation of proton environments. Disappearance of the broad SH proton signal (typically >10 ppm). Appearance of new signals corresponding to the protons of the added alkyl/benzyl group (e.g., a singlet around 4.0-4.5 ppm for -S-CH₂-Ar). [14][15]
¹³C NMR Confirmation of the carbon skeleton. Appearance of new carbon signals from the added alkyl/benzyl group. A shift in the C5 signal of the triazole ring. [11][15]
Mass Spec (HRMS) Precise molecular weight determination and formula confirmation. The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the synthesized derivative. [13][14]

| FT-IR | Identification of key functional groups. | Disappearance of the S-H stretching band (if visible). Presence of C=N, C-N, and C-S stretching vibrations characteristic of the triazole ring. |

Protocols for Preliminary Biological Evaluation

The following are standardized in vitro assays to provide an initial assessment of the therapeutic potential of the newly synthesized compounds.

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, allowing for the quantification of cell viability and cytotoxicity. [16][17] Materials:

  • Human cancer cell line (e.g., HCT116, MDA-MB-231) [16][18]* Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the compounds (or vehicle control, DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antibacterial Screening (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [19][20]

G cluster_workflow Biological Screening Workflow Start Synthesized Derivatives Assay1 Anticancer Screening (MTT Assay) Start->Assay1 Assay2 Antibacterial Screening (MIC Determination) Start->Assay2 Data1 Calculate IC₅₀ Values Assay1->Data1 Data2 Determine MIC Values Assay2->Data2 End Identify Lead Compounds Data1->End Data2->End

Caption: General workflow for primary biological screening.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of MHB to each well of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel derivatives based on the this compound scaffold. By systematically modifying the mercapto and hydroxyl functionalities, researchers can generate diverse libraries for SAR exploration. Promising compounds identified through these primary screens can be advanced to secondary assays, including mechanism of action studies, in vivo efficacy models, and molecular docking simulations to elucidate their interactions with specific biological targets. [21][17]This strategic approach is fundamental to the modern drug discovery pipeline, aiming to develop next-generation therapeutic agents.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Hacettepe University Journal of the Faculty of Pharmacy.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information (NCBI). [Link]

  • Discovery ofT[1][5][21]riazole Derivatives as New Metallo-β-Lactamase Inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. ResearchGate. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Center for Biotechnology Information (NCBI). [Link]

  • Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. National Center for Biotechnology Information (NCBI). [Link]

  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... ResearchGate. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. As Senior Application Scientists, we have compiled this guide based on established synthetic principles for substituted 1,2,4-triazoles to help you navigate the challenges of this synthesis, improve your yield, and ensure the purity of your final product.

Synthesis Overview

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols or their corresponding 3-ol tautomers is a well-established process in heterocyclic chemistry. These compounds are valuable scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] The general and most reliable strategy involves a two-step process: the formation of a substituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.

The specific synthesis of this compound logically proceeds through the reaction of a carbonic acid derivative (like a carboxyhydrazide) with 2-methylbutyl isothiocyanate, followed by cyclization. An alternative and common route involves creating a potassium dithiocarbazinate salt which is then cyclized with hydrazine hydrate.[2][4]

Proposed Synthetic Pathway

The workflow begins with the generation of an N-substituted thiosemicarbazide, which is then cyclized under alkaline conditions to yield the triazole ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A Potassium Hydroxide (KOH) + Carbon Disulfide (CS2) C Potassium 3-hydrazinecarbodithioate A->C B Carbohydrazide B->C E 1-(hydrazinecarbonyl)-4-(2-methylbutyl)thiosemicarbazide C->E D 2-Methylbutyl Isothiocyanate D->E Alternative Reactant F Reflux in Aqueous KOH/NaOH E->F G 5-Mercapto-4-(2-methylbutyl)- 4H-1,2,4-triazol-3-OL F->G H Acidification (e.g., HCl) G->H I Precipitation & Filtration H->I J Recrystallization (e.g., Ethanol) I->J

Caption: Proposed synthesis workflow for the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield is very low or I'm getting no product. What are the likely causes?

Answer: Low to no yield is a common issue that can stem from several factors. Let's break down the possibilities in a systematic way.

  • Poor Quality of Starting Materials: The purity of your reagents is paramount. Hydrazine hydrate, in particular, can degrade over time. The presence of excess water in the reaction medium can decrease the yield of thiocarbohydrazide-based precursors.[5] Always use freshly opened or properly stored reagents.

  • Incorrect Stoichiometry: Ensure precise molar equivalents are used, especially for the isothiocyanate and the hydrazide precursor. An excess of one reagent can lead to the formation of side products.

  • Insufficient Reaction Time or Temperature: The cyclization step, which involves refluxing in a basic solution, is critical.[6][7] If the reflux time is too short or the temperature is too low, the reaction may not go to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. The evolution of hydrogen sulfide (H₂S) gas is also a good indicator that the reaction is proceeding.[4]

  • Ineffective Base Catalysis: The cyclization requires a sufficiently strong alkaline medium to deprotonate the thiosemicarbazide intermediate, facilitating the intramolecular nucleophilic attack. An 8-10% aqueous solution of NaOH or KOH is typically effective.[7] If the base is too weak or used in insufficient quantity, the reaction will be sluggish or fail.

  • Side Reactions: Thiocarbohydrazide and its derivatives are versatile and can undergo competing cyclization pathways, potentially forming thiadiazoles or other triazole isomers.[8][9] The reaction conditions, particularly pH and temperature, are key to directing the synthesis towards the desired 1,2,4-triazole product.

Troubleshooting_Yield Start Problem: Low or No Yield CheckReagents Verify Purity & Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Check Reaction Conditions: Temp, Time, Base Conc. Start->CheckConditions ActionReagents Solution: Use Fresh Reagents & Recalculate Stoichiometry CheckReagents->ActionReagents MonitorTLC Monitor Reaction by TLC: Is Starting Material Consumed? CheckConditions->MonitorTLC ActionTimeTemp Solution: Increase Reflux Time or Temperature Moderately MonitorTLC->ActionTimeTemp No CheckWorkup Review Workup Procedure: Was Product Lost During Extraction/Filtration? MonitorTLC->CheckWorkup Yes ActionWorkup Solution: Optimize pH for Precipitation. Use appropriate solvents. CheckWorkup->ActionWorkup Yes SideReaction Consider Side Reactions: Check for unexpected spots on TLC CheckWorkup->SideReaction No

Caption: Decision tree for troubleshooting low product yield.

Question 2: The reaction mixture turned dark, and I isolated a complex mixture of products. What went wrong?

Answer: A dark coloration and the formation of multiple products often indicate decomposition or significant side reactions.

  • Decomposition at High Temperatures: While reflux is necessary, excessively high temperatures or prolonged heating can cause the thiocarbohydrazide precursors or the triazole product to decompose. Use an oil bath for precise temperature control.

  • Oxidation of the Mercapto Group: The thiol (-SH) group is susceptible to oxidation, especially in an alkaline medium at high temperatures and in the presence of air. This can lead to the formation of disulfide bridges, creating dimers and other impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Formation of Byproducts: The reaction of thiocarbohydrazide with carbon disulfide can produce undesired compounds like 3,5-dimercapto-4-amino-4,1,2-triazole or even thiadiazole derivatives, depending on the reaction conditions.[8] Careful control over the stoichiometry and reaction environment is crucial to favor the formation of the desired 4-substituted triazole.

Question 3: My final product is an oil instead of the expected solid. How can I purify it?

Answer: "Oiling out" is a common problem in crystallization, often caused by residual impurities that depress the melting point.[10]

  • Trituration: Try dissolving the oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and then adding a non-polar solvent (like hexane or pentane) dropwise while stirring vigorously. This can often induce precipitation of the solid product.

  • Recrystallization from a Different Solvent System: The choice of solvent is critical. Experiment with different solvent pairs. Given the polarity of the molecule, ethanol/water or DMF/water mixtures could be effective.[10]

  • Column Chromatography: If crystallization fails, purification by column chromatography is the next logical step. Due to the polar nature of your compound, standard silica gel chromatography might lead to streaking.[10] Consider the following:

    • Reverse-Phase Chromatography (C18): This is often effective for polar compounds.

    • Modified Silica Gel Eluent: Adding a small percentage of methanol or triethylamine to your ethyl acetate/hexane eluent can improve peak shape and separation on standard silica.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong base (KOH/NaOH) in the cyclization step?

The base plays a crucial catalytic role. It deprotonates the most acidic protons on the thiosemicarbazide intermediate, creating a more potent nucleophile. This facilitates the intramolecular cyclization (ring-closing) reaction, which is followed by the elimination of a water molecule to form the aromatic triazole ring. This is a standard method for synthesizing 1,2,4-triazole-3-thiols.[6][7][11]

Q2: Can I use a different alkylating agent instead of 2-methylbutyl isothiocyanate?

Yes, the synthesis is versatile. The 4-position of the triazole ring is determined by the R-group of the isothiocyanate (R-N=C=S) used in the initial step. By using different isothiocyanates, a wide variety of 4-alkyl or 4-aryl substituted triazoles can be synthesized.[12]

Q3: How do I confirm the final structure of my product?

A combination of spectroscopic methods is required for unambiguous structure confirmation.

Technique Expected Observations for this compound
¹H-NMR Signals corresponding to the 2-methylbutyl group (CH₃, CH₂, CH protons), a broad singlet for the -OH proton, and another broad singlet for the -SH proton. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).
¹³C-NMR Resonances for the carbons of the 2-methylbutyl group, and two distinct signals for the triazole ring carbons (C3-OH and C5-SH).[6]
FT-IR Characteristic absorption bands for O-H stretching (broad, ~3200-3400 cm⁻¹), S-H stretching (~2550-2600 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and N-H bands if tautomers are present.[13]
Mass Spec (MS) The molecular ion peak (M+) corresponding to the calculated molecular weight of C₇H₁₃N₃OS. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Q4: Does the product exist in tautomeric forms?

Yes, this is a critical point. The 1,2,4-triazole-3-thiol/3-ol system can exist in several tautomeric forms, including the thione and ketone forms. The predominant form can depend on the solvent and the physical state (solid vs. solution). The name "-ol" implies the hydroxyl tautomer, but in reality, it is in equilibrium with the triazol-3-one form. Similarly, the "mercapto" group is in equilibrium with its thione tautomer (-C=S).[7] Spectroscopic analysis is key to understanding the dominant form under your specific conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(hydrazinecarbonyl)-4-(2-methylbutyl)thiosemicarbazide

This protocol is adapted from general procedures for the synthesis of 4-substituted thiosemicarbazides.[11][14]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve carbohydrazide (1 equivalent) in absolute ethanol.

  • Reagent Addition: To this stirring solution, add 2-methylbutyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate should be observed.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane) to ensure the consumption of the starting materials.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath. Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.

Protocol 2: Cyclization to this compound

This protocol is based on established methods for the alkaline cyclization of acylthiosemicarbazides.[6][7]

  • Reaction Setup: Suspend the thiosemicarbazide intermediate from Protocol 1 (1 equivalent) in an 8% aqueous solution of sodium hydroxide (approx. 5-6 equivalents of NaOH) in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: Heat the mixture to reflux gently for 4-5 hours. The solid should dissolve as the reaction proceeds.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the clear solution with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • Isolation: A precipitate should form upon acidification. Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash thoroughly with cold water to remove any salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified this compound.

References
  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica.
  • Saytanarayana, P. (1988). Process for the production of thiocarbohydrazide. Google Patents (US4940815A).
  • Gouda, M. A., et al. (2014). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
  • Nawaz, Z., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors. PMC - NIH. Available at: [Link]

  • Srinivas, K., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PMC - PubMed Central. Available at: [Link]

  • Joshi, S. D., et al. (2012). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
  • Nawaz, Z., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors. SDU.
  • Harasym, P., et al. (2024). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. Available at: [Link]

  • Yadav, D., et al. (2023). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
  • Pleshkova, A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. ResearchGate. Available at: [Link]

  • Chaluvaraju, K. C., et al. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. NIH. Available at: [Link]

  • Zhang, H., et al. (2002). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. NIH. Available at: [Link]

  • Reid, J. R., & Heindel, N. D. (1976). Improved syntheses of 5‐substituted‐4‐amino‐3‐mercapto‐(4H)‐1,2,4‐triazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Farghaly, A. M. (2012). Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Shihab, A. S. (2024). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordination with Some Metals. Central Asian Journal of Theoretical and Applied Science. Available at: [Link]

  • Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. NIH. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica.
  • Mioc, M., et al. (2017). Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Muntean, D., et al. (2019). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Alkyl-5-Mercapto-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-alkyl-5-mercapto-1,2,4-triazoles. These sulfur-containing heterocycles are pivotal scaffolds in medicinal chemistry and materials science, known for their diverse biological activities.[1][2][3][4] However, their unique structural features—namely the acidic mercapto group (which exists in thiol-thione tautomerism) and the basic triazole ring—present distinct challenges during purification.[1][5]

This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategy. We will address common pitfalls, from product "oiling out" during recrystallization to decomposition on silica gel, empowering you to achieve the high purity required for downstream applications.

Part 1: Purification Strategy Decision Guide

The first step in any successful purification is selecting the appropriate technique. Your choice will depend on the scale of your reaction, the nature of the impurities, and the physical properties of your target compound. Use the following workflow to guide your decision-making process.

Purification_Workflow Start Crude Product (Post-Synthesis) TLC_NMR Initial Purity Analysis (TLC, ¹H NMR) Start->TLC_NMR Decision1 Is the major impurity significantly different in polarity? TLC_NMR->Decision1  Assess Impurity Profile Decision2 Is the product a crystalline solid? TLC_NMR->Decision2  Assess Physical State Decision3 Is the product acidic/basic and impurities neutral? TLC_NMR->Decision3  Assess Chemical Properties ColChrom Column Chromatography Decision1->ColChrom Yes Recryst Recrystallization Decision1->Recryst No / Unsure Decision2->ColChrom No (Oily) Decision2->Recryst Yes Decision3->Decision1 No AcidBase Acid-Base Extraction Decision3->AcidBase Yes Final Pure Compound ColChrom->Final Recryst->Final AcidBase->Final

Caption: Purification Method Selection Workflow.

Part 2: Troubleshooting Guides

Recrystallization Issues

Recrystallization is the most common and cost-effective method for purifying these compounds.[1][6] Success hinges on selecting a solvent where the compound is highly soluble when hot but poorly soluble when cold.[7][8]

Q1: My compound is not dissolving, even in a large volume of boiling solvent.

  • Probable Cause: The solvent is too nonpolar for your 4-alkyl-5-mercapto-1,2,4-triazole. The combination of the polar triazole ring and the mercapto group often requires polar solvents.

  • Solution:

    • Switch to a More Polar Solvent: Refer to Table 1. Alcohols like ethanol or 2-propanol are excellent starting points.[1] For very polar triazoles, a mixture of DMF and water can be effective.[1]

    • Use a Solvent Pair: If your compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), use a two-solvent system. Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot good solvent to clarify and then allow it to cool slowly.[8][9]

Q2: My compound dissolved, but "oiled out" upon cooling instead of forming crystals.

  • Probable Cause 1: The solution is too concentrated, or it cooled too quickly. Oiling out occurs when the solubility of the compound drops so rapidly that the molecules don't have time to arrange themselves into a crystal lattice.

  • Solution 1: Re-heat the mixture to dissolve the oil. Add 10-20% more solvent, and ensure the flask is insulated (e.g., with glass wool) or left on the benchtop to cool slowly to room temperature before moving it to an ice bath.[8]

  • Probable Cause 2: The boiling point of the solvent is higher than the melting point of your compound.

  • Solution 2: Choose a solvent with a lower boiling point. If your compound melts at 95°C, using boiling water (100°C) will dissolve it as a liquid, which will then separate as an oil on cooling.

Q3: Crystals formed, but the purity (checked by TLC or NMR) did not improve significantly.

  • Probable Cause: The impurities have similar solubility profiles to your product and co-precipitated.

  • Solution:

    • Perform a Second Recrystallization: This is often sufficient to remove residual impurities.

    • Switch Purification Methods: The impurity may be too similar for recrystallization to be effective. Consider column chromatography if the impurities have a different polarity.[10]

    • Charcoal Treatment: If the impurities are highly colored, add a small amount of activated charcoal to the hot solution, simmer for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. This adsorbs large, flat aromatic molecules and other colored impurities.

Column Chromatography Issues

While less common for simple purifications, column chromatography is essential when dealing with impurities of similar solubility but different polarity.[10][11]

Q1: My compound is streaking badly on the silica TLC plate and won't elute from the column.

  • Probable Cause: The basic nitrogen atoms of the triazole ring are interacting strongly (and sometimes irreversibly) with the acidic silanol groups (Si-OH) on the surface of the silica gel. The mercapto group can also chelate to trace metals in the silica.

  • Solution:

    • Deactivate the Silica: Add ~1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to pass through unimpeded.[12]

    • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for basic compounds.

Q2: I see a new spot on my TLC plate after running the column, suggesting my compound is decomposing.

  • Probable Cause: The mercapto (-SH) group is susceptible to air oxidation, especially when spread over the high surface area of a stationary phase, which can form disulfide (-S-S-) bridges between two triazole molecules.

  • Solution:

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Use Deactivated Silica: As mentioned above, this minimizes strong interactions that can catalyze degradation.[12]

    • Consider Reverse-Phase Chromatography: If available, C18 reverse-phase columns with mobile phases like acetonitrile/water can be much gentler for sensitive compounds.[13]

Part 3: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from the synthesis of 4-alkyl-5-mercapto-1,2,4-triazoles? A: This depends on the synthetic route, but common impurities include unreacted starting materials (e.g., acylthiosemicarbazides or thiocarbohydrazides) and side products from incomplete cyclization.[2][14] If the cyclization is performed in a basic medium, hydrolysis of starting materials or the product is a possibility, though 1,2,4-triazoles are generally stable.[15]

Q: How can I prevent the mercapto group from oxidizing to a disulfide during workup and purification? A: Oxidation is a primary concern for sulfur-containing compounds.[16][17][18] To minimize this, you can work under an inert atmosphere (Nitrogen or Argon) where possible, especially if concentrating solutions for long periods. Using degassed solvents for chromatography can also help. Avoid unnecessary exposure to heat and light.

Q: What is the best way to assess the purity of my final product? A: A multi-faceted approach is best.

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system to ensure there is only a single spot.

  • Melting Point: A sharp melting point that matches literature values indicates high purity. Impure compounds typically melt over a broad range and at a lower temperature.

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard. A clean spectrum with correct integrations and chemical shifts, and the absence of impurity peaks, confirms structural integrity and purity.[5][19][20] The proton of the SH group can sometimes be broad or not visible, which is normal.[20]

  • FTIR Spectroscopy: Can confirm the presence of key functional groups and the thiol-thione tautomerism (C=S stretch around 1250 cm⁻¹).[5]

Q: Can I use an acid-base extraction to purify my compound? A: Absolutely. This is a highly effective technique if your impurities are neutral. The triazole ring is basic and can be protonated, while the mercapto group is acidic. Typically, you would dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with an aqueous acid (like 1M HCl) to pull the basic triazole into the aqueous layer as a salt, discard the organic layer containing neutral impurities, and then neutralize the aqueous layer with a base (like NaOH) to precipitate your pure product.[21]

AcidBase_Logic Start Crude Mixture in Organic Solvent (Triazole + Neutral Impurities) AddAcid Add Aqueous Acid (e.g., 1M HCl) & Shake Start->AddAcid Separate Separate Layers AddAcid->Separate OrganicLayer Organic Layer (Contains Neutral Impurities) Separate->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Protonated Triazole Salt) Separate->AqueousLayer Keep Neutralize Add Base (e.g., 1M NaOH) to Aqueous Layer AqueousLayer->Neutralize Precipitate Pure Triazole Precipitates Neutralize->Precipitate Filter Filter & Dry Precipitate->Filter Final Pure Product Filter->Final

Caption: Logic of Acid-Base Extraction Purification.

Part 4: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude 4-alkyl-5-mercapto-1,2,4-triazole (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Adding a large excess of solvent will reduce your final yield.[7]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for the formation of large, pure crystals.[8]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the chosen solvent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc + 1% Et₃N). Pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Load the solution carefully onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent (and triethylamine) under reduced pressure.

Part 5: Data Tables

Table 1: Common Recrystallization Solvents

Solvent/SystemPolarityTypical Use CaseReference
EthanolPolar ProticGeneral purpose, good for many triazoles.[20]
2-PropanolPolar ProticSimilar to ethanol, good alternative.[1]
MethanolPolar ProticEffective, but higher solubility may reduce yield.[1]
WaterVery PolarRarely used alone, but good as an anti-solvent.[9]
DMF / WaterPolar Aprotic / ProticFor highly polar compounds that are difficult to dissolve.[1]
AcetonitrilePolar AproticCan be effective for moderately polar compounds.

Table 2: Typical TLC Solvent Systems

SystemRatio (v/v)Comments
Hexane / Ethyl Acetate9:1 to 1:1A standard starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 9:1A more polar system for compounds that don't move in Hex/EtOAc.
Toluene / Acetone8:2Good for aromatic compounds.
Modifier ~1% Add Triethylamine (Et₃N) to prevent streaking of basic compounds.

References

  • Machewar, K. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • El-Sayed, M. A. A., & Partila, A. A. (2022). Amphiphilic mercapto-1,2,4-triazole Schiff bases as novel efficient extracting ligands for recovery of nickel(II) from highly saline chloride media in chloroform-water mixture. Available at: [Link]

  • Mioc, M., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Available at: [Link]

  • Mioc, M., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

  • UMNOrganicChemistry. (2014). Recrystallization. YouTube. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PMC - PubMed Central. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Available at: [Link]

  • Butkiene, R., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]

  • Nishioka, M. (1987). Determination of sulfur heterocycles in coal liquids and shale oils. Analytical Chemistry. Available at: [Link]

  • Cui, Z., et al. (2005). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. NIH. Available at: [Link]

  • Al-Ghamdi, A. M. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at: [Link]

  • El-Hiti, G. A., & Smith, K. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. Available at: [Link]

  • Gagniuc, P. A., & Uivarosi, V. (2012). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • El-Shehry, M. F., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

  • Sundaram, D. T. S. S., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Available at: [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Sharma, R., & Sharma, G. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Available at: [Link]

  • Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]

  • Al-Ostoot, F. H. (2018). Stability of 1,2,4-triazoles?. ResearchGate. Available at: [Link]

  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of 1,2,4-triazole synthesis. Our goal is to equip you with the expertise to overcome common challenges, optimize your reaction outcomes, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of substituted 1,2,4-triazoles.

Q1: What are the most prevalent synthetic methodologies for accessing substituted 1,2,4-triazoles?

A1: The synthesis of the 1,2,4-triazole core can be achieved through several established methods, with the most common being the Pellizzari and Einhorn-Brunner reactions.[1] Modern approaches also include reactions involving amidines and various multicomponent reactions, often employing catalysts to enhance efficiency and regioselectivity.[2][3]

Q2: My reaction is resulting in a low or no yield of the desired 1,2,4-triazole. What are the likely causes and how can I improve it?

A2: Low yields are a frequent issue and can stem from several factors. Incomplete reactions due to insufficient temperature or reaction time are common culprits. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the final product. The purity of your starting materials, particularly hygroscopic reagents like hydrazides, is also critical.[1] To enhance your yield, consider a systematic approach: gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1] For reactions that are sluggish, microwave-assisted synthesis can often be a successful strategy to improve yields and significantly reduce reaction times.[4]

Q3: I am observing the formation of a significant amount of 1,3,4-oxadiazole as a side product. How can I prevent this?

A3: The formation of 1,3,4-oxadiazoles is a well-known side reaction, especially when utilizing hydrazides as starting materials. This occurs due to a competing cyclization pathway.[1] To favor the formation of the desired 1,2,4-triazole, it is crucial to maintain strictly anhydrous reaction conditions. Lowering the reaction temperature can also help, as the triazole formation pathway is often favored at milder conditions.[1] The choice of your acylating agent can also influence the reaction pathway.[1]

Q4: My synthesis is producing a mixture of N-1 and N-4 alkylated isomers. How can I achieve better regioselectivity?

A4: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to isomeric mixtures. The regioselectivity of this process is highly dependent on the nature of the electrophile, the base employed, and the solvent system.[1] A key strategy to control regioselectivity is the judicious choice of a catalyst. For instance, in certain cycloaddition reactions, the use of a Silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a Copper(II) catalyst will favor the formation of the 1,5-disubstituted isomers.[2][5]

Q5: How can I effectively purify my substituted 1,2,4-triazole, especially if it is highly polar?

A5: The purification of highly polar 1,2,4-triazoles can be challenging with standard silica gel chromatography, which may result in poor separation and streaking of the product on the column.[6] In such cases, consider employing reverse-phase chromatography (using a C18 stationary phase) or more specialized techniques like hydrophilic interaction liquid chromatography (HILIC).[6] For purification via normal-phase silica gel chromatography, the addition of a small amount of a polar modifier, such as methanol or triethylamine, to the eluent can often improve the peak shape and separation.[6]

Troubleshooting Guides

This section provides detailed solutions to more complex issues that may arise during your experiments.

Issue 1: Persistent Low Yields Despite Optimization of Temperature and Time

Probable Cause: This issue often points towards the quality of starting materials or the presence of inhibiting impurities. Sensitive functional groups on your starting materials may also be decomposing under the reaction conditions.

Troubleshooting Workflow:

G cluster_start Start: Low Yield cluster_purity Step 1: Verify Starting Material Purity cluster_protect Step 2: Assess Functional Group Stability cluster_catalyst Step 3: Re-evaluate Catalytic System cluster_end Outcome start Low Yield Observed purity_check Analyze starting materials (NMR, LC-MS) start->purity_check recrystallize Recrystallize or re-purify starting materials purity_check->recrystallize Impurities detected dry Ensure reagents are anhydrous purity_check->dry Water suspected protect_groups Identify and protect sensitive functional groups purity_check->protect_groups Purity confirmed recrystallize->protect_groups dry->protect_groups catalyst_screen Screen alternative catalysts (e.g., metal-free, different metal salts) protect_groups->catalyst_screen ligand_effect Investigate ligand effects on catalyst activity catalyst_screen->ligand_effect end Improved Yield ligand_effect->end

Caption: Troubleshooting workflow for persistent low yields.

Detailed Protocol for Starting Material Purity Check:

  • Analysis: Obtain ¹H NMR and LC-MS spectra of all starting materials. Compare the spectra with literature data or supplier specifications to confirm identity and purity.

  • Purification: If impurities are detected, purify the starting materials using appropriate techniques such as recrystallization, distillation, or column chromatography.

  • Drying: For hygroscopic reagents, dry them thoroughly before use. This can be achieved by drying under high vacuum, using a drying agent, or azeotropic distillation.

Issue 2: Complex Reaction Mixture with Multiple Unidentified Byproducts

Probable Cause: The formation of a complex mixture of byproducts often indicates side reactions involving the solvent, impurities, or decomposition of thermally sensitive intermediates. High reaction temperatures can also lead to thermal rearrangement of the triazole ring.[1]

Troubleshooting Workflow:

G cluster_start Start: Complex Mixture cluster_conditions Step 1: Modify Reaction Conditions cluster_reagents Step 2: Re-evaluate Reagents cluster_monitoring Step 3: In-depth Reaction Monitoring cluster_end Outcome start Complex Mixture Observed lower_temp Lower reaction temperature start->lower_temp change_solvent Use a high-purity, inert solvent lower_temp->change_solvent protect_groups Protect sensitive functional groups change_solvent->protect_groups reagent_purity Ensure high purity of all reagents protect_groups->reagent_purity tlc_monitoring Monitor reaction progress frequently by TLC reagent_purity->tlc_monitoring quench Quench the reaction at optimal time tlc_monitoring->quench end Cleaner Reaction Profile quench->end

Caption: Troubleshooting workflow for complex reaction mixtures.

Detailed Protocol for Reaction Monitoring and Optimization:

  • Solvent Selection: Choose a high-purity, inert solvent that is appropriate for the reaction temperature. Ensure the solvent is thoroughly dried before use.

  • Temperature Control: If thermal rearrangement is suspected, conduct the reaction at a lower temperature for a longer duration.[1]

  • Frequent Monitoring: Set up small-scale parallel reactions to screen different conditions. Monitor the progress of each reaction at regular intervals using TLC or LC-MS to identify the optimal conditions for product formation and minimize byproduct formation.

Issue 3: Difficulty in Removing Metal Catalyst Residues

Probable Cause: In syntheses employing metal catalysts, such as copper-catalyzed reactions, residual metal ions can co-purify with the desired product, leading to contamination.

Troubleshooting Protocol:

  • Aqueous Wash with Chelating Agents: After the reaction is complete, and before work-up, wash the organic layer with an aqueous solution of a chelating agent. A solution of ethylenediaminetetraacetic acid (EDTA) is often effective at sequestering and removing metal ions like copper.

  • Silica Gel Treatment: In some cases, stirring the crude product in a solution with silica gel can help to adsorb the metal impurities. The silica gel can then be removed by filtration.

  • Specialized Scavengers: For persistent contamination, consider using commercially available metal scavengers, which are solid-supported ligands designed to bind and remove specific metal ions from solution.

Data Presentation: Catalyst System Comparison

The choice of catalyst can significantly influence the yield and regioselectivity of 1,2,4-triazole synthesis. The following table provides a comparison of different catalytic systems.

Catalyst SystemReactantsProductYield (%)Key AdvantagesReference
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%High yield for 1,5-isomers.[5]
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%High yield and selectivity for 1,3-isomers.[5]
Copper(II) Acetate Nitriles & Hydroxylamine3,5-Disubstituted 1,2,4-TriazolesModerate to GoodOne-pot synthesis from readily available starting materials.[5]
Iodine (Metal-free) Hydrazones & Amines1,3,5-Trisubstituted 1,2,4-Triazolesup to 92%Metal-free, simple operating conditions, wide substrate scope.[5]

Experimental Protocols

Protocol 1: General Procedure for the Pellizzari Reaction

This protocol describes a general method for the synthesis of 3,5-diphenyl-1,2,4-triazole, a symmetrical triazole, which avoids the formation of isomeric mixtures.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil, optional)

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask.

  • Heat the mixture to a high temperature (typically >200 °C) with constant stirring.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

This method can significantly reduce reaction times and improve yields compared to conventional heating.

Materials:

  • Aromatic hydrazide

  • Substituted nitrile

  • n-Butanol

  • Potassium carbonate

Procedure:

  • In a microwave reaction vessel, combine the aromatic hydrazide (1 equivalent), substituted nitrile (1.1 equivalents), and potassium carbonate (1.1 equivalents) in n-butanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes), monitoring the pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution and can be isolated by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.

References

  • BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • BenchChem. (2025). A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies.
  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Wikipedia. (n.d.). Pellizzari reaction. [Link]

  • Taylor & Francis Online. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. [Link]

  • RSC Publishing. (n.d.). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Substituted 1,2,3‐Triazoles via an Intramolecular N–N Bond Formation. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

Sources

overcoming solubility issues with 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure your experiments are both successful and reproducible.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a heterocyclic compound featuring several functional groups that dictate its behavior in solution:

  • Ionizable Groups: The molecule possesses at least two, and potentially three, ionizable groups: a thiol (-SH, mercapto), a hydroxyl (-OH, enol form), and the triazole ring itself. These groups mean its charge state and, consequently, its aqueous solubility are highly dependent on pH.[1][2] The thiol and hydroxyl groups are weakly acidic, while the triazole nitrogens are weakly basic.

  • Lipophilicity: The presence of the 4-(2-methylbutyl) substituent adds significant nonpolar character, likely leading to poor intrinsic solubility in aqueous media.

  • Reactivity: The thiol group is susceptible to oxidation, which can form disulfide bonds and other species, potentially altering the compound's activity and solubility.[3][4]

These properties create a classic solubility challenge: the compound is poorly soluble in neutral aqueous buffers but may be solubilized using organic co-solvents or pH manipulation, both of which can interfere with sensitive biological assays.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do first?

Answer: Direct dissolution in aqueous buffer is often unsuccessful for compounds like this due to the hydrophobic 2-methylbutyl group. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.[7][8]

Causality: The high lattice energy of the crystalline solid and the hydrophobicity of the molecule prevent water from effectively solvating it. An organic solvent disrupts the crystal lattice and solvates the nonpolar regions, allowing for dissolution at a high concentration. This concentrated stock can then be diluted into the final aqueous assay buffer.

Initial Solvent Selection Protocol:

  • Primary Choice: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful and versatile solvent for a wide range of organic molecules.[8]

  • Alternative Solvents: If DMSO is incompatible with your assay, consider Ethanol (EtOH), Methanol (MeOH), or N,N-Dimethylformamide (DMF).[5]

  • Procedure:

    • Weigh a small, precise amount of the compound (e.g., 1-5 mg).

    • Add the chosen solvent dropwise while vortexing or sonicating to determine the approximate solubility limit.

    • Gentle warming to 37°C can aid dissolution, but ensure the compound is stable at this temperature.[9]

  • Objective: Prepare a stock solution at the highest feasible concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay.

Q2: I prepared a DMSO stock, but the compound precipitates when I dilute it into my buffer. How can I prevent this "solvent shock"?

Answer: This common phenomenon, known as "solvent shock" or precipitation upon dilution, occurs when the compound rapidly moves from a favorable organic environment to an unfavorable aqueous one. The key is to control the dilution process and potentially modify the final buffer.

Causality: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the local concentration of DMSO at the point of addition drops rapidly. The compound is "shocked" out of solution before it can be adequately dispersed and solvated by the aqueous medium.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed During Dilution step1 Decrease Final Concentration start->step1 Is lower concentration acceptable for assay? step2 Use Stepwise (Serial) Dilution step1->step2 If precipitation persists end_node Solubility Achieved step1->end_node Success step3 Increase Final DMSO % step2->step3 If precipitation persists step2->end_node Success step4 Modify Buffer pH step3->step4 If DMSO % is maxed out or interferes with assay step3->end_node Success step5 Add a Surfactant step4->step5 If pH change is not effective or tolerated step4->end_node Success step5->end_node Success fail_node Consider Compound Resynthesis/Analogs step5->fail_node Failure

Caption: Decision workflow for troubleshooting compound precipitation.

Detailed Protocols:

  • Protocol 1: Stepwise Dilution: Instead of a direct 1:1000 dilution, perform serial dilutions. First, make an intermediate dilution (e.g., 1:10) in your aqueous buffer. Vortex immediately and thoroughly. Then, use this intermediate stock for the final dilution. This gradual reduction in solvent concentration can prevent shocking the compound out of solution.

  • Protocol 2: Increase Final Co-solvent Concentration: Most cell-based assays can tolerate up to 0.5% DMSO, while some biochemical assays can tolerate 1-2% or even higher.[10][11][12] Determine the maximum tolerable DMSO concentration for your specific assay and adjust your dilution scheme to stay within that limit.

  • Protocol 3: Add Surfactants or Solubilizing Agents: For particularly stubborn compounds, adding a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 (typically 0.01-0.1%) to the final assay buffer can help maintain solubility by forming micelles.[13][14][15] Always run a vehicle control with the surfactant alone to check for assay interference.

Q3: How can I use pH to improve the solubility of this compound?

Answer: Because this molecule has acidic functional groups (thiol, hydroxyl), its solubility in aqueous solution will dramatically increase at a pH above its pKa.[1][16] By deprotonating these groups, the molecule becomes a negatively charged anion, which is significantly more soluble in polar solvents like water.[1][17]

Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ionization state of a compound.[18][19] When pH > pKa, the deprotonated (charged) form dominates. The strong ion-dipole interactions between the charged molecule and water molecules are much more favorable than the interactions for the neutral, more hydrophobic form, leading to increased solubility.

pH Effect on Solubility Diagram

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node R-SH (Neutral) Poorly Soluble high_ph_node R-S⁻ (Anion) Highly Soluble low_ph_node->high_ph_node + OH⁻ - H₂O high_ph_node->low_ph_node + H⁺

Caption: Ionization equilibrium and its effect on solubility.

Experimental Protocol for pH Optimization:

  • Prepare a Concentrated Alkaline Stock: Dissolve the compound in a dilute basic solution, such as 0.1 M NaOH, to create a highly soluble salt form.[1] Determine the maximum solubility under these conditions.

  • Titrate into Buffer: While vigorously stirring your final assay buffer, slowly add small aliquots of the alkaline stock solution. The buffer's capacity should neutralize the added base, bringing the final pH close to the desired experimental value.

  • Verify Final pH: After adding the compound, always measure the final pH of your solution to ensure it has not shifted outside the acceptable range for your assay.

  • Caution: This method is only suitable if your assay is tolerant of the final pH and the brief local pH increase during addition. Proteins and cells can be sensitive to pH changes.

Q4: The thiol (-SH) group is reactive. How can I prevent oxidation and ensure the integrity of my compound during experiments?

Answer: The thiol group is susceptible to oxidation, which can lead to the formation of inactive disulfide dimers or other oxidized species. This is a critical consideration for ensuring reproducible results.[3]

Causality: Thiols can be oxidized by dissolved oxygen in buffers, a reaction often catalyzed by trace metal ions.[4][20] The rate of oxidation is typically faster at neutral to alkaline pH, where the more reactive thiolate anion (R-S⁻) is present.

Best Practices for Thiol Stability:

  • Use Degassed Buffers: Prepare fresh buffers and degas them by sonication, sparging with nitrogen or argon, or using a vacuum pump. This removes dissolved oxygen, the primary oxidant.[21]

  • Work at Lower pH When Possible: Keeping the buffer pH slightly acidic (e.g., pH 6.0-7.0) will maintain the thiol in its less reactive protonated state (R-SH).[21]

  • Include a Reducing Agent (Assay Permitting): For long-term storage or lengthy experiments, consider adding a mild, non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is more stable and less reactive towards other assay components than DTT (dithiothreitol).[3][22] Start with a low concentration (e.g., 100 µM) and verify its compatibility with your assay.

  • Storage: Store stock solutions under an inert atmosphere (argon or nitrogen) in tightly sealed vials at -80°C to minimize oxidation.[7][8] Prepare fresh working dilutions for each experiment.[23]

Q5: How do I validate that my chosen solubilization method is not interfering with my assay?

Answer: This is a crucial validation step. The solvent, pH, or any additives used to dissolve your compound can independently affect the biological system.[6][24] A "vehicle control" is essential.

Experimental Protocol for Vehicle Control:

  • Identify Vehicle Components: Your "vehicle" is everything you use to dissolve the compound, except for the compound itself. For example:

    • If you dissolve in DMSO and dilute into PBS, the vehicle is DMSO + PBS.

    • If you dissolve in 0.1 M NaOH and dilute into Tris buffer, the vehicle is 0.1 M NaOH + Tris buffer.

  • Prepare the Control Solution: Prepare a solution containing the highest concentration of all vehicle components that will be present in any experimental well. For instance, if your highest compound concentration requires a final DMSO concentration of 0.5%, your vehicle control must contain exactly 0.5% DMSO.

  • Run Parallel Experiments: Run your assay with three conditions:

    • Untreated Control: Cells/enzyme in buffer only.

    • Vehicle Control: Cells/enzyme in buffer + vehicle solution.

    • Experimental: Cells/enzyme in buffer + vehicle + compound.

  • Analyze Results: The difference between the "Untreated Control" and the "Vehicle Control" reveals the effect of your solubilization method. If this difference is significant, you must find a more benign solubilization strategy. The true effect of your compound is the difference between the "Vehicle Control" and the "Experimental" condition.

Solvent Typical Max Concentration (Cell-based) Typical Max Concentration (Biochemical) Pros Cons
DMSO 0.1% - 0.5%[12]1% - 5%[25]Excellent dissolving power; miscible with water.[8]Can be toxic to cells; may directly inhibit enzymes or interfere with assay signal.[6][10]
Ethanol ~0.5%~1%Less toxic than DMSO for some cells; volatile.Less powerful solvent than DMSO; can affect membrane fluidity.
Methanol Not recommended for live cells<1%Good solvent for many polar compounds.Toxic; can denature proteins.
DMF Not recommended for live cells<1%Strong polar aprotic solvent.High boiling point; toxic.

References

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. Available at: [Link]

  • [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. (2011). PubMed. Available at: [Link]

  • What effects does DMSO have on cell assays?. (2017). Quora. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Publications. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Available at: [Link]

  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.). ResearchGate. Available at: [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (n.d.). Semantic Scholar. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (n.d.). MDPI. Available at: [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Phenomenex. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). PubMed Central. Available at: [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). National Institutes of Health. Available at: [Link]

  • Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. (n.d.). PubMed Central. Available at: [Link]

  • A comprehensive review article on mercapto-1, 2, 4- triazoles and their coordination properties. (n.d.). JETIR. Available at: [Link]

  • Does DMSO have an influence on tube formation assay (with EPC)?. (2015). ResearchGate. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). PubMed. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Available at: [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase?. (2012). ResearchGate. Available at: [Link]

  • 5-mercapto-4H-[10][16][18]triazol-3-ol. (n.d.). ChemSrc. Available at: [Link]

  • The role of thiols in antioxidant systems. (n.d.). PubMed Central. Available at: [Link]

  • Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. (2025). National Institutes of Health. Available at: [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. Available at: [Link]

  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (n.d.). MDPI. Available at: [Link]

  • 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol. (n.d.). AKos Consulting & Solutions. Available at: [Link]

  • Overview of Mercapto-1,2,4-Triazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 3-Amino-5-mercapto-1,2,4-triazole. (n.d.). PubChem. Available at: [Link]

  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). Wikipedia. Available at: [Link]

Sources

interpreting complex NMR spectra of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. This document is designed for researchers, medicinal chemists, and process development scientists who encounter this or structurally similar molecules. The inherent structural complexities—namely, a chiral side-chain and multiple tautomeric possibilities—often lead to ¹H NMR spectra that are challenging to interpret. This guide provides in-depth, field-proven insights in a practical question-and-answer format to navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for this compound, and why does my spectrum look so complex?

A1: The complexity of the ¹H NMR spectrum arises from two primary molecular features: the presence of a chiral center in the 2-methylbutyl group and the existence of multiple tautomeric forms of the triazole ring. These features result in more signals and more complex splitting patterns than a simple structural drawing might suggest.

First, let's visualize the proton environments in the molecule.

Caption: Workflow for a D₂O exchange experiment.

This experiment works because the labile protons (-OH, -SH, -NH) are replaced by deuterium atoms (-OD, -SD, -ND). Deuterium is not observed in ¹H NMR, causing the corresponding signals to vanish.

Q4: The signals in my spectrum are unusually broad, especially for the triazole-related protons. What is the cause?

A4: Signal broadening, beyond the lability discussed in Q3, is often due to chemical exchange occurring on the NMR timescale. For this molecule, the most likely cause is tautomerism . The triazole ring can exist in several tautomeric forms, primarily the thiol/thione and lactam/lactim equilibria.

struct1 Thiol-Lactam Form N-C(=O)-NH-C(=S)-N(R) OH and SH protons present struct2 Thione-Lactam Form N-C(=O)-NH-C(S)-N(R) OH and NH protons present struct1->struct2 Thiol-Thione Tautomerism struct3 Thiol-Lactim Form N=C(OH)-N=C(SH)-N(R) OH and SH protons present struct1->struct3 Lactam-Lactim Tautomerism struct2->struct1 struct3->struct1

Caption: Potential tautomeric equilibria for the triazole ring.

If the rate of interconversion between these forms is intermediate on the NMR timescale, the signals for the protons involved (and their neighbors) will be broadened. This is a classic sign of dynamic chemical exchange. [1][2] Troubleshooting Step: Acquire the spectrum at different temperatures (Variable Temperature NMR).

  • Cooling the sample: May slow the exchange enough to resolve distinct signals for each tautomer.

  • Heating the sample: May accelerate the exchange, resulting in a single, sharp, averaged signal.

Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Action(s)
Signal Overlap in Alkyl Region (0.8-2.2 ppm) The complex splitting patterns from the chiral side-chain naturally lead to overlapping multiplets.1. Increase Spectrometer Field Strength: A higher field (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion. 2. Change Solvent: Aromatic solvents like benzene-d₆ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals. [3] 3. Perform 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, allowing you to trace the connectivity of the entire spin system even if the 1D signals overlap. [4]
Unexpected Sharp Singlet around 2.50 ppm (in DMSO-d₆) or 7.26 ppm (in CDCl₃) This is the residual, non-deuterated solvent peak.This is normal. Be aware of the common chemical shifts for residual solvent peaks and impurities (e.g., water, acetone, ethyl acetate). [5][6]Do not mistake them for signals from your compound.
Inconsistent Chemical Shifts Between Batches Chemical shifts, especially for labile protons and those near hydrogen-bonding sites, are sensitive to concentration and pH.For consistent results, prepare all samples at the same concentration in the same batch of deuterated solvent. Ensure the solvent is anhydrous if water is a concern.
Spectrum shows more than the expected number of signals for the alkyl group 1. Presence of Diastereomers: If the 2-methylbutyl starting material was not enantiomerically pure, you may have a mixture of diastereomers, which will have distinct NMR spectra. [7] 2. Rotational Isomers (Rotamers): Slow rotation around the N-C(alpha) bond could lead to different stable conformations that are distinct on the NMR timescale.1. Check Purity: Use chiral chromatography to assess the enantiomeric purity of your starting materials or the diastereomeric purity of your product. 2. Variable Temperature NMR: As with tautomerism, heating the sample can coalesce signals from different rotamers. [8]
Detailed Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your dried, purified compound directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this type of molecule as it is more likely to show the labile -OH, -SH, and -NH protons.

  • Dissolve: Cap the tube and invert several times to dissolve the sample. Gentle warming or vortexing may be required. Ensure the solution is homogeneous.

  • Transfer & Shim: Place the NMR tube in the spectrometer. Perform standard shimming procedures to optimize the magnetic field homogeneity, which is crucial for resolving the complex multiplets in your spectrum.

  • Acquire Data: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans for a good signal-to-noise ratio.

Protocol 2: D₂O Exchange for Labile Protons
  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆).

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. It is not usually necessary to re-shim. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH, -SH, and/or -NH protons should have disappeared or be significantly reduced in the second spectrum.

References
  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Available at: [Link]

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. 2-methylbutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • ACS Publications. O-versus S-Metal Coordination of the Thiocarboxylate Group: An NMR Study of the Two Tautomeric Forms of the Ga(III)-Photoxenobactin E Complex. Available at: [Link]

  • PubMed. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • SpectraBase. 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. Available at: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available at: [Link]

  • Canadian Journal of Chemistry. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]

  • ResearchGate. 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Available at: [Link]

  • Chemistry LibreTexts. More Complex Spin-Spin Splitting Patterns. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. Available at: [Link]

  • MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Available at: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • IntechOpen. NMR Discrimination of Chiral Organic Compounds. Available at: [Link]

  • YouTube. Proton NMR - splitting patterns. Available at: [Link]

  • YouTube. NMR and Chiral Molecules. Available at: [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • ResearchGate. How does chiral and achiral medium affect proton NMR spectrum?. Available at: [Link]

  • MDPI. Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • ResearchGate. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]

  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Available at: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]

  • PMC - NIH. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors.... Available at: [Link]

  • Central Asian Journal of Theoretical and Applied Science. Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol.... Available at: [Link]

  • ACS Fall 2021. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. Available at: [Link]

  • Reddit. 1H NMR interpretation of an 1,2,3-triazole. Available at: [Link]

Sources

Technical Support Center: Stability Testing of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. Given the compound's distinct chemical moieties—a reactive thiol group and a heterocyclic triazole ring—a comprehensive understanding of its potential degradation pathways is critical for developing robust formulations and stability-indicating analytical methods. This document is structured to anticipate and resolve common experimental challenges through detailed troubleshooting guides, FAQs, and a validated experimental protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of this compound.

Q1: What are the primary chemical stability concerns for this molecule?

A1: The principal stability concern is the oxidation of the 5-mercapto (thiol, -SH) group.[1][2] Thiols are highly susceptible to oxidation, which can occur via several mechanisms, including exposure to atmospheric oxygen, trace metal ion catalysis, or reaction with oxidizing agents.[3][4] The primary oxidation product is typically the corresponding disulfide dimer. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[1] A secondary concern is the stability of the 1,2,4-triazole ring, which can be susceptible to cleavage under harsh hydrolytic (extreme pH) or photolytic conditions.[5][6]

Q2: What are the recommended initial solvent and pH conditions for preparing solutions?

A2: For optimal stability, solutions should be prepared in deoxygenated solvents. A common starting point is a buffered aqueous solution mixed with an organic co-solvent (e.g., acetonitrile or methanol) to ensure solubility. The pH should be maintained in the slightly acidic to neutral range (pH 4-7). Thiolates (the deprotonated form, RS⁻) are significantly more nucleophilic and prone to oxidation than the protonated thiol (RSH).[7] Therefore, maintaining a pH below the pKa of the thiol group minimizes the concentration of the more reactive thiolate anion.

Q3: How should stock solutions be stored to minimize short-term degradation?

A3: To ensure the integrity of stock and working solutions, the following storage practices are essential:

  • Inert Atmosphere: Overlay the solution with an inert gas like nitrogen or argon and store in tightly sealed vials to prevent exposure to atmospheric oxygen.[1]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from photolytic degradation.[8][9]

  • Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to reduce the rate of all chemical reactions.

  • Chelating Agents: Consider adding a trace amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester metal ions that can catalyze thiol oxidation.

Q4: What are the most likely degradation products to be formed during a forced degradation study?

A4: Based on the structure, the following degradation products are anticipated under ICH stress conditions:[10][11]

  • Oxidative Stress (e.g., H₂O₂): The primary degradant will be the disulfide dimer. More extensive oxidation may yield sulfenic and sulfonic acid derivatives.[7][12]

  • Acidic/Basic Hydrolysis: Degradation may be slower, but harsh conditions could lead to the cleavage of the triazole ring.[13][14]

  • Thermal Stress: Modest degradation is expected, likely accelerating the baseline oxidation pathway.

  • Photolytic Stress: Exposure to UV light can generate radical species, potentially leading to a complex mixture of degradants, including the disulfide dimer.

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems encountered during stability testing in a direct question-and-answer format.

Q: My solution develops a slight turbidity or precipitate, especially during storage or after freeze-thaw cycles. What is the cause and how can I fix it?

A: This issue commonly arises from two sources:

  • Poor Solubility: The compound or its degradants may have limited solubility in your chosen solvent system. The disulfide dimer, being a larger and often more symmetrical molecule, can be significantly less soluble than the parent thiol.

  • pH Shift: If your solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, or interaction with container surfaces can alter it, potentially pushing the compound out of solution.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the solubility limit of the parent compound and, if possible, the disulfide dimer in your analytical diluent.

    • Increase Organic Content: If using a reversed-phase HPLC method, try increasing the percentage of organic solvent (e.g., acetonitrile) in your sample diluent.

    • Use a Buffer: Ensure your sample diluent is buffered to the same pH as your mobile phase to maintain consistent ionization and solubility.

    • Filter Samples: Before injection, filter the sample through a 0.22 µm syringe filter (ensure to perform a filter validation study to check for analyte adsorption).

Q: I'm observing a rapid loss of the parent compound peak in my HPLC analysis, even in my control sample stored at ambient conditions. What is happening?

A: This points towards rapid, non-stressed degradation, with oxidation being the most probable cause. The thiol group is likely oxidizing to the disulfide upon exposure to air.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Immediately implement rigorous deoxygenation for all solvents, buffers, and sample diluents. Sparge with an inert gas (helium or nitrogen) for 15-20 minutes prior to use.

    • Check for Contaminants: Ensure high-purity water and reagents are used. Trace metal contamination in buffers can catalytically accelerate oxidation. Prepare fresh buffers daily.

    • Inert Autosampler Vials: If the degradation is occurring in the autosampler, use vials with limited headspace and consider an autosampler with a vial tray cooling function. Purging the autosampler chamber with nitrogen can also be effective.

    • Modify Sample Preparation: Prepare samples immediately before analysis to minimize their time in solution exposed to ambient conditions.

Q: My mass balance is poor (the sum of the parent peak area and degradant peak areas is significantly less than 100% of the initial value). Where could the missing mass have gone?

A: A poor mass balance is a common challenge in stability studies and indicates that not all degradants are being detected or quantified correctly.[8]

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation pathways, such as cleavage of the triazole ring, may produce smaller fragments that lack a strong chromophore and are thus invisible to a UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to search for these species.

    • Investigate Volatile Degradants: Small ring-cleavage products could be volatile and lost during sample preparation.

    • Assess Adsorption: The parent compound or its degradants may be adsorbing to the surfaces of vials, pipette tips, or HPLC tubing. Use silanized glass vials and perform recovery studies.

    • Evaluate Peak Purity: Ensure the parent peak in the stressed samples is pure and not co-eluting with a degradant. Use a photodiode array (PDA) detector to check for peak purity across the UV spectrum or, more definitively, use LC-MS.

Section 3: Protocol for a Comprehensive Forced Degradation Study

This protocol outlines a systematic approach to performing a forced degradation study in line with ICH guidelines.[10][15][16] The goal is to achieve 5-20% degradation to ensure that the analytical method is sufficiently challenged and stability-indicating.[10]

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂, 30%)

  • Phosphate or acetate buffers (pH 4.0, 7.0)

2. Preparation of Stock Solution (e.g., 1.0 mg/mL)

  • Accurately weigh ~10 mg of the reference standard into a 10 mL amber volumetric flask.

  • Add ~7 mL of ACN to dissolve the compound.

  • Dilute to volume with deoxygenated purified water.

  • This stock solution should be prepared fresh and used immediately.

3. Forced Degradation Conditions Prepare all samples in duplicate. Include a control sample (diluted in the initial solvent matrix and kept at 5 °C) for each condition.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 2, 4, and 8 hours. Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, and 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 30, 60, and 120 minutes.

  • Thermal Degradation: Place the solid reference standard in a 70 °C oven for 24 hours. Also, place a tightly capped vial of the stock solution at 70 °C for 24 hours.

  • Photolytic Degradation: Expose the solid standard and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in foil and placed alongside.

4. Sample Preparation for Analysis

  • After the specified stress period, dilute all samples (including controls) with a 50:50 ACN:water (v/v) mixture to a final target concentration of ~50 µg/mL.

  • Filter through a 0.22 µm PVDF syringe filter if necessary.

5. HPLC-UV/MS Analytical Method (Example)

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm (or λmax of the compound); Mass Spectrometry (ESI+ and ESI- modes)

  • Injection Volume: 5 µL

6. Data Analysis and Interpretation

  • Calculate the percentage degradation of the parent compound in each stressed sample relative to its corresponding control.

  • Analyze the chromatograms for the formation of new peaks.

  • Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradation products and perform fragmentation (MS/MS) to elucidate their structures.

  • Calculate the mass balance to ensure all major degradants are accounted for.

  • The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the parent peak and from each other.

Section 4: Visualization of Key Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under typical stress conditions.

G cluster_main Primary Degradation Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolytic/Photolytic Pathway Parent 5-Mercapto-4-(2-methylbutyl)- 4H-1,2,4-triazol-3-OL (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Parent->Disulfide [O] (e.g., O2, mild H2O2) Sulfenic Sulfenic Acid (R-SOH) Parent->Sulfenic [O] (e.g., H2O2) RingOpened Triazole Ring Cleavage Products Parent->RingOpened H+/OH-, hv Sulfonic Sulfonic Acid (R-SO3H) Sulfenic->Sulfonic Further [O]

Caption: Predicted degradation pathways for the target molecule.

Section 5: Summary of Typical Forced Degradation Conditions

The following table summarizes standard starting conditions for forced degradation studies as recommended by ICH guidelines.[10][11][16] Researchers should adjust time and stressor concentration to achieve the target degradation of 5-20%.

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C2 - 24 hoursPotential for triazole ring degradation.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60 °C1 - 12 hoursPotential for triazole ring degradation.
Oxidation 3% - 30% H₂O₂Room Temperature0.5 - 8 hoursFormation of disulfide and other oxidized sulfur species.
Thermal Dry Heat70 - 80 °C24 - 48 hoursAcceleration of ambient degradation pathways (e.g., oxidation).
Photostability ICH Q1B Light SourceAmbientPer ICH GuidelineFormation of disulfide and other radical-mediated products.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Ferrer-Sueta, G., et al. (2018). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. Chemical Research in Toxicology, 31(7), 551-561. [Link]

  • Lanciotti, S., et al. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Tesi di Dottorato, University of Parma. [Link]

  • Ferrer-Sueta, G., et al. (2018). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. National Institutes of Health. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. pharmastability.com. [Link]

  • Pravdivtseva, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]

  • Lushchak, V. I., & Semenyshyn, V. M. (2012). Quantification of Thiols and Disulfides. IntechOpen. [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1). [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. pharmaguideline.com. [Link]

  • Kamberi, M., & Bynum, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. chem.libretexts.org. [Link]

  • Zhu, L., et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 337, 125430. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. sgs.com. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. resolvemass.com. [Link]

  • Pravdivtseva, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. [Link]

  • Pravdivtseva, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Wu, H., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675. [Link]

  • Anonymous. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. [Link]

  • Gheldiu, A. M., et al. (2022). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 27(19), 6653. [Link]

  • Wang, J., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Sciences Europe, 33(1), 1-13. [Link]

  • Anonymous. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. [Link]

  • Bajaj, S., et al. (2003). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

  • RSSL. (2019). The Stability Challenges for Pharmaceutical Products. Reading Scientific Services Ltd. [Link]

  • Sharma, V., et al. (2015). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(11), 4544-4558. [Link]

Sources

Technical Support Center: Refining Molecular Docking Parameters for Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the molecular docking of triazole derivatives. This guide is designed to provide in-depth technical assistance and troubleshoot common challenges encountered during these intricate computational experiments. The unique chemical properties of the triazole scaffold necessitate a nuanced approach to parameterization to achieve accurate and predictive docking results.

FAQs and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Ligand Preparation: Beyond Simple Energy Minimization

Question: My docking scores for triazole derivatives are inconsistent. Could my ligand preparation be the issue?

Answer: Absolutely. Proper ligand preparation for triazole derivatives goes beyond a simple energy minimization and is a critical factor for successful docking. The triazole ring's aromaticity and the presence of multiple nitrogen atoms introduce complexities that must be addressed.

A crucial aspect to consider is the tautomeric and protonation state of the triazole ring.[1][2] The position of the proton on the nitrogen atoms can significantly influence the ligand's hydrogen bonding capabilities and overall electrostatic profile. It is advisable to generate all possible low-energy tautomers and protonation states for your triazole derivatives and dock them individually. This approach provides a more comprehensive exploration of the potential binding modes. Several software packages can assist in generating these states.

Furthermore, the choice of force field for energy minimization is important. While general-purpose force fields like MM2 can be used for initial 3D structure generation, for a more refined structure, consider force fields like CHARMM or AMBER, which have more specific parameters for heterocyclic compounds.[3]

Experimental Protocol: Ligand Preparation Workflow

  • 2D to 3D Conversion: Use a molecular editor like ChemDraw to draw the 2D structure of your triazole derivative and then convert it to a 3D structure using a program like Chem3D.[4]

  • Tautomer and Protonation State Generation: Employ a tool like Schrödinger's LigPrep or open-source alternatives to generate all likely tautomers and protonation states at a physiological pH (e.g., 7.4 ± 1.0).

  • Energy Minimization: Perform a thorough energy minimization on each generated state. A robust force field such as OPLS-2005 or MMFF94 is recommended.[5][6]

  • Charge Calculation: Assign partial charges using a method like Gasteiger-Hückel or a quantum mechanical approach for greater accuracy.[3]

  • Save in Appropriate Format: Save the prepared ligand files in a format compatible with your docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation: Handling the Active Site Environment

Question: I am docking my triazole derivatives to a metalloenzyme. Are there special considerations for protein preparation?

Answer: Yes, docking to metalloenzymes requires special attention during protein preparation, as the metal ion is often a key interaction point for triazole-based inhibitors.[7][8] The coordination of one of the triazole nitrogens to the active site metal ion is a common binding motif.

Standard protein preparation steps, such as adding hydrogens and assigning charges, are still necessary. However, you must ensure that the metal ion's parameters are correctly handled by the docking software. Some docking programs have built-in parameters for common metal ions, while for others, you may need to define custom parameters.

It is also crucial to carefully define the grid box for docking to ensure it encompasses the metal ion and the surrounding coordinating residues. The size of the grid box should be large enough to allow the ligand to adopt various conformations but not so large that it leads to inefficient sampling.[9]

Workflow for Preparing Metalloenzyme Targets

A Obtain PDB Structure B Remove Water Molecules & Heteroatoms (except cofactor & metal) A->B C Add Hydrogens & Assign Charges B->C D Verify Metal Ion Parameters C->D E Define Grid Box Around Active Site & Metal Ion D->E F Generate Docking-Ready Protein File E->F

Caption: Workflow for preparing metalloenzyme targets for docking.

Docking Parameters: Selecting the Right Algorithm and Scoring Function

Question: Which docking algorithm and scoring function are best suited for triazole derivatives?

Answer: The choice of docking algorithm and scoring function can significantly impact your results. For triazole derivatives, which can have a degree of conformational flexibility, algorithms that allow for flexible ligand docking are essential.[10] AutoDock Vina, which uses a Lamarckian genetic algorithm, is a widely used and effective tool for this purpose.[4][11]

Scoring functions are used to rank the predicted binding poses. There is no single "best" scoring function for all systems. It is often beneficial to use multiple scoring functions to cross-validate your results. Some commonly used scoring functions include:

  • Empirical scoring functions: These are fast and are based on a weighted sum of terms that account for different types of interactions (e.g., hydrogen bonds, van der Waals forces). Examples include ChemScore and GoldScore.[12]

  • Force-field-based scoring functions: These use classical mechanics to calculate the binding energy. They are generally more computationally expensive but can be more accurate.

  • Knowledge-based scoring functions: These derive statistical potentials from known protein-ligand complexes.

For triazole derivatives, which can form a variety of interactions including hydrogen bonds, hydrophobic interactions, and potential metal coordination, a scoring function that accurately models these contributions is crucial.

Scoring Function TypeExamplesStrengthsConsiderations
Empirical ChemScore, GoldScore, LigScore2Fast, good for virtual screeningMay not capture all nuances of binding
Force-Field Based DOCK, AutoDockMore physically rigorousComputationally intensive
Knowledge-Based DrugScore, PMFGood at ranking different ligandsDependent on the quality of the training database
Troubleshooting Poor Docking Results

Question: My docking results show poor binding energies and no clear binding mode for my active triazole compounds. What should I check?

Answer: Poor docking results can stem from several factors. Here is a troubleshooting guide to help you identify the potential issues:

Troubleshooting Flowchart for Poor Docking Results

A Poor Docking Results B Review Ligand Preparation A->B D Re-evaluate Protein Preparation A->D G Experiment with Different Docking Algorithms/Software A->G C Check Tautomers & Protonation States B->C E Verify Active Site Definition D->E F Adjust Grid Box Parameters D->F H Try Multiple Scoring Functions G->H I Perform Molecular Dynamics Simulation for Validation H->I J Compare with Experimental Data (if available) I->J

Caption: A step-by-step guide to troubleshooting poor docking results.

Key areas to investigate:

  • Ligand Conformation: Ensure that your initial ligand structures are not trapped in a high-energy conformation. A thorough energy minimization is key.[4]

  • Active Site Definition: Double-check that the defined active site and grid box are correctly centered and sized to accommodate the ligand and key interacting residues.[9]

  • Scoring Function Inadequacy: The chosen scoring function may not be well-suited for your specific protein-ligand system. Try rescoring your docked poses with different scoring functions.

  • Protein Flexibility: Most standard docking protocols treat the protein as rigid. If the binding of your triazole derivative induces a conformational change in the protein, a rigid docking approach will likely fail. In such cases, consider using flexible docking or induced-fit docking protocols.

Validating Your Docking Protocol

Question: How can I be confident that my docking protocol is reliable and predictive?

Answer: Validation is a critical step to ensure the trustworthiness of your molecular docking results. A well-validated protocol provides confidence that the predicted binding modes and energies are meaningful.

A robust validation strategy includes:

  • Redocking of a Co-crystallized Ligand: If a crystal structure of your target protein with a bound ligand is available, a good starting point is to extract the ligand and then dock it back into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.

  • Enrichment Studies: For virtual screening applications, a common validation technique is to seed a library of known inactive compounds (decoys) with a small number of known active compounds. A successful docking protocol should be able to rank the active compounds significantly higher than the decoys.[13]

  • Correlation with Experimental Data: The ultimate validation is the comparison of docking scores with experimental binding affinities (e.g., IC50 or Ki values). A good correlation, even if not perfectly linear, suggests that your docking protocol is capturing the key determinants of binding.[11]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. A stable complex in an MD simulation provides further support for the predicted binding mode.[3][14]

By systematically addressing these aspects of ligand and protein preparation, parameter selection, and results validation, you can significantly enhance the accuracy and predictive power of your molecular docking studies on triazole derivatives.

References

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). International Journal of Medical and Lifestems Research. [Link]

  • Abdessadak, M., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(11), 105232. [Link]

  • Jafari, B., et al. (2018). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(1), 22-27. [Link]

  • Rodriguez, D., et al. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek, 2(1), 1-10. [Link]

  • Lakinani, V., & Lanka, S. (2023). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences, 13(4), 162-171. [Link]

  • Ghavami, M., et al. (2015). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. DARU Journal of Pharmaceutical Sciences, 23(1), 4. [Link]

  • Pola, F. S., et al. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 26(17), 5343. [Link]

  • Siwek, A., et al. (2023). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. Molecules, 28(22), 7591. [Link]

  • Al-Ostath, A. I., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

  • Kumar, R., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6214. [Link]

  • Sheng, C., et al. (2006). Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. Journal of Medicinal Chemistry, 49(8), 2512-2525. [Link]

  • Weiss, J. J. (2019). Targeting Metalloenzymes for Therapeutic Intervention. eScholarship, University of California. [Link]

  • Li, H., et al. (2022). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. Frontiers in Chemistry, 10, 869438. [Link]

  • In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. (2024). Bentham Science Publishers. [Link]

  • Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. (2021). RSC Advances, 11(60), 38148-38162. [Link]

  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. (2021). International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (2023). Molecules, 28(13), 5129. [Link]

  • Docking studies of a Triazole-based Chalcone on Various Matrix Metalloproteinases. (2025). ResearchGate. [Link]

  • Wielechowska, M., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4066. [Link]

  • de Oliveira, C. S., et al. (2023). Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives. Future Medicinal Chemistry, 15(1), 5-18. [Link]

  • Tautomers A–C and conformers c1–c4 for triazoles 1–7. (n.d.). ResearchGate. [Link]

  • Sheng, C., et al. (2006). Structure-based optimization of azole antifungal agents by CoMFA, CoMSIA, and molecular docking. Journal of Medicinal Chemistry, 49(8), 2512-25. [Link]

  • Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. (2025). ResearchGate. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

  • Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. (2022). Molecules, 27(18), 5895. [Link]

  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). Research in Chemical Intermediates, 48(1), 223-252. [Link]

  • Molecular docking of azole drugs and their analogs on CYP121 of Mycobacterium tuberculosis. (2011). Bioinformation, 6(5), 184-188. [Link]

  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022). Egyptian Journal of Chemistry, 65(1), 1-10. [Link]

  • In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. (2021). Molecules, 26(18), 5651. [Link]

  • Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. (n.d.). International Journal of Engineering and Science Invention. [Link]

  • Discovery of[3][4][11]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. (2019). Molecules, 24(11), 2169. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 4-Alkyl-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-alkyl-1,2,4-triazole compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the most common challenges encountered with this chemical class: achieving sufficient cell permeability to translate potent biochemical activity into cellular efficacy.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amides and esters.[1][2][3] However, the inherent polarity of the nitrogen-rich triazole ring can present a significant barrier to passive diffusion across the lipid bilayer of the cell membrane. This guide offers a structured approach to diagnosing and overcoming these permeability issues.

Part 1: Troubleshooting Guide - From Biochemical Hit to Cellular Activity

This section addresses the critical juncture where a compound shows high potency in an enzymatic or biochemical assay but fails to perform in a cell-based model.

Question: My 4-alkyl-1,2,4-triazole compound is highly potent against its purified target protein, but shows little to no activity in my cell-based assay. What's the underlying issue and how can I fix it?

Answer:

This is a classic and frequent challenge in drug discovery. The discrepancy between biochemical and cellular potency almost always points to a failure of the compound to reach its intracellular target at a sufficient concentration. The primary culprits are poor cell permeability and active cellular efflux. Here is a systematic approach to diagnose and address the problem.

Logical Workflow for Troubleshooting Low Cellular Activity

TroubleshootingWorkflow A Start: Potent Biochemical Hit, Weak Cellular Activity B Hypothesis 1: Poor Cell Permeability A->B C Hypothesis 2: Active Efflux A->C D Hypothesis 3: Poor Solubility in Assay Media A->D E Hypothesis 4: Compound Instability A->E F Action: Run Permeability Assays (PAMPA, Caco-2) B->F G Action: Run Caco-2 Assay with Efflux Inhibitor (e.g., Verapamil) C->G H Action: Assess Kinetic Solubility in Assay Buffer D->H I Action: Assess Stability in Assay Media & Cell Lysate E->I J Result: Low Papp value? F->J K Result: Efflux Ratio > 2? Papp(B-A) / Papp(A-B) G->K L Result: Precipitation observed? Concentration-dependent activity drop? H->L M Result: Compound degraded? I->M J->C No, proceed to next hypothesis N Solution: Medicinal Chemistry (See Part 2) J->N Yes K->D No, proceed to next hypothesis O Solution: Medicinal Chemistry (Modify to avoid transporter recognition) K->O Yes L->E No, proceed to next hypothesis P Solution: Formulation Strategy (Use co-solvents, cyclodextrins) L->P Yes Q Solution: Medicinal Chemistry (Improve metabolic soft spots) M->Q Yes

Caption: A systematic workflow for diagnosing the root cause of poor cellular activity.

Detailed Breakdown of Causes and Solutions:

  • Poor Cell Permeability: The physicochemical properties of your compound may prevent it from passively diffusing across the cell membrane. The triazole ring itself is polar, and other functional groups can contribute to a high polar surface area (PSA) or an excessive number of hydrogen bond donors/acceptors, hindering membrane transit.[4]

    • Diagnostic Step: Perform an in vitro permeability assay. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[5] PAMPA is a high-throughput, cell-free assay that measures passive diffusion, making it an excellent first screen.[6] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, providing data on both passive diffusion and active transport.[7][8]

    • Solution: If passive permeability is low, a medicinal chemistry effort is required. See Part 2 for detailed strategies.

  • Active Efflux: The compound may successfully enter the cell but is then actively pumped out by efflux transporters like P-glycoprotein (P-gp). This keeps the intracellular concentration too low to engage the target.

    • Diagnostic Step: The Caco-2 assay is the gold standard for identifying efflux.[7] Permeability is measured in two directions: from the apical (A) to the basolateral (B) side, and from B to A. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux. This can be confirmed by running the assay in the presence of a known P-gp inhibitor; a collapse of the efflux ratio confirms the compound is a substrate.

    • Solution: Structural modification is necessary to reduce the compound's recognition by efflux transporters. This often involves masking certain chemical features or altering the overall charge distribution.

  • Poor Solubility in Assay Media: The compound may be precipitating out of the cell culture medium, drastically reducing the effective concentration available to the cells.

    • Diagnostic Step: Measure the kinetic solubility of your compound in the specific assay buffer you are using. Visual inspection for precipitation at the tested concentration is a simple first step.

    • Solution: Employ formulation strategies. Use a minimal amount of a biocompatible co-solvent like DMSO, but ensure the final concentration does not harm the cells (typically <0.5%). For particularly challenging compounds, encapsulation in vehicles like cyclodextrins can be explored.

  • Compound Instability: The molecule might be chemically or metabolically unstable in the experimental conditions (e.g., degrading in the media or being rapidly metabolized by the cells).

    • Diagnostic Step: Incubate the compound in cell-free media and in the presence of cell lysate for the duration of your assay. Use LC-MS to quantify the amount of parent compound remaining over time.

    • Solution: If the compound is unstable, the liable functional group must be identified and modified through medicinal chemistry to improve its stability.

Part 2: Strategies for Enhancing Permeability

Once poor passive diffusion is confirmed as the primary barrier, a focused medicinal chemistry strategy is essential. The goal is to modulate the compound's physicochemical properties to favor membrane transit without sacrificing target potency.

Question: How can I structurally modify my 4-alkyl-1,2,4-triazole to improve its cell permeability?

Answer:

Improving permeability involves a careful balancing act, primarily focused on increasing lipophilicity and minimizing polarity. The following are field-proven strategies.

Overview of Permeability Enhancement Strategies

EnhancementStrategies A Enhancing Permeability of 4-Alkyl-1,2,4-Triazoles B Structural Modification (Medicinal Chemistry) A->B C Formulation Approaches (Advanced Delivery) A->C D Increase Lipophilicity B->D E Reduce Hydrogen Bonding Potential B->E F Induce Intramolecular Hydrogen Bonding (IHB) B->F G Prodrug Strategy B->G H Nanoformulations (e.g., Liposomes) C->H I Use of Permeation Enhancers (in vitro) C->I

Caption: Key strategies to improve the cellular uptake of 4-alkyl-1,2,4-triazole compounds.

1. Modulate Lipophilicity (LogP/LogD)

  • The Principle: The "like dissolves like" principle applies here; a more lipophilic (greasy) molecule can more readily partition into and cross the lipid cell membrane. The 4-alkyl group is a key handle for this.

  • Actionable Advice:

    • Systematically vary the 4-alkyl chain: Synthesize a small library of analogs where the alkyl group (R in the structure) is varied (e.g., ethyl, propyl, butyl, hexyl).[9] Measure the permeability of each analog to establish a structure-permeability relationship (SPR).

    • Introduce other lipophilic groups: Add small, lipophilic substituents like methyl, ethyl, or halogen atoms to other positions on the molecule, if synthetically feasible and tolerated by the target.

  • Caution: There is a "sweet spot" for lipophilicity. Excessively high LogP can lead to poor aqueous solubility, non-specific binding to proteins and lipids, and potential toxicity.

Structure-Permeability Relationship (SPR) Example

Compound ID4-Alkyl (R) GroupcLogP (Calculated)PAMPA Permeability (Papp, 10⁻⁶ cm/s)
XYZ-01-CH₃ (Methyl)2.10.8 (Low)
XYZ-02-CH₂CH₃ (Ethyl)2.62.5 (Moderate)
XYZ-03-CH₂(CH₂)₂CH₃ (Butyl)3.68.9 (Moderate-High)
XYZ-04-CH₂(CH₂)₄CH₃ (Hexyl)4.615.2 (High)
XYZ-05-Cyclohexyl4.413.5 (High)

2. Reduce Hydrogen Bonding Potential

  • The Principle: Each hydrogen bond donor (HBD) on a molecule must be stripped of its water shell before entering the membrane, an energetically costly process. Reducing the number of HBDs can significantly improve permeability.[10][11]

  • Actionable Advice:

    • Mask HBDs: If your compound has exposed -OH or -NH groups, consider methylating them (e.g., -OH to -OCH₃, -NH₂ to -N(CH₃)₂). This permanently removes the HBD function.[12]

    • Bioisosteric Replacement: Replace a polar functional group with a less polar one of a similar size and shape that retains binding affinity.

3. Induce Intramolecular Hydrogen Bonding (IHB)

  • The Principle: This is a more sophisticated strategy where a hydrogen bond is formed within the molecule itself. This "internal" bond effectively shields the polar donor and acceptor groups from the solvent, reducing the effective polarity of the molecule and making it behave as if it were more lipophilic.[13][14][15] This can improve permeability without significantly increasing the actual LogP, helping to avoid solubility issues.[16]

  • Actionable Advice:

    • Conformational Analysis: Use computational modeling to predict low-energy conformations of your molecule. Identify opportunities to introduce a hydrogen bond acceptor (like an oxygen or nitrogen) in a position where it can form a stable 5- or 6-membered ring via an IHB with an existing donor.[17]

    • Stereochemical Control: The ability to form an IHB can be highly dependent on the stereochemistry of the molecule.[13][15][16] Synthesizing and testing different stereoisomers can reveal dramatic differences in permeability.

4. Employ a Prodrug Strategy

  • The Principle: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability.[18][19][20][21] A lipophilic promoiety is attached to a polar functional group on the parent drug, masking its polarity and facilitating membrane crossing. Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug.[22][23]

  • Actionable Advice:

    • Target Polar Groups: Identify carboxylic acids, hydroxyls, or primary/secondary amines on your 4-alkyl-1,2,4-triazole scaffold.

    • Common Prodrug Approaches:

      • Esters: Convert a carboxylic acid (-COOH) or hydroxyl (-OH) group to an ester. Simple alkyl esters (e.g., ethyl ester) are a common starting point.

      • Carbonates/Carbamates: Mask hydroxyl or amine groups, respectively.

Part 3: Experimental Protocols & FAQs

This section provides standardized protocols for the key assays discussed and answers common follow-up questions.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle: This assay measures the rate of passive diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane), into an acceptor well.[6] It is a rapid and cost-effective method for assessing passive permeability.

  • Methodology:

    • Prepare Plates: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter. Pre-coat the filter on the donor plate with the lipid solution and allow the solvent to evaporate.

    • Prepare Solutions: Dissolve test compounds in a buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. Prepare solutions for high permeability (e.g., caffeine) and low permeability (e.g., famotidine) controls.

    • Load Acceptor Plate: Add fresh buffer to the wells of the acceptor plate.

    • Load Donor Plate: Add the compound and control solutions to the donor plate wells.

    • Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.

    • Quantify: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using an established formula that takes into account the volume of the wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay
  • Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, assessing both passive and active transport of a compound.[7][24]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[8]

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[8] Additionally, a low permeability marker like Lucifer Yellow can be used to confirm low paracellular flux.

    • Transport Experiment (A-to-B):

      • Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).

      • Add the test compound solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.

      • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

      • Take samples from both compartments for LC-MS/MS analysis.

    • Transport Experiment (B-to-A):

      • Perform the same experiment but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment. This measures efflux.

    • Calculate Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Comparison of Permeability Assays

FeaturePAMPACaco-2 Assay
Biological Barrier Artificial lipid membraneDifferentiated human cell monolayer
Transport Measured Passive diffusion onlyPassive diffusion & Active transport
Throughput HighLow to Medium
Cost LowHigh
Time Required < 1 day> 21 days (for cell culture)
Primary Use Early-stage screening, rank-orderingLead optimization, predicting in vivo absorption
Frequently Asked Questions (FAQs)
  • Q1: What is a "good" permeability value?

    • A1: This is context-dependent, but general guidelines for Caco-2 and PAMPA assays are:

      • High Permeability: Papp > 10 x 10⁻⁶ cm/s

      • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

      • Low Permeability: Papp < 1 x 10⁻⁶ cm/s[5] For many intracellular targets, achieving at least moderate permeability is a common goal.

  • Q2: I increased the lipophilicity of my compound, and the PAMPA permeability went up, but the Caco-2 permeability and cellular activity did not. Why?

    • A2: This is a strong indication that your structural modification has inadvertently made the compound a substrate for an efflux pump like P-gp. The increased lipophilicity helps it enter the cell (as shown by PAMPA), but it is immediately pumped out, resulting in no net accumulation (as shown by the Caco-2 and cell assays). You should calculate the efflux ratio from your Caco-2 data to confirm this.

  • Q3: Can I use permeation enhancers in my cell-based assay to get my compound to work?

    • A3: While chemical permeation enhancers can be used in some in vitro models to transiently open cell junctions, this approach is generally not suitable for efficacy studies.[25] It does not solve the intrinsic permeability problem of the molecule, and the results would not be translatable to an in vivo system where such enhancers are not present. The core issue with the compound's structure must be addressed.

  • Q4: My 4-alkyl-1,2,4-triazole is a large molecule (MW > 500). Are these strategies still effective?

    • A4: Yes, though it is more challenging. For molecules in the "beyond Rule of 5" space, strategies like inducing intramolecular hydrogen bonding to shield polarity become even more critical.[14] Traditional methods of simply increasing lipophilicity may be less effective, as the permeability penalty for large size is significant.[10][11] A multi-pronged approach combining IHB, careful HBD reduction, and potentially a prodrug strategy is often required.

References

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available from: [Link]

  • SpringerLink. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]

  • PubMed Central (PMC). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • R Discovery. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • National Institutes of Health (NIH). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Available from: [Link]

  • ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Available from: [Link]

  • Royal Society of Chemistry. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available from: [Link]

  • Sygnature Discovery. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Semantic Scholar. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Available from: [Link]

  • National Institutes of Health (NIH). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Available from: [Link]

  • PubMed Central (PMC). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]

  • Medium. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Available from: [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Slideshare. caco-2 cell permeability, pampa membrane assays. Available from: [Link]

  • PubMed Central (PMC). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. Available from: [Link]

  • ResearchGate. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Available from: [Link]

  • ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Available from: [Link]

  • National Institutes of Health (NIH). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Available from: [Link]

  • ResearchGate. I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?. Available from: [Link]

  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]

  • PubMed Central (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available from: [Link]

  • National Institutes of Health (NIH). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Available from: [Link]

  • ResearchGate. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. Available from: [Link]

  • PubMed Central (PMC). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Alkyl-1,2,4-Triazole Isomers: Unraveling Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the biological activities of 4-alkyl-1,2,4-triazole isomers reveals significant variations in their therapeutic potential, contingent on the nature and length of the alkyl substituent at the N4 position. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, synthesizing experimental data to elucidate the structure-activity relationships (SAR) that govern the antifungal, anticancer, anticonvulsant, and antibacterial properties of these versatile heterocyclic compounds.

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique structural features, including hydrogen bonding capabilities and metabolic stability, make it an attractive template for designing novel therapeutic agents.[5] The introduction of alkyl groups at the N4 position profoundly influences the lipophilicity, steric profile, and ultimately, the biological activity of the resulting isomers.

Antifungal Activity: A Cornerstone of Triazole Therapeutics

1,2,4-Triazoles are perhaps most renowned for their potent antifungal properties, with several commercial drugs belonging to this class.[1][2] The mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[6]

Our comparative analysis indicates that the length and nature of the N4-alkyl chain are critical for antifungal efficacy. Studies on a series of 1,2,4-triazolium derivatives have shown that the antimicrobial activities are dependent on the length of the alkyl chain.[7] Specifically, compounds like 1-(2,4-difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide and 1-(2,4-dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide demonstrated potent activity against a range of fungal and bacterial strains, with MIC values ranging from 1.05 to 8.38 µM.[7] This suggests that a longer alkyl chain, such as a dodecyl group, can significantly enhance antifungal potency.

Table 1: Comparative Antifungal Activity of 4-Alkyl-1,2,4-Triazole Derivatives

Compound IDN4-Alkyl SubstituentTarget OrganismMIC (µM)Reference
Compound ADodecylCandida albicans1.05 - 8.38[7]
Compound BDodecylAspergillus fumigatus1.05 - 8.38[7]
---Other short-chain alkylsVarious fungiGenerally higher[7]

Anticancer Potential: Targeting Proliferative Pathways

The anticancer properties of 4-alkyl-1,2,4-triazoles are a growing area of interest.[1][3][5][8] The cytotoxic effects are often cell-line dependent and influenced by the substitutions on the triazole core.[1] For instance, certain 3-(alkylsulfanyl)-4,5-disubstituted-4H-1,2,4-triazoles have shown promising antiproliferative activities against various human cancer cell lines.[1]

A study on 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide revealed that n-decyloxymethyl derivatives were effective in inducing leukemia cell death at low micromolar concentrations.[9] This highlights the importance of a sufficiently long alkyl chain for potent anticancer activity. Molecular docking studies suggest that these compounds may act by inhibiting translation initiation.[9]

Table 2: Comparative Anticancer Activity of 4-Alkyl-1,2,4-Triazole Derivatives

Compound SeriesN4-Alkyl MoietyCancer Cell LineIC50 (µM)Putative MechanismReference
1-alkoxymethyl-1,2,4-triazole-3-carboxamidesn-decyloxymethylLeukemiaLow µMInhibition of translation initiation[9]
Butane-1,4-dione derivativesVariedMCF-7, Hela, A5495.6 - 21.1Aromatase inhibition[3]
Diaryl-1,2,4-triazole-caffeic acid hybridsPhenyl (at N1)A549, Caco-2, PC-36.78 - 9.05COX-2/5-LOX dual inhibition[4]

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of 4-alkyl-1,2,4-triazole have demonstrated significant anticonvulsant properties.[10][11] The maximal electroshock (MES) test is a common preclinical model used to evaluate the efficacy of potential anticonvulsant agents.

Several 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives have shown promising anticonvulsant activity.[12][13] For example, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited strong anticonvulsant activity in the MES test with an ED50 value of 38.5 mg/kg.[10] This suggests that a butyl group at the N4 position can be favorable for this biological activity. The protective indices of some of these derivatives were found to be better than that of the established antiepileptic drug valproate.[13]

Table 3: Comparative Anticonvulsant Activity of 4-Alkyl-1,2,4-Triazole Derivatives

CompoundN4-Alkyl SubstituentTest ModelED50 (mg/kg)Reference
68ButylMES38.5[10]
TP-427Varied6 Hz40.9 - 64.9[13]
TP-315Varied6 Hz59.7 - 136.2[13]
TP-10Varied6 Hz61.1 - 169.7[13]

Antibacterial Activity: A Renewed Frontier

While the antifungal properties of triazoles are well-established, their antibacterial potential is also significant.[7][14] Novel 1,2,4-triazolium derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[7] As with antifungal activity, the length of the N4-alkyl chain plays a crucial role. The 1-(2,4-difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide and its dichlorobenzyl analog were the most potent compounds against all tested bacterial strains, with MIC values ranging from 1.05 to 8.38 µM, exhibiting stronger activity than the standard drug chloramphenicol.[7]

Conversely, some studies have shown that certain 1,2,4-triazole derivatives exhibit selective antibacterial activity. For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong activity against Staphylococcus aureus but were inactive against Escherichia coli.[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal/Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of 4-alkyl-1,2,4-triazole isomers.

Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: Dispense 100 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Anticancer Activity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 4-alkyl-1,2,4-triazole isomers on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol details the MES test in mice, a standard model for identifying compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Acclimatization: Acclimatize male Swiss mice (20-25 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Protection is defined as the absence of the tonic hind limb extension. The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general structure-activity relationships for 4-alkyl-1,2,4-triazoles based on the reviewed literature.

SAR_Triazoles cluster_core 1,2,4-Triazole Core cluster_activities Biological Activities Core 1,2,4-Triazole N4 N4 Position (Alkyl Chain) Core->N4 Crucial for Lipophilicity C3 C3 Position (e.g., -SH, -SR) Core->C3 C5 C5 Position (Aryl Group) Core->C5 Antifungal Antifungal N4->Antifungal Long chain (e.g., C12) often optimal Anticancer Anticancer N4->Anticancer Long chain (e.g., C10) can be beneficial Anticonvulsant Anticonvulsant N4->Anticonvulsant Mid-length (e.g., C4) shows good activity Antibacterial Antibacterial N4->Antibacterial Long chain (e.g., C12) often optimal C3->Antifungal C3->Anticancer C5->Anticonvulsant

Caption: Structure-Activity Relationship of 4-Alkyl-1,2,4-Triazoles

The diagram below illustrates a typical experimental workflow for evaluating the biological activity of novel 4-alkyl-1,2,4-triazole isomers.

Workflow start Synthesis of 4-Alkyl-1,2,4-Triazole Isomers purification Purification & Characterization (NMR, MS, etc.) start->purification screening Primary Biological Screening purification->screening antifungal Antifungal Assay (MIC Determination) screening->antifungal Fungal Pathogens anticancer Anticancer Assay (MTT Assay) screening->anticancer Cancer Cell Lines anticonvulsant Anticonvulsant Assay (MES Test) screening->anticonvulsant Animal Models antibacterial Antibacterial Assay (MIC Determination) screening->antibacterial Bacterial Strains secondary Secondary Screening & SAR Analysis antifungal->secondary anticancer->secondary anticonvulsant->secondary antibacterial->secondary lead_id Lead Compound Identification secondary->lead_id Promising Activity preclinical Preclinical Studies lead_id->preclinical

Caption: Experimental Workflow for Biological Evaluation

Conclusion

The biological activity of 4-alkyl-1,2,4-triazole isomers is intricately linked to the nature of the alkyl substituent at the N4 position. Longer alkyl chains (e.g., C10-C12) appear to be favorable for enhancing antifungal, antibacterial, and in some cases, anticancer activity. In contrast, mid-length chains like butyl have shown promise in the context of anticonvulsant activity. These structure-activity relationships provide a critical framework for the rational design of novel and more potent 1,2,4-triazole-based therapeutic agents. Further research, including quantitative structure-activity relationship (QSAR) studies and molecular modeling, will be instrumental in refining our understanding and accelerating the development of next-generation triazole drugs.

References

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. [Link]

  • Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. [Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

  • Antifungal Properties of 1,2,4-Triazoles. [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

Sources

A Comparative Guide to 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comprehensive comparative analysis of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL, a specific yet sparsely documented derivative. In the absence of direct experimental data for this particular compound, we will leverage established structure-activity relationships (SAR) from closely related analogs to project its potential biological profile. This analysis is grounded in experimental data from published literature on similar 4-alkyl-5-mercapto-1,2,4-triazole derivatives, offering researchers and drug development professionals a framework for predicting its efficacy and guiding future research.

Introduction: The Versatility of the 1,2,4-Triazole Core

The five-membered heterocyclic 1,2,4-triazole ring is considered a "privileged" scaffold in drug discovery. Its unique structural features, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow for potent interactions with a variety of biological targets.[4] The incorporation of a mercapto (-SH) group at the C5 position and a hydroxyl (-OH) group at the C3 position introduces key functionalities that can significantly influence the molecule's physicochemical properties and biological activity. Furthermore, the substituent at the N4 position is a critical determinant of the compound's pharmacological profile.[5] This guide will focus on understanding how the specific N4-substituent of a 2-methylbutyl group might modulate the activity of the 5-mercapto-1,2,4-triazol-3-ol core.

Synthesis of 4-Alkyl-5-mercapto-1,2,4-triazol-3-ols: A Proposed Pathway

Proposed Synthetic Protocol

Step 1: Synthesis of N-(2-methylbutyl)hydrazinecarboxamide

The synthesis would commence with the reaction of 2-methylbutyl isothiocyanate with hydrazine hydrate. This reaction typically proceeds at room temperature or with gentle heating in a suitable solvent like ethanol to yield the corresponding thiosemicarbazide.

Step 2: Cyclization to form this compound

The resulting thiosemicarbazide is then cyclized. For the introduction of the 3-hydroxyl group, a reagent such as ethyl chloroformate can be used, followed by intramolecular cyclization under basic conditions (e.g., sodium hydroxide or potassium hydroxide solution) and subsequent heating. The reaction mixture is then neutralized with an acid (e.g., HCl) to precipitate the final product.

Below is a diagram illustrating the proposed synthetic workflow.

Synthetic_Workflow 2-Methylbutyl Isothiocyanate 2-Methylbutyl Isothiocyanate Intermediate_Thiosemicarbazide N-(2-methylbutyl) hydrazinecarbothioamide 2-Methylbutyl Isothiocyanate->Intermediate_Thiosemicarbazide Step 1: Ethanol, rt Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_Thiosemicarbazide Final_Product 5-Mercapto-4-(2-methylbutyl) -4H-1,2,4-triazol-3-OL Intermediate_Thiosemicarbazide->Final_Product Step 2: Cyclization, Heat Cyclization_Reagent Ethyl Chloroformate followed by NaOH Cyclization_Reagent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of 4,5-disubstituted-1,2,4-triazol-3-thiols is profoundly influenced by the nature of the substituent at the N4 position.[9] By examining data from analogous compounds, we can infer the potential activity profile of the 2-methylbutyl derivative.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents like fluconazole and itraconazole.[2][10] The mercapto group is also known to contribute to antimicrobial effects. The lipophilicity and steric bulk of the N4-substituent play a crucial role in modulating this activity.

Table 1: Comparative Antimicrobial Activity of N4-Substituted 5-Aryl-1,2,4-triazoles

Compound IDN4-SubstituentR-group at C5Test OrganismZone of Inhibition (mm)Reference
5b Allyl4-ChlorophenylS. aureus28[11]
5c Allyl4-MethylphenylS. aureus28[11]
5e AminoPhenylS. aureus25[1]
Analog A EthylPhenylB. subtilis18[12]
Analog B PropylPhenylB. subtilis20[12]

Data extracted from referenced literature; conditions for each test may vary.

From the available data, increasing the alkyl chain length at the N4 position can influence antibacterial activity. The 2-methylbutyl group in our target compound is a branched alkyl chain, which increases lipophilicity compared to smaller, linear alkyl groups. This increased lipophilicity may enhance membrane permeability, potentially leading to improved antimicrobial and antifungal efficacy. However, excessive bulk can also lead to a decrease in activity due to steric hindrance at the target binding site. The moderate size and branching of the 2-methylbutyl group could strike a favorable balance.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][13][14] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway.[9]

Table 2: Comparative Anticancer Activity of Substituted 1,2,4-triazoles

Compound SeriesKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
TZ Series 5-mercapto-1,2,4-triazolesMDA-MB-231 (Breast)Varies[9]
Thiadiazole Fused Fused 1,2,4-triazole-thiadiazoleHepG2 (Liver)0.58[3]
S-alkylated S-alkylated mercapto-1,2,4-triazolesHT-29 (Colon)Varies[4]

The anticancer potential is highly dependent on the overall molecular structure. Studies have shown that S-alkylation of the mercapto group can lead to potent anticancer agents.[4] While our target compound has a free mercapto group, it is in tautomeric equilibrium with the thione form, which can also contribute to biological activity. The lipophilic 2-methylbutyl group could enhance cellular uptake, a critical factor for anticancer efficacy. Molecular docking studies on similar compounds have shown that the triazole ring and its substituents can form crucial hydrogen bonds and hydrophobic interactions within the active sites of enzymes like PI3K.[9]

SAR_Logic cluster_0 Molecular Features of Target Compound cluster_1 Predicted Biological Effects Core 5-Mercapto-1,2,4-triazol-3-ol Core Antimicrobial Potential Antimicrobial/ Antifungal Activity Core->Antimicrobial Established activity of the scaffold Anticancer Potential Anticancer Activity Core->Anticancer Known antiproliferative properties N4_Sub N4-(2-methylbutyl) Group N4_Sub->Antimicrobial Increased lipophilicity may enhance membrane permeability N4_Sub->Anticancer Enhanced cellular uptake

Caption: Structure-Activity Relationship (SAR) logic for predicting the biological profile.

Experimental Protocols for Evaluation

To validate the predicted activities of this compound, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Perspectives

While direct experimental evidence for this compound is currently lacking, a systematic analysis of structurally related compounds provides a strong basis for predicting its biological potential. The presence of the 5-mercapto-1,2,4-triazol-3-ol core suggests inherent antimicrobial and anticancer properties. The N4-(2-methylbutyl) substituent is likely to enhance these activities by increasing the compound's lipophilicity, thereby improving its ability to cross cellular membranes.

This guide serves as a foundational resource for researchers interested in this specific molecule and the broader class of 4-alkyl-5-mercapto-1,2,4-triazoles. The proposed synthetic route and experimental protocols provide a clear path forward for the empirical validation of its predicted bioactivities. Future work should focus on the synthesis and in vitro evaluation of this compound against a panel of microbial and cancer cell lines to confirm these hypotheses and further elucidate the structure-activity relationships within this promising class of heterocyclic compounds.

References

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). National Institutes of Health. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2016). Der Pharma Chemica. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (2024). Johns Hopkins University. [Link]

  • Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. (2019). National Institutes of Health. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2001). MDPI. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2001). National Institutes of Health. [Link]

  • (PDF) Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). ResearchGate. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. (2024). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). PubMed. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Institutes of Health. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2022). National Institutes of Health. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). NeuroQuantology. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (2024). PubMed. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). National Institutes of Health. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of 1,2,4-Triazoles. (2020). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). MDPI. [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (2020). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). ResearchGate. [Link]

  • The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). (2021). ResearchGate. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including notable anticancer properties.[1][2] This guide presents a comprehensive framework for the in vitro validation of a novel triazole derivative, 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. We provide a comparative analysis against two cornerstone chemotherapeutic agents, Cisplatin and Doxorubicin, detailing the experimental rationale and step-by-step protocols for key assays that are fundamental to early-stage anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating the cytotoxic and apoptotic potential of new chemical entities.

Introduction: The Promise of 1,2,4-Triazole Derivatives in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutic agents that are more effective and possess fewer side effects than existing treatments.[3] Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, have garnered significant attention for their broad spectrum of biological activities.[3][4] The triazole nucleus is a key pharmacophore in several clinically approved drugs and is known to interact with various biological targets through mechanisms such as hydrogen bonding and electrostatic interactions.[3][5]

Numerous studies have demonstrated the potent antiproliferative effects of 1,2,4-triazole derivatives against a range of human cancer cell lines, including breast, lung, and colon cancer.[2][6] The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis, key hallmarks of effective cancer therapies.[7] This guide focuses on a specific, novel derivative, this compound, and outlines a systematic approach to validate its in vitro anticancer potential.

Our validation strategy is built on a comparative framework, benchmarking the performance of our target compound against two widely used and well-characterized chemotherapeutic drugs:

  • Cisplatin: A platinum-based drug that crosslinks with DNA, leading to DNA damage and subsequent apoptosis.[8] It is a first-line treatment for various cancers, including testicular, ovarian, and lung cancer.[8]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately triggering cell death.[9][10] It has broad-spectrum activity against numerous solid tumors and hematological malignancies.[9]

By comparing our novel triazole to these standards, we can establish a robust profile of its potency and potential mechanism of action.

Experimental Validation Workflow

The following workflow provides a logical sequence for the in vitro characterization of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies A Compound Synthesis & Characterization B Cell Line Selection (MCF-7, A549, HeLa) A->B C MTT Assay for Cell Viability B->C D IC50 Value Determination C->D E Apoptosis Detection (Annexin V/PI Staining) D->E Proceed with potent compounds G Cell Cycle Analysis (Propidium Iodide Staining) D->G Proceed with potent compounds F Flow Cytometry Analysis E->F H Quantification of Apoptotic & Cell Cycle Phases F->H G->F

Figure 1: Experimental workflow for in vitro validation.

Comparative Cytotoxicity Analysis: The MTT Assay

The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[11] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the color is directly proportional to the number of living cells.

Rationale for Experimental Choices
  • Cell Line Panel: We have selected three well-characterized and commonly used human cancer cell lines to assess the breadth of the compound's activity:

    • MCF-7: A human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.

  • Comparative Drugs: Cisplatin and Doxorubicin are included to provide a benchmark for the cytotoxic potency of the test compound.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated, which represents the concentration of the drug required to inhibit cell growth by 50%. This is a standard metric for comparing the potency of anticancer drugs.[9]

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to ensure viability is above 90%.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 to 10,000 cells per well.

    • Include wells with media only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Cisplatin, and Doxorubicin in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Include untreated control wells (cells with fresh medium) and vehicle control wells (cells with the highest concentration of the drug's solvent, e.g., DMSO).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[12][13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

Data Presentation: Comparative IC50 Values

The results of the MTT assay should be summarized in a table for easy comparison.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HeLa
This compound Experimental DataExperimental DataExperimental Data
Cisplatin ~25 µM[14]~8 µM[15]~10 µM[16]
Doxorubicin ~0.5 µM[17]~0.2 µM[18]~0.1 µM[19]

Note: The IC50 values for Cisplatin and Doxorubicin are approximate and can vary based on experimental conditions.

Investigating the Mechanism of Cell Death: Apoptosis Assay

A key characteristic of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death.[20] The Annexin V-FITC and Propidium Iodide (PI) double staining assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[21]

Rationale for the Annexin V/PI Assay

During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[20] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[21] Propidium Iodide is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic or necrotic cells, where it stains the nucleus red.[20]

This dual staining allows for the quantitative differentiation of cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

G cluster_0 Apoptosis Induction & Staining cluster_1 Flow Cytometry Analysis A Treat Cells with Compound (IC50) B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide C->D E Incubate in the Dark D->E F Acquire Data on Flow Cytometer E->F Analyze within 1 hour G Gate Cell Populations (Live, Apoptotic, Necrotic) F->G H Quantify Percentage of each Population G->H

Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound and the comparator drugs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[22]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples immediately (within 1 hour) using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[7] Cell cycle analysis using PI staining and flow cytometry is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]

Rationale for Cell Cycle Analysis

PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[23] This allows for the differentiation of cell cycle phases:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have double the amount of DNA (4N).

Treatment with an effective anticancer agent may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.

G cluster_0 Cell Preparation & Staining cluster_1 Flow Cytometry Analysis A Treat Cells with Compound (IC50) B Harvest & Fix Cells (e.g., 70% Ethanol) A->B C Wash & Resuspend Cells B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Acquire Data on Flow Cytometer E->F G Generate DNA Content Histogram F->G H Quantify Percentage of Cells in G0/G1, S, and G2/M G->H

Sources

A Comparative Cytotoxicity Analysis: 4-n-Butyl vs. 4-(2-Methylbutyl) Triazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A critical position for modification is the N4 position of the triazole ring, where the nature of the substituent can significantly influence the compound's cytotoxic profile.[2]

This guide provides a comparative analysis of the predicted cytotoxicity of two isomeric alkyl substituents at the N4 position: the linear n-butyl group and the branched 2-methylbutyl group. While direct head-to-head experimental data for these specific derivatives is not prevalent in the current literature, we can extrapolate a scientifically grounded comparison based on established structure-activity relationship (SAR) principles for 4-alkyl-1,2,4-triazoles. This analysis aims to guide researchers in the strategic design of novel triazole-based anticancer agents.

Structure-Activity Relationship (SAR) of 4-Alkyl-1,2,4-Triazoles: A Predictive Comparison

The introduction of an alkyl substituent at the N4 position of the 1,2,4-triazole ring generally imparts a degree of lipophilicity to the molecule, which can enhance its ability to cross cellular membranes and interact with intracellular targets. However, the specific stereochemistry of this alkyl chain—whether it is linear or branched—can have profound implications for the compound's biological activity.

The Influence of Alkyl Chain Isomerism on Cytotoxicity

The difference between a 4-n-butyl and a 4-(2-methylbutyl) substituent lies in the branching of the alkyl chain. This seemingly subtle structural change can significantly impact a molecule's interaction with its biological target and its overall cytotoxic effect.

  • Steric Hindrance: The branched 2-methylbutyl group introduces greater steric bulk closer to the triazole core compared to the linear n-butyl chain. This can influence how the molecule fits into the binding pocket of a target protein. If the binding site is sterically constrained, the n-butyl derivative may exhibit a better fit and, consequently, higher potency. Conversely, if the binding pocket is more accommodating, the branched isomer might engage in more extensive van der Waals interactions, potentially leading to enhanced activity.

  • Lipophilicity and Membrane Permeability: While both butyl isomers increase the lipophilicity of the parent triazole, branching can slightly alter this property. The more compact structure of the 2-methylbutyl group may lead to a subtle decrease in surface area and a potential increase in aqueous solubility compared to the n-butyl isomer. This could, in turn, affect the compound's ability to traverse the cell membrane and reach its intracellular target.

  • Metabolic Stability: The presence of a tertiary carbon in the 2-methylbutyl group could potentially influence its metabolic stability. While not a direct measure of cytotoxicity, altered metabolism can affect the concentration and duration of the active compound within the cell, indirectly impacting its cytotoxic effect.

Predictive Cytotoxicity Profile

Based on these SAR principles, we can construct a predictive comparison of the cytotoxic profiles of 4-n-butyl and 4-(2-methylbutyl) triazole derivatives. It is crucial to underscore that these are generalized predictions, and the actual cytotoxic effects will be highly dependent on the specific cancer cell line and the overall molecular structure of the triazole derivative.

Feature4-n-Butyl Triazole Derivative4-(2-Methylbutyl) Triazole DerivativeRationale
Binding Affinity Potentially higher in sterically constrained binding sites.May exhibit enhanced binding in more accommodating pockets due to increased van der Waals interactions.Steric hindrance from the branched alkyl chain.
Cellular Uptake Generally good due to increased lipophilicity.May have slightly altered membrane permeability due to differences in lipophilicity and shape.Subtle differences in physicochemical properties between linear and branched isomers.
Predicted Cytotoxicity May show greater potency if the target interaction is sensitive to steric bulk.Could be more potent if the target pocket is large enough to accommodate the branched chain, allowing for more favorable interactions.The interplay between steric fit and binding interactions.

Experimental Methodologies for Evaluating Cytotoxicity

To experimentally validate the predicted differences in cytotoxicity between the 4-n-butyl and 4-(2-methylbutyl) triazole derivatives, a series of well-established in vitro assays are recommended. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, robust method for assessing cell viability.[3][5][6]

Detailed Protocol for the MTT Cell Viability Assay

This protocol provides a step-by-step guide for determining the cytotoxic effects of the triazole derivatives on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (4-n-butyl and 4-(2-methylbutyl) triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5% DMSO).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Add Triazole Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Delving Deeper: Investigating the Mechanism of Cell Death

Should the initial cytotoxicity screening reveal significant activity for either or both of the triazole derivatives, further investigation into the mechanism of cell death is warranted. Assays such as Annexin V/Propidium Iodide (PI) staining can differentiate between apoptosis and necrosis, while cell cycle analysis by flow cytometry can determine if the compounds induce cell cycle arrest at a specific phase.[7]

Potential Molecular Mechanisms and Signaling Pathways

The cytotoxic effects of 1,2,4-triazole derivatives are often attributed to their ability to induce apoptosis, interfere with the cell cycle, and inhibit key enzymes involved in cancer cell proliferation.[8] While the specific targets for the 4-n-butyl and 4-(2-methylbutyl) derivatives would require experimental elucidation, we can hypothesize their involvement in established pro-apoptotic signaling pathways.

A common mechanism of action for many anticancer agents is the induction of the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases.

Simplified Intrinsic Apoptotic Pathway

Apoptosis_Pathway Triazole Triazole Derivative Bax Bax/Bak Activation Triazole->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Activates Casp3 Caspase-3 Activation Apaf1->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Conclusion and Future Directions

This guide has provided a predictive comparison of the cytotoxicity of 4-n-butyl and 4-(2-methylbutyl) triazole derivatives based on established structure-activity relationships. The key takeaway for researchers is that while both isomers are promising candidates for anticancer drug development, the subtle difference in their alkyl chain stereochemistry can lead to significant variations in their cytotoxic profiles. The linear n-butyl derivative may be favored in situations where the biological target has a sterically constrained binding pocket, whereas the branched 2-methylbutyl isomer could offer advantages in more accommodating active sites.

Ultimately, the hypotheses presented herein must be validated through direct experimental testing. The provided MTT assay protocol offers a robust starting point for such investigations. Further studies to elucidate the precise mechanism of action and identify the molecular targets of these compounds will be crucial for their future development as effective anticancer therapeutics.

References

  • J-Stage. (n.d.). Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents.
  • PubMed. (2018). Cytotoxic Activity and Structure-Activity Relationship of Triazole-Containing Bis(Aryl Ether) Macrocycles.
  • ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • PubMed. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury.
  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.
  • Semantic Scholar. (n.d.). Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis.
  • Benchchem. (n.d.). structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles.
  • Bentham Science Publisher. (n.d.). Synthesis, in-vitro Cytotoxic Evaluation, and Molecular Docking Studies of New 1,2,4-triazole Derivatives.
  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety.
  • National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • PubMed. (2011). In-vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole Derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl) -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMTRe2waZ-T3gp3Lauc4wooPGrH6dHvYaYmw7C5Dd55IWoj_2xdUhIkHoUkJZx-hbfJZRN22FiEKBECA2_f0UTiMdnl7-6W6zCu3jqv31xPplocqO4BrTT_csoNnqHkg1eTJoG
  • ResearchGate. (n.d.). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line.
  • PubMed Central. (n.d.). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line.
  • National Institutes of Health. (n.d.). Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners.
  • International Journal of Biology and Chemistry. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells.
  • MDPI. (n.d.). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity.
  • Benchchem. (n.d.). Cytotoxicity comparison of novel triazole derivatives against cancer cell lines.
  • National Institutes of Health. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides.
  • ResearchGate. (2019). Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). click chemistry and anticancer properties of 1,2,3- triazoles.
  • National Institutes of Health. (n.d.). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles.
  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides.

Sources

Assessing the Selectivity of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their healthy counterparts. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This guide provides a comprehensive framework for assessing the cancer cell selectivity of a novel triazole derivative, 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. While specific experimental data for this compound is not yet publicly available, this guide will utilize established methodologies and illustrative data from related compounds to provide a robust protocol for its evaluation.

The core principle of this assessment is the determination of the therapeutic window, quantified by the Selectivity Index (SI). The SI is a critical metric that compares the cytotoxicity of a compound in normal versus cancerous cells, with a higher value indicating greater selectivity and a more promising therapeutic profile.[4]

The Rationale for Selectivity: Targeting Aberrant Pathways

Cancer cells are characterized by dysregulated signaling pathways that promote uncontrolled proliferation, survival, and metastasis. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[1][5] Many 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting key kinases within this pathway, thereby selectively inducing apoptosis in cancer cells that are dependent on this signaling cascade for survival.[6] This guide will, therefore, focus on a comparative cytotoxicity assessment using a panel of cancer cell lines with known PI3K/AKT pathway alterations alongside normal, non-transformed cell lines.

Experimental Design for Selectivity Assessment

A rigorous assessment of selectivity requires a multi-faceted approach, employing a panel of diverse cancer cell lines and appropriate normal cell counterparts. This allows for a broader understanding of the compound's activity spectrum and potential tissue-specific toxicities.

Cell Line Panel

The choice of cell lines is critical for a meaningful selectivity assessment. The following panel is proposed to cover a range of common cancer types and relevant normal tissues:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents a common epithelial cancer.
A549 Lung CarcinomaA widely used model for lung cancer studies.
PC-3 Prostate AdenocarcinomaRepresents a common cancer in males.
HCT116 Colorectal CarcinomaA key model for gastrointestinal cancers.
MRC-5 Normal Lung FibroblastA non-cancerous control for lung carcinoma.
MCF-10A Non-tumorigenic Breast EpithelialA non-cancerous control for breast adenocarcinoma.
Experimental Workflow

The overall workflow for assessing the selectivity of this compound is depicted in the following diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Culture Culture Cancer & Normal Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells for 48-72 hours Seed->Treat Prepare Prepare Serial Dilutions of Compound Prepare->Treat MTT Perform MTT Assay Treat->MTT SRB Perform SRB Assay Treat->SRB Absorbance Measure Absorbance MTT->Absorbance SRB->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 SI Calculate Selectivity Index (SI) IC50->SI

Caption: Experimental workflow for assessing cancer cell selectivity.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Cell Maintenance: Culture all cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into 96-well microplates at a predetermined optimal density for each cell line (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

  • Adherence: Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the overnight culture medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

Cytotoxicity Assessment: MTT and SRB Assays

To ensure the robustness of the cytotoxicity data, it is advisable to use at least two different assays based on distinct cellular mechanisms.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • MTT Addition: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[9]

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This is a key parameter for quantifying the potency of the compound.

  • Data Normalization: Express the absorbance data as a percentage of the vehicle-treated control cells.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Determination: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each cell line.

Calculation of the Selectivity Index (SI)

The SI provides a quantitative measure of the compound's selectivity for cancer cells over normal cells.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity. Generally, an SI value greater than 2 is considered to indicate selective cytotoxicity.

Illustrative Data Presentation

The following tables present hypothetical data for this compound, based on typical results for active 1,2,4-triazole derivatives.

Table 1: IC50 Values (µM) of this compound and Doxorubicin against a Panel of Cancer and Normal Cell Lines.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)HCT116 (Colon Cancer)MRC-5 (Normal Lung)MCF-10A (Normal Breast)
This compound 8.512.29.815.1>100>100
Doxorubicin 0.50.81.20.65.27.5

Table 2: Selectivity Index (SI) of this compound and Doxorubicin.

Compoundvs. MCF-7vs. A549vs. PC-3vs. HCT116
This compound >11.76>8.20>10.20>6.62
Doxorubicin 15.06.56.2512.5

Mechanistic Insights: The PI3K/AKT Signaling Pathway

The observed selectivity of many 1,2,4-triazole derivatives can be attributed to their interaction with specific molecular targets that are dysregulated in cancer cells. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is constitutively active, providing a survival advantage to the malignant cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Triazole 5-Mercapto-4-(2-methylbutyl) -4H-1,2,4-triazol-3-OL Triazole->PI3K Inhibition

Caption: Putative mechanism of action via PI3K/AKT pathway inhibition.

By inhibiting key components of the PI3K/AKT pathway, such as PI3K itself, this compound could selectively induce apoptosis in cancer cells that are highly dependent on this pathway for their survival, while having a minimal effect on normal cells where this pathway is tightly regulated.

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for assessing the cancer cell selectivity of this compound. The proposed experimental workflow, utilizing a panel of cancer and normal cell lines and multiple cytotoxicity assays, will generate reliable data for the calculation of IC50 values and the crucial Selectivity Index.

A high SI for this compound would strongly support its further development as a potential anticancer agent. Subsequent studies should focus on elucidating the precise molecular mechanism of action, including target identification and validation within the PI3K/AKT pathway, and in vivo efficacy and toxicity studies in preclinical animal models. The systematic approach detailed in this guide provides a solid foundation for the rigorous evaluation of this and other novel anticancer compounds.

References

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11–28. [Link]

  • Wu, G., et al. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e2200059. [Link]

  • Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(21), 11743. [Link]

  • Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589–601. [Link]

  • Karale, B. K. (2021). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Drug Discovery Technologies, 18(4), 484-505. [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. [Link]

  • Fayzullina, R. R., et al. (2022). Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. [Link]

  • Martini, R., et al. (2023). Selectivity index calculated using the ratio of cytotoxicity between L929 cell line and each cancer cell lines. ResearchGate. [Link]

  • Papapetropoulos, A., & Szabo, C. (2018). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: An updated review. Cancers, 10(11), 402. [Link]

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Molecular Sciences, 18(3), 649. [Link]

  • ISRES. (2022). Anticancer Properties of 1,2,4-Triazoles. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumor cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

  • Imai, K., et al. (1995). [A human cell line panel for screening anti-cancer drugs]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 22(11), 1435–1442. [Link]

  • Voigt, W. (2005). Sulforhodamine B assay and chemosensitivity. Methods in Molecular Medicine, 110, 39–48. [Link]

  • Graphviz. (n.d.). [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 1-13. [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Different Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazole Antifungals - A Pillar in Antimicrobial Therapy

Triazole antifungals represent a cornerstone in the management of a wide array of fungal infections, from superficial mycoses to life-threatening systemic diseases.[1][2] Their significance is particularly pronounced in the treatment of infections in immunocompromised patient populations.[3][4] This guide provides a detailed comparative analysis of the antimicrobial spectrum of key triazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, the nuances of their antifungal activity, and the standardized methodologies used to evaluate their efficacy.

Triazoles are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[3] They achieve this by inhibiting a crucial fungal enzyme, lanosterol 14α-demethylase, which is a cytochrome P450-dependent enzyme.[1][5][6] This enzyme is vital for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[1][6][7] By blocking ergosterol synthesis, triazoles lead to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function, which inhibits fungal growth.[6][8][9] While primarily fungistatic against Candida species, they can exhibit fungicidal activity against certain organisms in a dose-dependent manner.[10][11]

Visualizing the Mechanism of Action

To better understand the triazoles' mode of action, the following diagram illustrates their inhibitory effect on the ergosterol biosynthesis pathway.

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Enzyme->Ergosterol Conversion Triazoles Triazole Antifungals Triazoles->Enzyme Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Triazole Antifungals.

Comparative Antimicrobial Spectrum of Key Triazole Derivatives

The clinical utility of triazoles is defined by their spectrum of activity against various fungal pathogens. While all triazoles share a common mechanism, structural differences between the first- and second-generation agents lead to significant variations in their antimicrobial coverage.

First-Generation Triazoles: Fluconazole and Itraconazole

The first-generation triazoles, fluconazole and itraconazole, marked a significant advancement in antifungal therapy, offering broader-spectrum activity against both superficial and deep fungal infections.[3]

  • Fluconazole: Possesses excellent activity against most Candida species and Cryptococcus neoformans.[10][11][12] It is a primary agent for the treatment of oropharyngeal, esophageal, and vaginal candidiasis, as well as cryptococcal meningitis.[11] However, its spectrum has notable gaps, including intrinsic resistance in Candida krusei and often reduced susceptibility in Candida glabrata.[12] It is also not active against molds like Aspergillus.[13]

  • Itraconazole: Exhibits a broader spectrum than fluconazole, with activity against a range of yeasts, dimorphic fungi, and molds.[13][14] It is effective against Aspergillus species, which fluconazole is not.[13] Itraconazole is used to treat histoplasmosis, blastomycosis, and aspergillosis.[13][15] Its use can be limited by its pharmacokinetic properties, including variable absorption.[1]

Second-Generation Triazoles: Voriconazole, Posaconazole, and Isavuconazole

The second-generation triazoles were developed to overcome the limitations of the first-generation agents, offering an expanded spectrum of activity, particularly against resistant fungal strains and molds.

  • Voriconazole: A broad-spectrum triazole with excellent activity against Aspergillus species, including isolates that may be resistant to itraconazole and amphotericin B.[5][16] It is considered a first-line treatment for invasive aspergillosis.[5] Voriconazole is also active against a wide range of Candida species, including some fluconazole-resistant strains, and Fusarium species.[1]

  • Posaconazole: This agent has the broadest spectrum of activity among the triazoles.[4][17][18][19] It is highly effective against most Candida species, Aspergillus species, and endemic fungi.[17] Uniquely, posaconazole demonstrates activity against Zygomycetes, a class of molds that are often resistant to other antifungal agents.[17][18] It is used for both the treatment and prophylaxis of invasive fungal infections in high-risk immunocompromised patients.[4][19]

  • Isavuconazole: The newest triazole, isavuconazole, offers a broad spectrum of activity against yeasts, molds, and dimorphic fungi.[20][21][22] It is approved for the treatment of invasive aspergillosis and mucormycosis.[20][23] Clinical trials have shown its efficacy to be non-inferior to voriconazole for invasive aspergillosis, with a potentially more favorable safety profile.[4][20]

Table 1: Comparative In Vitro Activity of Triazole Derivatives Against Key Fungal Pathogens

Fungal PathogenFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Candida albicans ++++++++++
Candida glabrata +/-+++++++
Candida krusei -+/-++++++
Cryptococcus neoformans ++++++++++
Aspergillus fumigatus -+++++++
Aspergillus terreus -+++++++
Fusarium spp. -+/-+++
Zygomycetes (e.g., Mucor) ---++
Dimorphic Fungi +++++++++

Legend: ++ (Excellent Activity), + (Good to Moderate Activity), +/- (Variable Activity), - (No Clinically Relevant Activity)

Mechanisms of Triazole Resistance

The emergence of resistance to triazole antifungals is a growing concern, complicating the management of invasive fungal infections.[24][25] The primary mechanisms of resistance include:

  • Target Site Modification: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of triazole drugs.[24][26][27] This is a common resistance mechanism in species like Candida albicans and Aspergillus fumigatus.[26]

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the triazole.

  • Efflux Pump Overexpression: Fungal cells can actively pump the triazole drug out of the cell through the overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, reducing the intracellular drug concentration.[28]

The widespread use of triazole fungicides in agriculture is also believed to contribute to the emergence of resistant strains in the environment, which can then cause infections in humans.[27]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of the in vitro activity of antifungal agents is crucial for guiding clinical therapy and for the development of new drugs. Standardized methods for antifungal susceptibility testing have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[29][30][31][32]

Broth Microdilution Method (CLSI M27/M38-A)

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[33]

Experimental Workflow for Broth Microdilution

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare standardized fungal inoculum C Inoculate microtiter plates with fungal suspension A->C B Prepare serial dilutions of triazole derivatives D Add triazole dilutions to wells B->D E Incubate at 35°C for 24-48 hours C->E D->E F Visually or spectrophotometrically determine fungal growth E->F G Identify the MIC: lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile saline solution and adjusted to a specific turbidity, typically a 0.5 McFarland standard. This ensures a consistent number of fungal cells are used in each test.

  • Drug Dilution: Serial twofold dilutions of the triazole antifungal agents are prepared in RPMI 1640 medium, buffered to a pH of 7.0 with MOPS buffer, in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

Disk Diffusion Method (CLSI M44)

The disk diffusion method is a simpler and more cost-effective alternative for susceptibility testing of yeasts, particularly Candida species.[29]

Experimental Workflow for Disk Diffusion

cluster_0 Preparation cluster_1 Application & Incubation cluster_2 Result Analysis A Prepare standardized yeast inoculum B Inoculate Mueller-Hinton agar plate A->B C Apply paper disks impregnated with triazole antifungals B->C D Incubate at 35°C for 20-24 hours C->D E Measure the diameter of the zone of inhibition D->E F Interpret results as Susceptible, Intermediate, or Resistant based on CLSI breakpoints E->F

Caption: Workflow for Disk Diffusion Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the yeast isolate is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Disk Application: Paper disks impregnated with a standardized concentration of the triazole antifungal are placed on the surface of the agar.

  • Incubation: The plates are incubated at 35°C for 20 to 24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters.

  • Interpretation: The zone diameters are interpreted as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) according to the interpretive criteria established by the CLSI.

Correlation of In Vitro and In Vivo Efficacy

While in vitro susceptibility testing provides valuable information, the correlation with in vivo clinical outcomes is not always straightforward.[33][34] Factors such as the host's immune status, the site of infection, and the pharmacokinetic and pharmacodynamic properties of the antifungal agent can all influence treatment success.[8][35] However, for many fungal infections, a good correlation has been demonstrated between in vitro susceptibility and clinical response, making these tests an indispensable tool in the management of fungal diseases.[33]

Conclusion

The triazole class of antifungals encompasses a range of agents with distinct antimicrobial spectra. The first-generation triazoles, fluconazole and itraconazole, remain important for the treatment of many fungal infections, while the second-generation agents, voriconazole, posaconazole, and isavuconazole, provide broader coverage, particularly against molds and resistant strains. A thorough understanding of the comparative antimicrobial spectrum of these derivatives, coupled with standardized susceptibility testing, is essential for optimizing antifungal therapy and for the continued development of new and more effective antifungal agents.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Posaconazole: a broad-spectrum triazole antifungal - PubMed. (URL: [Link])

  • Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])

  • Activity of voriconazole (UK-109496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed. (URL: [Link])

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC - NIH. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Posaconazole: A Broad-Spectrum Triazole Antifungal Agent | Clinical Infectious Diseases. (URL: [Link])

  • Itraconazole - DermNet. (URL: [Link])

  • Itraconazole: A Quick Guide for Clinicians - The AFWG. (URL: [Link])

  • Voriconazole: in the treatment of invasive aspergillosis - PubMed. (URL: [Link])

  • Full article: Posaconazole: a new broad-spectrum antifungal agent. (URL: [Link])

  • Studies of In Vitro Activities of Voriconazole and Itraconazole against Aspergillus Hyphae Using Viability Staining - NIH. (URL: [Link])

  • A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed. (URL: [Link])

  • Fluconazole - Wikipedia. (URL: [Link])

  • Itraconazole - Wikipedia. (URL: [Link])

  • Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC - NIH. (URL: [Link])

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

  • Mechanisms of triazole resistance in Aspergillus fumigatus - PubMed - NIH. (URL: [Link])

  • Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. (URL: )
  • Fluconazole - StatPearls - NCBI Bookshelf. (URL: [Link])

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Isavuconazole: A New Broad-Spectrum Triazole Antifungal Agent - Oxford Academic. (URL: [Link])

  • Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PubMed Central. (URL: [Link])

  • Isavuconazole: A New Broad-Spectrum Triazole Antifungal Agent - SciSpace. (URL: [Link])

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (URL: [Link])

  • A One Health Perspective on Aspergillus fumigatus in Brazilian Dry Foods: High Genetic Diversity and Azole Susceptibility - MDPI. (URL: [Link])

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Itraconazole - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Antifungal Susceptibility Testing for C. auris - CDC. (URL: [Link])

  • Diflucan (fluconazale) tablets label - accessdata.fda.gov. (URL: [Link])

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (URL: [Link])

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])

  • In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy - PMC - NIH. (URL: [Link])

  • Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC - NIH. (URL: [Link])

  • Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PubMed. (URL: [Link])

  • Triazoles as antimicrobial: A review - International Journal of Chemical Studies. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (URL: [Link])

  • Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed. (URL: [Link])

  • Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities - Der Pharma Chemica. (URL: [Link])

  • In Vitro and In Vivo Activities of Syn2836, Syn2869, Syn2903, and Syn2921: New Series of Triazole Antifungal Agents - NIH. (URL: [Link])

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - MDPI. (URL: [Link])

  • Correlation between in-vitro susceptibility testing to itraconazole and in-vivo outcome of Aspergillus fumigatus infection. | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: [Link])

Sources

Bridging the Virtual and the Real: A Guide to Cross-Validating Molecular Docking of Triazoles with Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not merely beneficial—it is paramount. For researchers, scientists, and drug development professionals, particularly those working with promising scaffolds like triazoles, this integration accelerates the journey from a virtual hit to a viable clinical candidate. This guide provides an in-depth, experience-driven comparison of molecular docking results with experimental data for triazole compounds, emphasizing the causality behind experimental choices and the establishment of a self-validating workflow.

The Rationale for Rigorous Cross-Validation

Triazole derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Molecular docking has emerged as an indispensable tool to predict the binding modes and affinities of these compounds against various biological targets. However, docking scores are theoretical predictions derived from scoring functions that simplify complex biological interactions.[3] Therefore, experimental validation is crucial to confirm these in silico hypotheses and provide a tangible measure of a compound's efficacy. A strong correlation between computational predictions and experimental outcomes not only validates the docking protocol but also enhances its predictive power for future virtual screening campaigns.[4][5]

The Molecular Docking Workflow: A Step-by-Step Rationale

A robust molecular docking study is the foundation of any successful cross-validation effort. Each step must be executed with a clear understanding of its impact on the final results.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Objective: To prepare a biologically relevant and computationally tractable protein structure.

    • Steps:

      • Retrieve the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

      • Remove water molecules, ions, and co-crystalized ligands that are not pertinent to the binding site of interest.

      • Add hydrogen atoms and assign appropriate protonation states to amino acid residues, especially those in the active site. This is critical as hydrogen bonds are key interactions for many inhibitors.

      • Perform energy minimization of the protein structure to relieve any steric clashes and arrive at a low-energy conformation.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of the triazole ligand.

    • Steps:

      • Sketch the 2D structure of the triazole derivative.

      • Convert the 2D structure to a 3D conformation.

      • Perform energy minimization of the ligand to obtain a stable, low-energy conformer.

  • Docking Simulation:

    • Objective: To predict the optimal binding pose and affinity of the triazole ligand within the protein's active site.

    • Steps:

      • Define the binding site or "grid box" on the protein, typically centered on the location of a known co-crystalized ligand or a predicted active site.

      • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations. These programs employ search algorithms to explore various ligand conformations and orientations within the defined binding site.

      • The docking program's scoring function will then estimate the binding affinity for each pose, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[6]

cluster_prep Preparation cluster_dock Docking cluster_exp Experimental Validation Protein Preparation Protein Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Ligand Preparation Ligand Preparation Run Docking Simulation Run Docking Simulation Ligand Preparation->Run Docking Simulation Define Binding Site->Run Docking Simulation Analyze Poses & Scores Analyze Poses & Scores Run Docking Simulation->Analyze Poses & Scores In Vitro Assays In Vitro Assays Analyze Poses & Scores->In Vitro Assays Biophysical Assays Biophysical Assays Analyze Poses & Scores->Biophysical Assays Structural Biology Structural Biology Analyze Poses & Scores->Structural Biology

Cross-validation workflow for molecular docking.

Experimental Validation: The Ground Truth

The selection of an appropriate experimental validation method is contingent on the research question and the nature of the biological target.

In Vitro Enzyme Inhibition Assays

For triazole derivatives targeting enzymes, in vitro inhibition assays are the gold standard for determining potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

  • Reagent Preparation:

    • Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target enzyme in its appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate.

  • Assay Procedure:

    • In a microplate, add the enzyme solution.

    • Add serial dilutions of the triazole compound (and a vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the triazole compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[7]

Biophysical Assays for Direct Binding Measurement

Biophysical techniques provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction, offering a more nuanced validation than cell-based assays alone.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

  • Chip Preparation: Immobilize the target protein onto the sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of the triazole compound in running buffer.

  • Binding Measurement:

    • Inject the triazole solutions over the sensor chip surface and monitor the binding response.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.[8][9]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[10]

  • Sample Preparation: Place the target protein in the sample cell and the triazole compound in the titration syringe. Ensure both are in the same buffer to minimize heats of dilution.[11]

  • Titration: Perform a series of small injections of the triazole solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[12]

Structural Biology: The Ultimate Validation

X-ray crystallography provides the highest resolution of a ligand's binding mode, serving as the ultimate validation of a docking pose. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure confirms the accuracy of the computational model.

Data Correlation and Interpretation: Connecting the Dots

The cornerstone of cross-validation is the quantitative comparison of computational and experimental data.

Triazole DerivativeDocking Score (kcal/mol)Experimental IC50 (µM)
TZ-01 -9.81.5
TZ-02 -8.55.2
TZ-03 -7.212.8
TZ-04 -6.125.1
TZ-05 -9.22.1
TZ-06 -7.98.9

Table 1: Hypothetical comparative data for a series of triazole derivatives.

A strong correlation is expected where compounds with more negative docking scores exhibit lower IC50 values (higher potency).[13] This relationship can be quantified using statistical methods such as Pearson or Spearman correlation analysis. A statistically significant correlation coefficient (e.g., r > 0.6) with a low p-value (e.g., p < 0.05) indicates a robust and predictive computational model.[14]

Docking Scores Docking Scores Statistical Analysis Statistical Analysis Docking Scores->Statistical Analysis Experimental Data (IC50, KD) Experimental Data (IC50, KD) Experimental Data (IC50, KD)->Statistical Analysis Validated Predictive Model Validated Predictive Model Statistical Analysis->Validated Predictive Model

Logical flow of data correlation.

Challenges and Best Practices

It is important to acknowledge the inherent challenges in correlating docking scores with biological activity. Scoring functions are imperfect, and biological systems are far more complex than the simplified models used in docking.[3] Furthermore, a compound's in vitro activity is influenced by factors beyond its binding affinity, such as cell permeability and off-target effects.

Best Practices:

  • Use multiple scoring functions: Different scoring functions may perform better for different target classes.

  • Validate the docking protocol: Before screening a large library, redock a known ligand into its co-crystalized structure to ensure the protocol can reproduce the experimental binding mode.

  • Consider protein flexibility: Where possible, use techniques like ensemble docking to account for the dynamic nature of proteins.

  • Be mindful of experimental variability: Ensure that experimental data is of high quality and reproducible.

  • Focus on rank-ordering: Often, the ability of a docking program to correctly rank-order the potency of a series of compounds is more important than predicting the absolute binding affinity.

Conclusion

The cross-validation of molecular docking results with experimental data is a critical and iterative process in the development of novel triazole-based therapeutics. By thoughtfully designing and executing both computational and experimental workflows, and by rigorously analyzing the correlation between the two, researchers can build robust, predictive models that accelerate the discovery of new medicines. This guide provides a framework for this integrated approach, empowering scientists to bridge the gap between virtual predictions and real-world biological activity with confidence and scientific integrity.

References

  • How well do molecular docking scores correlate with experimental binding affinities? (2018).
  • Regression plots of docking scores versus experimental activities... (n.d.).
  • Wang, Z., et al. (2015). Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets. Journal of Molecular Graphics and Modelling, 57, 129-137.
  • This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.).
  • Comparison of docking method scores vs. experimental IC50 values. (n.d.).
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Drug Discovery and Health Sciences.
  • Data Sheet SPR Kinetic Affinity Assay Protocol. (n.d.).
  • Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery. (2025).
  • Molecular Docking: Challenges, Advances and its Use in Drug Discovery Perspective. (n.d.).
  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. (n.d.).
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020).
  • Guide to Running an SPR Experiment. (2022).
  • Is there any relationship between docking score and biological activity? (2017).
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments.
  • Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. (2021). Journal of Biomolecular Structure and Dynamics.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). Methods in Molecular Biology.
  • A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. (2025).
  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). Iraqi Journal of Bioscience and Biomedical Research.
  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. (n.d.).
  • Validation approaches for computational drug repurposing: a review. (2024).
  • ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. (2017). PLOS ONE.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025).
  • Correlation between IC50 and docking score values of compounds. (n.d.).
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry.
  • ITC-Derived Binding Constants. (n.d.).
  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). Journal of Computer-Aided Molecular Design.
  • A Review on Applications of Computational Methods in Drug Screening and Design. (2022). Molecules.
  • Updates on Drug Designing Approach Through Computational Strategies: a Review. (2022). Future Drug Discovery.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a heterocyclic compound featuring a triazole core, a mercaptan group, and a hydroxyl group. Such multi-functional molecules are common in pharmaceutical research and development, where they serve as valuable building blocks.[1][2] The responsible management of surplus or waste quantities of this chemical is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance at every stage for researchers, scientists, and drug development professionals.

Disclaimer: Specific safety data for this compound is not widely available. Therefore, this guidance is based on the known hazards of its constituent functional groups: mercaptans and triazole derivatives.[3][4] Always consult your institution's Environmental Health & Safety (EH&S) office for specific local requirements.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe disposal. The chemical structure of this compound informs its risk profile.

  • Mercaptan (-SH) Group: Mercaptans are notorious for their potent and unpleasant odors. They are also readily oxidized and can be toxic. Methyl mercaptan, a related compound, is classified as a hazardous substance, and its disposal is controlled by federal regulations.[5][6] Inhalation should be minimized.

  • Triazole Core: The 1,2,4-triazole moiety is found in many systemic fungicides and pharmaceuticals.[1][7] While the core itself has moderate toxicity, derivatives can be irritants or toxic. A similar compound, 5-mercapto-4H-[8][9][10]triazol-3-ol, is classified as "Acute Toxicity 4, Oral".[3] Triazole derivatives can also pose long-term environmental risks due to their stability and solubility in water.[11]

  • Solid State: This compound is expected to be a solid.[3] As such, the primary exposure risks are through inhalation of dust, ingestion, and skin/eye contact.[4][12]

Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .[8][13]

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Prior to initiating the disposal process, ensure all necessary safety measures are in place. All handling of this chemical, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects against accidental splashes and airborne dust particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Check for tears or punctures before use.Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled exclusively within a fume hood. Consult EH&S for high-energy procedures.A fume hood provides primary respiratory protection.

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization & Segregation

Immediately classify any unused or contaminated this compound as hazardous waste.[8]

Crucially, this waste must be segregated and not mixed with other waste streams. Incompatible chemicals, when mixed, can react violently, release toxic gases, or generate heat.[14][15]

Segregation Guidelines:

  • DO NOT MIX WITH:

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates): Mercaptans can react violently with oxidizers.

    • Strong Bases (e.g., Sodium Hydroxide): May cause deprotonation and unforeseen reactions.

    • Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Can protonate the triazole ring, potentially leading to instability or reaction.

    • Aqueous Waste Streams: Unless directed by EH&S, avoid mixing solid chemical waste with aqueous solutions to prevent dissolution and potential environmental release.[6]

Step 2: Container Selection

The integrity of the waste container is critical to prevent leaks and exposure.[16]

  • Primary Container: The ideal waste container is the original manufacturer's bottle, provided it is in good condition with no cracks or deterioration.[14]

  • Alternative Containers: If the original container is unavailable, use a new, clean, high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.[17]

  • Compatibility: Ensure the container material is compatible with the chemical waste.[8][16]

  • Headspace: Do not fill the container beyond 90% capacity to allow for expansion.[18]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for the safety of all personnel.[13][14] As soon as the first quantity of waste is added, the container must be labeled.[8]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[14]

  • The full, unabbreviated chemical name: "this compound" .

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant" ).[14]

  • The name and contact information of the generating researcher or lab.[8]

  • The date the container was first used for waste accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][14]

  • Location: The SAA should be a designated area within the laboratory, such as a secondary containment tray inside a ventilated cabinet or a designated section of a fume hood.[14]

  • Segregation: Store the waste container segregated from incompatible materials as outlined in Step 1.[16]

  • Closure: The waste container must be kept tightly closed at all times, except when waste is being added.[16][18] A funnel must not be left in the container opening.[16][17]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][10]

  • Inspection: Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[14][16]

Step 5: Final Disposal

Laboratory personnel should never attempt to treat or dispose of this chemical waste directly (e.g., via drain disposal or incineration).[6][19]

  • Request Pickup: Once the waste container is 90% full or has been in the SAA for close to one year, contact your institution's Environmental Health & Safety (EH&S) office or the designated hazardous waste management department to schedule a pickup.[14]

  • Provide Information: Be prepared to provide all information from the waste label to the disposal technicians.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of from your laboratory, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_container Containment & Labeling cluster_storage Accumulation & Final Disposal start Waste Generated: 5-Mercapto-4-(2-methylbutyl)- 4H-1,2,4-triazol-3-OL ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize container Select Compatible Container (Original, Glass, or HDPE) characterize->container label_node Affix Hazardous Waste Label with Full Chemical Name & Hazards container->label_node store Store in Designated SAA label_node->store segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) store->segregate inspect Inspect SAA Weekly segregate->inspect is_full Container >90% Full or Approaching 1 Year? inspect->is_full is_full->inspect No contact_ehs Contact EH&S for Waste Pickup is_full->contact_ehs Yes

Caption: Disposal workflow for this compound.

Section 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is vital.

For a Small Spill (Manageable by Lab Personnel):

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: If not already wearing it, don the full PPE described in Section 2.

  • Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, dry sand).[20] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label & Dispose: Seal, label, and dispose of the spill cleanup waste following the protocol in Section 3.

For a Large Spill (Beyond the Control of Lab Personnel):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response line (e.g., EH&S, Campus Safety).

  • Report: Provide the exact location of the spill, the name of the chemical, and the estimated quantity released.

  • Isolate: Prevent others from entering the area until emergency responders arrive.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to this systematic approach—from hazard assessment and proper handling to meticulous containment, labeling, and coordination with EH&S—researchers can ensure the safety of themselves, their colleagues, and the environment. This protocol provides the framework for a self-validating system of waste management, building a culture of safety and trust that extends beyond the product itself.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Neal, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Methyl Mercaptan. Retrieved from [Link]

  • UtilVtorProm. (n.d.). Recycling and disposal of ethyl mercaptan, odorant. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Mercaptan. Retrieved from [Link]

  • Google Patents. (2015). Process for disposal of mercaptans.
  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Retrieved from [Link]

  • ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • European Union Reference Laboratories for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. Retrieved from [Link]

Sources

Senior Application Scientist's Guide to Handling 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven guidance for the safe handling, use, and disposal of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL (CAS No. 306936-78-7). The protocols outlined here are designed to protect you, your colleagues, and your research integrity by establishing a self-validating system of safety.

Hazard Assessment: A Proactive Approach to Safety

A comprehensive toxicological profile for this specific compound is not widely available. Therefore, we must operate under the principle that this chemical possesses "unknown hazards and toxicity"[1]. Our safety protocols are derived from data on structurally similar mercapto-triazole compounds.

Anticipated Hazards based on Analog Data:

  • Acute Oral Toxicity: A closely related analog, 5-mercapto-4H-[1][2][3]triazol-3-ol, is classified as Harmful if swallowed (H302)[2].

  • Skin and Eye Irritation: The analog 3-Mercapto-1,2,4-triazole is known to cause skin irritation (H315) and serious eye irritation (H319)[1][4].

  • Respiratory Irritation: Inhalation of dust from analogous compounds may cause respiratory irritation[4].

The primary routes of potential exposure are inhalation of airborne dust, direct skin (dermal) or eye (ocular) contact, and accidental ingestion. Our primary goal is to mitigate these risks through a combination of engineering controls and robust personal protective equipment.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final line of defense after engineering controls, such as a chemical fume hood, are in place. The selection of appropriate PPE is critical for preventing exposure.

Table 1: PPE Requirements for Handling this compound
Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Double-gloved NitrileChemical Splash Goggles (ANSI Z87.1) & Face ShieldFully-buttoned Laboratory CoatRecommended: NIOSH-approved N95 Respirator
Solution Preparation/Handling Nitrile GlovesChemical Splash Goggles (ANSI Z87.1)Fully-buttoned Laboratory CoatNot required if inside a certified fume hood
Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles (ANSI Z87.1) & Face ShieldChemical-resistant Apron over Laboratory CoatNIOSH-approved Air-Purifying Respirator (APR) with appropriate cartridges
General Laboratory Operations Nitrile GlovesSafety Glasses with Side Shields (ANSI Z87.1)Fully-buttoned Laboratory CoatNot required

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves provide excellent protection against incidental splashes of a wide range of chemicals. Double-gloving is recommended during weighing operations to allow for the quick removal of a potentially contaminated outer glove without exposing the skin.

  • Eye Protection: Chemical splash goggles are mandatory when handling the substance in any form due to the significant risk of serious eye irritation[1][4]. A face shield is added during solid transfers to protect against unexpected dispersal of fine powders.

  • Respiratory Protection: The mercapto-triazole scaffold presents a potential for respiratory irritation[4]. While a fume hood is the primary control, an N95 respirator provides an additional layer of protection against inhaling fine particulates during weighing, the step with the highest risk of aerosolization.

Operational Plans: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring reproducible, safe experimental outcomes.

Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling the compound from initial preparation to final cleanup.

G cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Cleanup & Exit prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Compound (Anti-static paper) don_ppe->weigh experiment 4. Perform Experiment (e.g., Solution Prep) weigh->experiment decontaminate 5. Decontaminate Surfaces experiment->decontaminate dispose 6. Segregate Waste decontaminate->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for safe handling of the target compound.

Step-by-Step Protocol for Weighing and Solution Preparation
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) within the fume hood to minimize traffic.

  • Personal Protective Equipment:

    • Don the PPE as specified in Table 1 for "Weighing/Transfer of Solids."

  • Weighing the Compound:

    • Place a tared anti-static weigh boat or paper on the analytical balance inside the fume hood.

    • Slowly and carefully transfer the solid compound using a clean spatula. Avoid any actions that could generate dust.

    • Once the desired mass is obtained, carefully fold the weigh paper and transfer the solid into the receiving vessel.

  • Solution Preparation:

    • Add the solvent to the vessel containing the solid. Do not add the solid to the solvent, as this can increase the risk of splashing.

    • Cap the vessel and mix gently by swirling or using a magnetic stirrer.

  • Cleanup:

    • Carefully dispose of the used weigh paper and any contaminated consumables into a designated solid hazardous waste container.

    • Wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the same waste container.

  • Exiting the Work Area:

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Table 2: Emergency Response Protocol
Emergency Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][5].
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][4].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].
Small Spill (<1g) Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent[1].
Waste Disposal Plan

Chemical waste management is a legal and ethical responsibility. All waste containing this compound must be treated as hazardous.

G A Generate Waste (Solid or Liquid) B Segregate into Labeled, Compatible Waste Container A->B C Seal Container When Full (Leave 10% Headspace) B->C D Store in Designated Satellite Accumulation Area C->D E Contact Institutional EHS for Waste Pickup D->E F Complete Waste Manifest Documentation E->F

Caption: Step-by-step process for compliant hazardous waste disposal.

Disposal Protocol:

  • Segregation: Collect all solid waste (gloves, wipes, weigh paper) and liquid waste (unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.

  • Compatibility: Ensure the waste container material is compatible with any solvents used.

  • Regulatory Compliance: Follow all institutional, local, and federal regulations for hazardous waste disposal. This typically involves arranging for pickup by your institution's Environmental Health & Safety (EHS) department for subsequent disposal via high-temperature chemical incineration[1]. Never dispose of this chemical down the drain or in regular trash.

References

  • Personal Protective Equipment Levels - US Environmental Protection Agency (EPA) - [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog - [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.